Product packaging for (S)-Auraptenol(Cat. No.:CAS No. 51559-35-4)

(S)-Auraptenol

Cat. No.: B1253508
CAS No.: 51559-35-4
M. Wt: 260.28 g/mol
InChI Key: SQSRYWNOKPJENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Auraptenol (CAS 51559-35-4), a natural coumarin found in plants like Citrus aurantium and Angelicae Dahuricae Radix , is a high-purity research chemical for neuroscience and pharmacology . Preclinical studies highlight its signifcant research value in two primary areas: as a potential therapeutic for major depressive disorders and for the management of neuropathic pain . In validated mouse models of depression, this compound demonstrated robust, dose-dependent antidepressant-like effects, reducing immobility time without altering general locomotor activity . Furthermore, in a model of vincristine-induced mechanical hyperalgesia, it exhibited potent anti-hyperalgesic effects, effectively reversing pain sensitivity . The compound's mechanism of action is critically linked to the serotonergic system; its behavioral effects are significantly blocked by the selective serotonin 5-HT1A receptor antagonist WAY100635, indicating a primary role of 5-HT1A receptor activation . With a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol, it is supplied as a solid with a melting point of 109-110 °C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B1253508 (S)-Auraptenol CAS No. 51559-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSRYWNOKPJENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537563
Record name 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID00537563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51559-35-4, 1221-43-8
Record name 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109 - 110 °C
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(S)-Auraptenol: A Technical Guide to Natural Sources, Isolation, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its extraction and purification, and an exploration of its known interactions with cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, most notably within the Rutaceae (citrus) and Apiaceae families. Its distribution in nature, while not ubiquitous, is significant in certain medicinal and edible plants.

Primary sources of this compound include:

  • Citrus Fruits: The peels of various citrus species are a prominent source of this compound. These include, but are not limited to, bitter orange (Citrus aurantium), grapefruit (Citrus paradisi), and other related varieties. The concentration of this compound is typically highest in the flavedo, the outer colored part of the peel.

  • Ferula Species: Several plants within the Ferula genus, such as Ferula persica, are known to produce this compound. These perennial herbs are often used in traditional medicine.

  • Murraya exotica: Also known as orange jasmine, this plant is another documented source of this compound.

  • Other Plant Sources: this compound has also been identified in Mutellina purpurea, Syzygium myrtifolium, and Prangos hulusii.

The concentration of this compound in these natural sources can vary depending on factors such as the plant's geographical location, stage of development, and environmental conditions.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by chromatographic purification. The selection of the appropriate methodology is crucial for obtaining high purity and yield.

Extraction Methodologies

Several techniques can be employed for the initial extraction of this compound from plant material. The choice of method often depends on the starting material, desired yield, and available equipment.

Table 1: Comparison of Extraction Methods for this compound and Related Coumarins

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, higher yield.Can degrade thermolabile compounds due to heat.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, higher yield, reduced solvent consumption.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent.Environmentally friendly, high selectivity, pure extracts.High initial equipment cost.
Experimental Protocols

Below are detailed protocols for the extraction and purification of this compound and related coumarins from plant materials.

This protocol is optimized for the extraction of phenolic compounds, including coumarins like this compound, from citrus peels.[1][2][3][4][5]

  • Sample Preparation: Fresh citrus peels are washed, cut into small pieces (approximately 2 cm²), and accurately weighed.

  • Solvent System: An ethanol-water mixture (e.g., 61.42% methanol or an 4:1 ethanol:water ratio) is used as the extraction solvent.[1][2]

  • Extraction Parameters:

    • Solvent-to-Solid Ratio: A ratio of 25:1 (mL of solvent to g of peel) is recommended.

    • Temperature: 55°C.[1]

    • Sonication Time: 85 minutes.[1]

    • Ultrasonic Frequency: 40 kHz.[1]

  • Procedure:

    • The prepared citrus peels are submerged in the solvent system in a suitable vessel.

    • The vessel is placed in an ultrasonic bath and subjected to sonication at the specified temperature and time.

    • Following extraction, the mixture is filtered to separate the extract from the solid plant material.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Workflow for Ultrasound-Assisted Extraction of Citrus Peel

UAE_Workflow start Fresh Citrus Peels prep Wash and Cut (2 cm²) start->prep extract Ultrasound-Assisted Extraction (61.42% Methanol, 55°C, 85 min, 40 kHz) prep->extract filter Filtration extract->filter evap Rotary Evaporation filter->evap crude Crude Extract evap->crude

Caption: Workflow for the extraction of this compound from citrus peels using UAE.

This protocol describes a general method for the isolation of coumarins from Ferula persica.[6][7]

  • Sample Preparation: Dried and powdered aerial parts of Ferula persica are used as the starting material.

  • Extraction:

    • The powdered plant material is extracted by maceration with a suitable solvent (e.g., ethanol) at room temperature.

    • The extract is filtered and concentrated under reduced pressure to obtain a residue.

  • Purification:

    • The residue is defatted with a non-polar solvent like hexane.

    • The defatted extract is subjected to column chromatography on silica gel.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the desired coumarin are combined and may be further purified by preparative TLC or preparative HPLC.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound.

Table 2: Typical HPLC Parameters for Auraptenol Analysis

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water (acidified with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 323 nm
Column Temperature 30°C

For obtaining highly pure this compound, preparative HPLC is employed.[8][9][10][11][12]

  • Sample Preparation: The crude extract or a partially purified fraction is dissolved in a minimal amount of the initial mobile phase.

  • Column: A larger dimension preparative C18 column is used (e.g., 250 mm x 20 mm).

  • Mobile Phase and Gradient: The mobile phase composition and gradient are typically scaled up from an analytical method.

  • Injection Volume: A larger sample volume is injected onto the column.

  • Fraction Collection: Fractions are collected based on the retention time of the this compound peak.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Solvent Removal: The solvent is removed from the pure fractions by lyophilization or rotary evaporation.

Workflow for Preparative HPLC Purification

Prep_HPLC_Workflow start Crude Extract dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Preparative HPLC dissolve->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool remove Solvent Removal pool->remove pure Pure this compound remove->pure

Caption: General workflow for the purification of this compound using preparative HPLC.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating specific cellular signaling pathways. A notable example is its pro-apoptotic activity in cancer cells.

Induction of Apoptosis via the JNK/p38 MAPK Pathway

In drug-resistant human prostate carcinoma cells, this compound has been demonstrated to induce programmed cell death (apoptosis).[13] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[13]

The proposed mechanism involves:

  • This compound Treatment: Exposure of cancer cells to this compound.

  • Increased Reactive Oxygen Species (ROS) Production: this compound induces an increase in intracellular ROS levels in a dose-dependent manner.[13]

  • Activation of JNK and p38 MAPK: The elevated ROS levels act as upstream signals that lead to the phosphorylation and activation of JNK and p38 MAPK.

  • Modulation of Bcl-2 Family Proteins: The activation of these pathways leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[13]

  • Apoptosis Induction: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_cell Prostate Cancer Cell SA This compound ROS Increased ROS Production SA->ROS JNK_p38 JNK and p38 MAPK Activation ROS->JNK_p38 Bax Bax ↑ JNK_p38->Bax Bcl2 Bcl-2 ↓ JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound induces apoptosis in prostate cancer cells via ROS-mediated activation of the JNK/p38 MAPK pathway.

Conclusion

This compound is a promising natural coumarin with well-documented sources and established methods for its isolation and purification. Its ability to modulate the JNK/p38 MAPK signaling pathway highlights its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundational understanding for researchers to further explore the pharmacological properties and therapeutic applications of this compound. Further research is warranted to fully elucidate its mechanism of action and to optimize its extraction and purification for potential clinical use.

References

The Biosynthesis of (S)-Auraptenol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the central phenylpropanoid pathway to the final stereospecific epoxidation. This document summarizes the current state of knowledge, presents available quantitative data for related enzymes, outlines detailed experimental protocols for key enzyme assays, and provides visual representations of the biochemical transformations and experimental workflows.

Introduction

This compound is a simple coumarin ether characterized by an (S)-epoxy-isopentyl side chain attached at the C-7 position of the coumarin nucleus. Its biosynthesis originates from the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. The core coumarin structure, umbelliferone (7-hydroxycoumarin), serves as a key branch-point intermediate, which undergoes subsequent prenylation and epoxidation to yield this compound. This guide will dissect each of these critical steps.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages:

  • Formation of the Coumarin Precursor, Umbelliferone: This stage is part of the well-established phenylpropanoid pathway.

  • Modification of Umbelliferone to this compound: This involves a C-prenylation reaction followed by a stereospecific epoxidation.

Stage 1: Biosynthesis of Umbelliferone

The formation of umbelliferone begins with the amino acid L-phenylalanine.[1][2] The key enzymatic steps are outlined below:

  • Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): 4-coumaric acid is activated by coenzyme A to form 4-coumaroyl-CoA.

  • p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme hydroxylates the ortho position of 4-coumaroyl-CoA to yield 2,4-dihydroxy-cinnamoyl-CoA, which spontaneously lactonizes to form umbelliferone.[2]

graph "Umbelliferone_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_phenylpropanoid" { label = "Phenylpropanoid Pathway"; bgcolor="#FFFFFF"; "L-Phenylalanine" -> "Cinnamic_acid" [label=" PAL"]; "Cinnamic_acid" -> "4-Coumaric_acid" [label=" C4H"]; "4-Coumaric_acid" -> "4-Coumaroyl-CoA" [label=" 4CL"]; "4-Coumaroyl-CoA" -> "Umbelliferone" [label=" C2'H\n(spontaneous lactonization)"]; } }

Figure 1: Biosynthetic pathway of Umbelliferone.
Stage 2: Conversion of Umbelliferone to this compound

The subsequent steps leading to this compound involve the modification of the umbelliferone scaffold.

  • Umbelliferone C8-Prenyltransferase (PT): Umbelliferone undergoes a prenylation reaction where a dimethylallyl pyrophosphate (DMAPP) moiety is attached to the C-8 position of the coumarin ring to form osthenol. This reaction is catalyzed by a prenyltransferase.[3] While the specific enzyme for auraptenol biosynthesis is not fully characterized, studies on related furanocoumarin biosynthesis in parsley and parsnip have identified membrane-bound prenyltransferases that catalyze C-prenylation of umbelliferone.[3][4]

  • Osthenol Epoxidase (Cytochrome P450): The prenyl side chain of osthenol is then epoxidized to form the final product, this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP).[5] The stereospecificity of this epoxidation, yielding the (S)-enantiomer, is a critical feature of this enzymatic step. While the specific CYP has not been isolated, CYPs are well-known for their role in the epoxidation of various plant secondary metabolites.[6]

graph "Auraptenol_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_modification" { label = "Umbelliferone Modification"; bgcolor="#FFFFFF"; "Umbelliferone" -> "Osthenol" [label=" Umbelliferone C8-Prenyltransferase\n+ DMAPP"]; "Osthenol" -> "this compound" [label=" Osthenol Epoxidase (CYP)\n+ O2 + NADPH"]; } }

Figure 2: Proposed biosynthetic pathway of this compound from Umbelliferone.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Related Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
PcPTUmbelliferone7.8 ± 1.20.012Petroselinum crispum[4]
PsPT1Umbelliferone2.7 ± 0.6-Pastinaca sativa[7]
PsPT2Umbelliferone10 ± 2-Pastinaca sativa[7]
Bergaptol 5-O-geranyltransferaseBergaptol140-Citrus limon[8][9]

Table 2: Kinetic Parameters of Related Cytochrome P450 Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)ReactionSourceReference
Human CYP2A6Coumarin0.5 - 2.05 - 107-hydroxylationHuman[10]
P450 BM3 mutantAmorphadiene-~30EpoxidationBacillus megaterium[6]

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzyme families involved in this compound biosynthesis.

Protocol for Membrane-Bound Prenyltransferase Assay

This protocol is adapted from methods used for the characterization of plant aromatic prenyltransferases.[4]

Objective: To determine the activity and substrate specificity of a candidate umbelliferone C8-prenyltransferase.

Materials:

  • Microsomal fraction prepared from the plant tissue of interest or from a heterologous expression system (e.g., yeast, insect cells).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • Substrates: Umbelliferone (dissolved in DMSO), Dimethylallyl pyrophosphate (DMAPP).

  • Quenching Solution: 2 M HCl.

  • Extraction Solvent: Ethyl acetate.

  • Analytical equipment: HPLC system with a C18 column and UV detector.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Assay Buffer to a final volume of 100 µL.

    • Microsomal protein (10-50 µg).

    • Umbelliferone (e.g., 100 µM final concentration).

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Add DMAPP (e.g., 200 µM final concentration) to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding 20 µL of 2 M HCl.

  • Extraction: Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample by HPLC to quantify the formation of osthenol.

digraph "Prenyltransferase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Microsomes, Umbelliferone)"]; "Pre-incubate" [label="Pre-incubate at 30°C for 5 min"]; "Add_DMAPP" [label="Add DMAPP to Initiate"]; "Incubate_Reaction" [label="Incubate at 30°C"]; "Stop_Reaction" [label="Stop Reaction with HCl"]; "Extract_Products" [label="Extract with Ethyl Acetate"]; "Analyze_by_HPLC" [label="Analyze by HPLC"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Pre-incubate"; "Pre-incubate" -> "Add_DMAPP"; "Add_DMAPP" -> "Incubate_Reaction"; "Incubate_Reaction" -> "Stop_Reaction"; "Stop_Reaction" -> "Extract_Products"; "Extract_Products" -> "Analyze_by_HPLC"; "Analyze_by_HPLC" -> "End"; }

Figure 3: Experimental workflow for the prenyltransferase assay.
Protocol for Cytochrome P450 Epoxidase Assay

This protocol is a general method for characterizing plant P450s expressed in a heterologous system like yeast.[11][12]

Objective: To determine the epoxidase activity of a candidate CYP on osthenol.

Materials:

  • Microsomes from yeast expressing the candidate plant P450 and a cytochrome P450 reductase (CPR).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate: Osthenol (dissolved in DMSO).

  • Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Quenching and Extraction Solvent: Ethyl acetate containing an internal standard.

  • Analytical equipment: GC-MS or LC-MS for product identification and quantification.

Procedure:

  • Reaction Setup: In a glass vial, combine:

    • Assay Buffer to a final volume of 200 µL.

    • Yeast microsomes (containing 10-50 pmol of P450).

    • Osthenol (e.g., 50 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate the reaction at 30°C with shaking for a specified time (e.g., 1-2 hours).

  • Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate (with internal standard). Vortex vigorously and centrifuge.

  • Analysis: Transfer the organic layer to a new vial, evaporate to dryness, and derivatize if necessary for GC-MS analysis, or redissolve in a suitable solvent for LC-MS analysis to identify and quantify this compound.

digraph "P450_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction_Mixture" [label="Prepare Reaction Mixture\n(Buffer, Microsomes, Osthenol)"]; "Pre-incubate" [label="Pre-incubate at 30°C for 5 min"]; "Add_NADPH_System" [label="Add NADPH Regenerating System"]; "Incubate_Reaction" [label="Incubate at 30°C with Shaking"]; "Stop_and_Extract" [label="Stop Reaction and Extract Products"]; "Analyze_by_MS" [label="Analyze by GC-MS or LC-MS"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reaction_Mixture"; "Prepare_Reaction_Mixture" -> "Pre-incubate"; "Pre-incubate" -> "Add_NADPH_System"; "Add_NADPH_System" -> "Incubate_Reaction"; "Incubate_Reaction" -> "Stop_and_Extract"; "Stop_and_Extract" -> "Analyze_by_MS"; "Analyze_by_MS" -> "End"; }

Figure 4: Experimental workflow for the cytochrome P450 epoxidase assay.

Regulatory Mechanisms

The biosynthesis of plant secondary metabolites, including coumarins, is often tightly regulated in response to developmental cues and environmental stimuli. While specific regulatory factors for the this compound pathway have not been identified, it is likely regulated at the transcriptional level. The expression of key biosynthetic genes, such as those encoding prenyltransferases and cytochrome P450s, can be induced by factors like UV radiation, pathogen attack, or elicitor treatment. Further research is needed to elucidate the specific transcription factors and signaling pathways that control the flux through the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a multi-step process that begins with the phenylpropanoid pathway and involves key modifications of the umbelliferone scaffold by prenyltransferases and cytochrome P450 monooxygenases. While the general enzymatic steps have been proposed, the specific enzymes responsible for the final stages of this compound formation remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the umbelliferone C8-prenyltransferase and the stereospecific osthenol epoxidase from auraptenol-producing plant species. The elucidation of these enzymes and their regulatory networks will be instrumental for the development of biotechnological platforms for the sustainable production of this valuable bioactive compound. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

Physical and chemical properties of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Auraptenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Chemical Identity and Physical Properties

This compound, a member of the coumarin class of compounds, is a naturally occurring organic molecule.[1][2][3] Its chemical structure and physical characteristics are fundamental to its application in research and drug development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[1]
Synonyms Auraptenol; 8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[1][4]
Molecular Formula C₁₅H₁₆O₄[1][3][4][5]
CAS Number 1221-43-8; 51559-35-4[1][6][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 260.28 g/mol PubChem[1]
260.289 g/mol CymitQuimica[3]
260.29 g/mol ECHEMI[4]
260.2851 g/mol NIST[5]
Appearance PowderCymitQuimica, Phytochemicals online[3]
Purity 95% - 99%CymitQuimica, Phytochemicals online[3][6]
Melting Point 109-110 °CECHEMI
Boiling Point 446.7 ± 45.0 °C at 760 mmHgECHEMI[4]
Density 1.2 ± 0.1 g/cm³ECHEMI[4]
Flash Point 168.0 ± 22.2 °CECHEMI[4]
Refractive Index 1.570ECHEMI[4]
Solubility Practically insoluble in waterFooDB[2]

Spectral and Analytical Data

The structural elucidation and identification of this compound are typically achieved through a combination of spectroscopic and chromatographic methods.

Table 3: Spectroscopic and Chromatographic Data for this compound

TechniqueDescription
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Used to determine the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.[6]
HPLC-DAD / HPLC-ELSD High-Performance Liquid Chromatography with Diode-Array Detection or Evaporative Light Scattering Detection is used for the separation, quantification, and purity assessment of this compound.[6]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound's biological activities.

Purification of this compound by Column Chromatography

Column chromatography is a standard technique for the purification of organic compounds like this compound from mixtures. The separation is based on the differential adsorption of compounds to the stationary phase.

Methodology:

  • Stationary Phase Preparation: A glass column is packed with a slurry of a suitable adsorbent, typically silica gel, in a non-polar solvent.

  • Sample Loading: The crude mixture containing this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: A mobile phase (eluent) is passed through the column. The polarity of the eluent can be constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: The eluent is collected in fractions as it exits the column.

  • Analysis: The composition of each fraction is analyzed, commonly by thin-layer chromatography (TLC), to identify the fractions containing the purified this compound.

  • Solvent Removal: The solvent is evaporated from the purified fractions to yield the isolated this compound.

Western Blot Analysis of the JNK/p38 MAPK Signaling Pathway

Western blotting is employed to detect and quantify specific proteins in a sample, such as those involved in the JNK/p38 MAPK pathway.

Methodology:

  • Protein Extraction: Cells treated with this compound are lysed to release their proteins.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of JNK and p38).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[4][7][8]

Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry

This protocol is used to measure the levels of intracellular ROS in response to treatment with this compound.

Methodology:

  • Cell Preparation: Cells are cultured and treated with this compound for the desired time.

  • Staining: The cells are incubated with a cell-permeant fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, H₂DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][3]

  • Washing: The cells are washed to remove excess probe.

  • Flow Cytometry: The fluorescence intensity of the individual cells is measured using a flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.[1][2][3]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit biological activity, including the induction of apoptosis in cancer cells. This activity is associated with the modulation of specific signaling pathways.

JNK/p38 MAPK Signaling Pathway

This compound has been found to block the JNK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human prostate cancer cells.[9] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

JNK_p38_MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Extracellular_Stimuli Stress / Inflammatory Cytokines Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors_JNK Transcription Factors (e.g., c-Jun, AP-1) JNK->Transcription_Factors_JNK Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 Auraptenol This compound Auraptenol->JNK Inhibition Auraptenol->p38 Inhibition Apoptosis Apoptosis Transcription_Factors_JNK->Apoptosis Transcription_Factors_p38->Apoptosis

Caption: Inhibition of the JNK/p38 MAPK pathway by this compound.

NF-κB/MAPKs Signaling Pathway

The related compound, auraptene, has been shown to inhibit the NF-κB/MAPKs signaling pathways.[8][10] This pathway is a key regulator of inflammation. Given the structural similarity, it is plausible that this compound may have similar effects.

NFkB_MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation MAPKs->NFkB Activation Auraptenol This compound (Potential Effect) Auraptenol->IKK Inhibition Auraptenol->MAPKs Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes

Caption: Potential inhibition of the NF-κB/MAPKs pathway by this compound.

References

(S)-Auraptenol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of (S)-Auraptenol in Organic Solvents

Introduction

This compound, a natural coumarin derivative, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation development, and the design of extraction and purification processes. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with experimental protocols and workflow visualizations to aid researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, predictions and some experimental values provide insights into its solubility profile. The following table summarizes the available information.

SolventFormulaTypeSolubilitySource
WaterH₂OPolar Protic0.31 g/L (Predicted)ALOGPS[1]
MethanolCH₃OHPolar ProticSolubleGeneral for Coumarins[2][3]
EthanolC₂H₅OHPolar ProticSolubleGeneral for Coumarins[2][3]
Acetone(CH₃)₂COPolar AproticSolubleGeneral for Coumarins[4]
Dimethyl Sulfoxide (DMSO)    (CH₃)₂SO    Polar Aprotic    SolubleGeneral for Drug Discovery[5][6]    
ChloroformCHCl₃NonpolarSolubleGeneral for Coumarins[3]
Diethyl Ether(C₂H₅)₂ONonpolarSolubleGeneral for Coumarins[3]

Note: The solubility in organic solvents is often qualitative ("soluble") based on general characteristics of coumarins and common practices in natural product extraction.[2][3] For specific quantitative measurements, experimental determination is necessary.

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[7]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (purity ≥ 95%)

  • Selected organic solvent (e.g., ethanol, methanol, acetone), HPLC grade

  • Deionized water

  • Reference standards for analytical method validation

Equipment:
  • Analytical balance

  • Thermostatic shaker bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.[8]

    • Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • The HPLC method should be validated for linearity, accuracy, and precision.

    • The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24-72 hours) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by validated HPLC method E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Method.

G cluster_1 Natural Product Extraction & Isolation P1 Dried & Powdered Plant Material P2 Maceration with Organic Solvent (e.g., Methanol, Ethanol) P1->P2 P3 Filtration to separate solid marc P2->P3 P4 Concentration of crude extract (under reduced pressure) P3->P4 P5 Column Chromatography for fractionation P4->P5 P6 Further purification (e.g., HPLC) P5->P6 P7 Pure this compound P6->P7

Caption: General Extraction and Isolation Workflow.

References

(S)-Auraptenol from Angelica dahurica: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a natural coumarin isolated from the roots of Angelica dahurica, has demonstrated a range of significant biological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the quantitative data on its antiproliferative, antidepressant-like, and anti-inflammatory effects. Detailed experimental protocols for key bioassays are presented, and the underlying signaling pathways are elucidated through structured diagrams. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Angelica dahurica is a perennial plant species in the family Apiaceae, with a long history of use in traditional medicine, particularly in East Asia.[1][2] Its roots are a rich source of bioactive compounds, primarily coumarins, which are responsible for its diverse pharmacological effects.[1][3][4] Among these, this compound has emerged as a promising molecule with demonstrated efficacy in preclinical models of cancer, depression, and inflammation. This guide synthesizes the current scientific knowledge on the biological activities of this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Antiproliferative Activity

This compound has shown significant antiproliferative effects against human prostate carcinoma cells. This activity is mediated through the induction of programmed cell death (apoptosis) and involves the activation of key stress-related signaling pathways.

Quantitative Data

The cytotoxic effects of Auraptenol have been quantified in both cancerous and normal prostate cell lines, demonstrating a degree of selectivity for cancer cells.

Cell LineCompoundIC50 ValueCitation(s)
LNCaP (Human Prostate Carcinoma)Auraptenol25 µM[5][6]
PNT2 (Normal Human Prostate Epithelium)Auraptenol100 µM[5][6]
Experimental Protocol: Cell Viability Assay (CCK8)

The half-maximal inhibitory concentration (IC50) values were determined using a Cell Counting Kit-8 (CCK8) assay.[5][6]

  • Cell Seeding: LNCaP and PNT2 cells were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were treated with varying concentrations of Auraptenol.

  • Incubation: The plates were incubated for 24 hours.

  • CCK8 Reagent Addition: 10 µL of CCK8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value was calculated from the dose-response curve.

Signaling Pathway: JNK/p38 MAPK

The antiproliferative activity of Auraptenol in prostate cancer cells is linked to the activation of the JNK/p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[5][6]

JNK_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Auraptenol Auraptenol Cell_Stress Cell_Stress Auraptenol->Cell_Stress MAPKKK MAPKKK Cell_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

JNK/p38 MAPK Signaling Pathway Activation by this compound.

Antidepressant-like Activity

This compound has demonstrated antidepressant-like effects in preclinical mouse models, suggesting its potential as a novel therapeutic agent for depression.

Quantitative Data

The antidepressant-like activity was assessed by measuring the reduction in immobility time in the Forced Swim Test and Tail Suspension Test.

TestDoses (mg/kg)EffectCitation(s)
Forced Swim Test0.05 - 0.4Dose-dependent decrease in immobility
Tail Suspension Test0.05 - 0.4Dose-dependent decrease in immobility
Experimental Protocols
  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session.

  • Scoring: The duration of immobility (the time the mouse floats passively, making only small movements to keep its head above water) during the last 4 minutes of the test is recorded.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Apparatus: A horizontal bar elevated at least 50 cm from the floor.

  • Procedure: Mice are suspended by their tail to the bar using adhesive tape, approximately 1 cm from the tip of the tail. The session lasts for 6 minutes.

  • Scoring: The duration of immobility is recorded.

  • Analysis: A reduction in the total time of immobility suggests an antidepressant-like effect.

Mechanism of Action: Serotonin 5-HT1A Receptor

The antidepressant-like effects of Auraptenol are mediated, at least in part, through the serotonin 5-HT1A receptor.

Antidepressant_Workflow Auraptenol_Admin This compound Administration HT1A_Receptor Serotonin 5-HT1A Receptor Auraptenol_Admin->HT1A_Receptor Neuronal_Activity Modulation of Neuronal Activity HT1A_Receptor->Neuronal_Activity Behavioral_Tests Forced Swim Test & Tail Suspension Test Neuronal_Activity->Behavioral_Tests Outcome Decreased Immobility Time Behavioral_Tests->Outcome

Proposed Mechanism of Antidepressant-like Action.

Anti-inflammatory Activity

Auraptene, a closely related compound to this compound, has been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway and subsequently inhibiting the expression of pro-inflammatory enzymes. While direct quantitative data for this compound is limited, the findings for auraptene provide a strong basis for its anti-inflammatory potential.

Signaling Pathway: NF-κB Inhibition

Auraptene exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of inflammatory mediators such as COX-2 and iNOS.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Auraptenol This compound Auraptenol->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Phosphorylation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression COX2_iNOS COX-2 & iNOS Production Gene_Expression->COX2_iNOS

Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This compound, a natural product derived from Angelica dahurica, exhibits a compelling profile of biological activities, including antiproliferative, antidepressant-like, and anti-inflammatory effects. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for its further investigation and development as a potential therapeutic agent. The elucidation of its mechanisms of action, involving key signaling pathways such as JNK/p38 MAPK and NF-κB, offers valuable insights for targeted drug design and optimization. Future research should focus on obtaining more specific quantitative data for its anti-inflammatory properties and further exploring its therapeutic potential in in vivo models.

References

(S)-Auraptenol: A Technical Whitepaper on its Pharmacological Effects as a Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document aims to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, highlighting the therapeutic potential of this compound in various pathological conditions.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse and significant pharmacological properties. This compound, a specific coumarin derivative, has been the subject of targeted research to elucidate its therapeutic potential. Preclinical studies have demonstrated its efficacy in models of neurological disorders and cancer, suggesting a promising future for its clinical application. This whitepaper synthesizes the current scientific knowledge on this compound, presenting its pharmacological profile in a detailed and structured manner for the scientific community.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, primarily investigated in the contexts of neuropharmacology and oncology.

Antidepressant-like Effects

This compound has demonstrated significant antidepressant-like activity in established murine models of depression. This effect is primarily mediated through its interaction with the serotonergic system.

Mechanism of Action: The antidepressant effects of this compound are attributed to its activity at serotonin 5-HT1A receptors. Studies have shown that the administration of a selective 5-HT1A receptor antagonist, WAY100635, significantly blocks the antidepressant-like effects of this compound, indicating that its mechanism of action is dependent on the activation of this receptor pathway.[1]

Analgesic Effects

This compound has been shown to possess analgesic properties, particularly in models of neuropathic pain.

Mechanism of Action: Similar to its antidepressant effects, the analgesic activity of this compound is linked to the serotonin 5-HT1A receptor. Its ability to alleviate mechanical hyperalgesia induced by vincristine, a chemotherapeutic agent, was significantly reversed by the 5-HT1A receptor antagonist WAY100635.[2] This suggests a central role for the serotonergic system in mediating its pain-relieving effects.

Anticancer Effects

In the field of oncology, this compound has shown promise as an antiproliferative agent, particularly against prostate cancer cells.

Mechanism of Action: The anticancer activity of this compound is multifaceted. It induces programmed cell death (apoptosis) in cancer cells, a process accompanied by an increase in endogenous reactive oxygen species (ROS) production.[3][4] At the molecular level, this compound has been found to modulate key signaling pathways involved in cell survival and apoptosis, specifically the JNK/p38 MAPK pathway.[3][4] It influences the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Antidepressant-like Activity of this compound in Mice
Experimental ModelDose Range (mg/kg)EffectReference
Forced Swimming Test0.05 - 0.4Dose-dependent decrease in immobility time.[1][5][6][1][5][6]
Tail Suspension Test0.05 - 0.4Dose-dependent decrease in immobility time.[1][5][6][1][5][6]
Table 2: Analgesic Activity of this compound in Mice
Experimental ModelDose Range (mg/kg)EffectReference
Vincristine-induced Mechanical Hyperalgesia0.05 - 0.8Dose-dependent reversal of mechanical hyperalgesia.[2][2]
Table 3: Anticancer Activity of this compound
Cell LineAssayIC50EffectReference
LNCaP (Human Prostate Carcinoma)CCK-825 µMDose-dependent reduction in cell viability.[3][4][3][4]
PNT2 (Normal Prostate Cells)CCK-8100 µMLower cytotoxicity compared to cancer cells.[3][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Murine Models of Depression

The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the water-filled cylinder.

    • The total duration of the test is 6 minutes.

    • The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.[7]

    • This compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

The Tail Suspension Test is another widely used behavioral assay for assessing antidepressant efficacy.

  • Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape. The suspension point is approximately 1 cm from the tip of the tail.

  • Procedure:

    • Mice are individually suspended for a total of 6 minutes.

    • The duration of immobility (defined as the absence of any limb or body movements, except for those required for respiration) is recorded.[9][10][11]

    • This compound or a vehicle control is administered i.p. 30 minutes prior to the test.

  • Endpoint: A reduction in the total time of immobility is interpreted as an antidepressant-like effect.

In Vitro Anticancer Assays

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability.

  • Cell Culture: LNCaP human prostate carcinoma cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[12]

    • The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[13][14]

    • The absorbance at 450 nm is measured using a microplate reader.

  • Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction and Quantification:

    • LNCaP cells are treated with this compound as described above.

    • Total protein is extracted from the cells using a suitable lysis buffer.

    • The protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, phosphorylated and total JNK, p38 MAPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Endpoint: The relative expression levels of the target proteins are quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Visualizations

The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Serotonin 5-HT1A Receptor Signaling Pathway

This pathway is central to the antidepressant and analgesic effects of this compound.

G SA This compound HT1A 5-HT1A Receptor SA->HT1A activates Gi Gi Protein HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Response Antidepressant & Analgesic Effects PKA->Response leads to

Fig. 1: this compound activation of the 5-HT1A receptor pathway.
JNK/p38 MAPK Signaling Pathway in Apoptosis

This pathway is implicated in the anticancer effects of this compound in prostate cancer cells.

G SA This compound ROS ROS Production SA->ROS induces JNK JNK ROS->JNK activates p38 p38 MAPK ROS->p38 activates Bax Bax (pro-apoptotic) JNK->Bax activates Bcl2 Bcl-2 (anti-apoptotic) JNK->Bcl2 inhibits p38->Bax activates p38->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Fig. 2: this compound-induced apoptosis via the JNK/p38 MAPK pathway.
Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vitro anticancer effects of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Data Analysis A Seed LNCaP Cells B Treat with this compound A->B C CCK-8 Assay B->C D Western Blot B->D E Calculate IC50 C->E F Quantify Protein Expression D->F

Fig. 3: Experimental workflow for in vitro anticancer studies.

Conclusion

This compound is a promising coumarin with well-defined pharmacological effects, particularly in the realms of neuropharmacology and oncology. Its mechanisms of action, involving the serotonin 5-HT1A receptor and the JNK/p38 MAPK signaling pathway, provide a solid foundation for its further development as a therapeutic agent. The quantitative data and detailed experimental protocols presented in this whitepaper are intended to facilitate and guide future research efforts. Continued investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its clinical potential.

References

In Vitro Mechanism of Action of (S)-Auraptenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of (S)-Auraptenol, a naturally occurring coumarin. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and inflammatory diseases.

Anticancer Activity of this compound in Prostate Cancer

This compound has demonstrated significant antiproliferative effects against human prostate carcinoma cells. The primary mechanism involves the induction of programmed cell death (apoptosis), mediated by intrinsic and extrinsic signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on human LNCaP prostate carcinoma cells.

ParameterCell LineConcentrationResultReference
IC50 LNCaP (Prostate Cancer)25 µM-[1][2]
IC50 PNT2 (Normal Prostate)100 µM-[1][2]
Apoptotic Cells LNCaP50 µM32.5%[1][2][3]
Control Apoptotic Cells LNCaP-0.8%[1][2][3]
Protein Expression LNCaPConcentration-dependentIncreased Bax, Decreased Bcl-2[1][2][3]
ROS Production LNCaPDose-dependentIncreased[1][2][3]
Signaling Pathway LNCaPConcentration-dependentBlocked JNK/p38 MAPK[1][2]
Signaling Pathway of this compound in Prostate Cancer Cells

This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular signaling pathways. The diagram below illustrates the proposed mechanism.

Auraptenol_Anticancer_Pathway cluster_cell LNCaP Prostate Cancer Cell Auraptenol This compound ROS ↑ Reactive Oxygen Species (ROS) Auraptenol->ROS JNK_p38 JNK/p38 MAPK Pathway Auraptenol->JNK_p38 Blocks ROS->JNK_p38 Activates Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in prostate cancer cells.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the anticancer studies of this compound.

  • Cell Seeding: LNCaP and PNT2 cells were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of this compound for a specified duration.

  • Reagent Addition: 10 µL of CCK8 solution was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.[1][2]

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated cells were stained with a mixture of AO and EB and observed under a fluorescence microscope to visualize apoptotic and necrotic cells.[1][2]

  • Hoechst Staining: Cells were stained with Hoechst 33342 to observe nuclear condensation and fragmentation, characteristic of apoptosis, using fluorescence microscopy.[1][2]

  • Annexin V/Propidium Iodide (PI) Assay: Apoptosis was quantified by flow cytometry after staining cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[1][2]

  • Protein Extraction: Total protein was extracted from treated and untreated cells using lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, JNK, p38, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

  • Cell Treatment: Cells were treated with this compound.

  • Staining: Cells were incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measurement: The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry.[1][2]

Anti-inflammatory Activity of Auraptene

Studies on the related compound, auraptene, have elucidated its anti-inflammatory properties in macrophage cells. These findings provide a strong basis for investigating similar activities for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on auraptene's effects on lipoteichoic acid (LTA)-stimulated RAW 264.7 macrophage cells.

ParameterCell LineConcentrationResultReference
NO Production RAW 264.75 and 10 µMSignificantly reduced[4][5]
iNOS, COX-2, TNF-α, IL-1β Expression RAW 264.75 and 10 µMReduced[4][5]
ERK and JNK Phosphorylation RAW 264.710 µMInhibited[4][5]
p38 Phosphorylation RAW 264.710 µMNot inhibited[4][5]
IκBα and p65 Phosphorylation RAW 264.75 and 10 µMBlocked[4][5]
p65 Nuclear Translocation RAW 264.75 and 10 µMBlocked[4][5]
Signaling Pathway of Auraptene in Macrophage Cells

Auraptene mitigates the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism.

Auraptene_Anti_inflammatory_Pathway cluster_cell RAW 264.7 Macrophage Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LTA LTA TLR2 TLR2 LTA->TLR2 ERK ERK TLR2->ERK JNK JNK TLR2->JNK p38 p38 TLR2->p38 Ikk IKK TLR2->Ikk Auraptene Auraptene Auraptene->ERK Inhibits Auraptene->JNK Inhibits Auraptene->Ikk Blocks IkB IκBα Ikk->IkB Phosphorylates p65 p65 IkB->p65 Inhibits p65_nuc p65 p65->p65_nuc Translocates Inflammatory_Mediators ↓ NO, iNOS, COX-2, TNF-α, IL-1β p65_nuc->Inflammatory_Mediators Transcription Nucleus Nucleus

Caption: Proposed anti-inflammatory signaling pathway of Auraptene in LTA-stimulated macrophages.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the anti-inflammatory studies of auraptene.

  • Sample Collection: Culture supernatants from treated and untreated RAW 264.7 cells were collected.

  • Griess Reaction: An equal volume of Griess reagent was added to the supernatant.

  • Measurement: The absorbance at 540 nm was measured using a spectrometer, and the NO concentration was determined from a sodium nitrite standard curve.[4]

  • Methodology: The protocol is similar to that described in section 1.3.3.

  • Primary Antibodies: Antibodies against iNOS, COX-2, TNF-α, IL-1β, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-IκBα, IκBα, p-p65, p65, and a loading control were used.[4][5]

  • Cell Culture and Treatment: RAW 264.7 cells were grown on coverslips and treated with LTA and auraptene.

  • Immunofluorescence: Cells were fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.

  • Staining: A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) were used.

  • Imaging: The subcellular localization of p65 was visualized using a confocal microscope.[4]

Conclusion

The in vitro evidence strongly suggests that this compound is a promising bioactive compound with potent anticancer and likely anti-inflammatory properties. Its mechanism of action in prostate cancer involves the induction of apoptosis through ROS generation and modulation of the JNK/p38 MAPK pathway. The related compound, auraptene, demonstrates anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages. Further research is warranted to fully elucidate the therapeutic potential of this compound and to investigate the conservation of its anti-inflammatory mechanisms. This guide provides a foundational understanding for scientists and researchers in the development of novel therapeutics based on this natural product.

References

(S)-Auraptenol and its Interaction with the Serotonin 5-HT1A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The serotonin 5-HT1A receptor is a G-protein coupled receptor critically involved in the modulation of mood, cognition, and pain, making it a significant target for therapeutic development.[1] Coumarin derivatives have emerged as a class of compounds with the potential to interact with serotonin receptors. This document provides a technical overview of the current understanding of the interaction between (S)-Auraptenol, a coumarin compound, and the 5-HT1A receptor. It details the standard experimental protocols for assessing such interactions, presents a framework for quantitative data analysis, and visualizes the associated signaling pathways and experimental workflows. Notably, this guide addresses the critical issue of retracted research in this specific area, emphasizing the need for rigorous, reproducible scientific inquiry.

Introduction to the 5-HT1A Receptor

The 5-HT1A receptor is a subtype of the serotonin receptor family, predominantly expressed in the brain's limbic system, including the hippocampus, amygdala, and cortex, as well as on serotonergic neurons in the raphe nuclei where they act as presynaptic autoreceptors.[1] As a G-protein coupled receptor (GPCR) linked to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating other downstream signaling cascades.[1][2] This inhibitory action on neuronal firing is central to its role in mediating the effects of anxiolytics, antidepressants, and antipsychotic medications.[1] Agonism at 5-HT1A receptors is a well-established mechanism for treating anxiety and depression.[3]

The Case of this compound: A Call for Re-evaluation

Auraptenol is a coumarin compound derived from the traditional medicine Angelicae dahuricae radix. Initial studies suggested that auraptenol possessed significant analgesic and antidepressant-like effects in animal models.[4][5] These effects were reportedly mediated through the serotonin 5-HT1A receptor, as they could be blocked by the selective 5-HT1A antagonist, WAY-100635.[4][5]

Quantitative Data on Ligand-Receptor Interaction

A thorough assessment of a compound's interaction with a receptor requires quantitative analysis of its binding affinity, functional potency, and efficacy. Due to the retraction of primary literature, verifiable quantitative data for this compound's interaction with the 5-HT1A receptor is not available.

The following table illustrates the typical data structure used to characterize a compound's profile at the 5-HT1A receptor, populated with example data for illustrative purposes.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of 5-HT)Assay TypeReference
This compound Data Not AvailableData Not AvailableData Not Available------
Example Agonist2.31995% (Agonist)[³H]-8-OH-DPAT Binding / GTPγS[7]
Example Antagonist0.8N/A0% (Antagonist)[³H]-WAY-100635 Binding / cAMP[8]
Example Partial Agonist5.04560% (Partial Agonist)[³H]-8-OH-DPAT Binding / cAMP[1]

Table 1: Framework for Quantitative Analysis of 5-HT1A Receptor Ligands. This table outlines the essential parameters for characterizing a ligand's interaction with the 5-HT1A receptor. Note that reliable data for this compound is currently unavailable.

Experimental Protocols

To rigorously assess the interaction of a compound like this compound with the 5-HT1A receptor, a series of standardized in vitro and in vivo experiments are required.

Radioligand Binding Assays

These assays determine the affinity of a compound for the receptor.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for the 5-HT1A receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., rat hippocampus).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for agonists or [³H]-WAY-100635 for antagonists) at a fixed concentration.

    • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Separation & Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

  • [³⁵S]GTPγS Binding Assay: This assay measures G-protein activation.

    • Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1A promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

    • Methodology:

      • Receptor-containing membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

      • Agonist stimulation increases the binding of [³⁵S]GTPγS to the G-proteins.

      • The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

      • Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ relative to a full agonist like serotonin (5-HT).[9][10]

  • cAMP Accumulation Assay: This assay measures the downstream effect of G-protein activation.

    • Principle: Since the 5-HT1A receptor is coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

    • Methodology:

      • Whole cells expressing the 5-HT1A receptor are pre-treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

      • Cells are then treated with increasing concentrations of the test compound.

      • The resulting change in intracellular cAMP concentration is measured, typically using competitive immunoassays (e.g., HTRF or ELISA).

      • An agonist will cause a dose-dependent decrease in cAMP levels.[2]

In Vivo Behavioral Assays

These assays assess the physiological effects of the compound in a whole organism.

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are common models to screen for antidepressant-like activity in rodents.

    • Methodology: Animals are administered the test compound, a vehicle control, or a positive control. They are then placed in a situation from which they cannot escape (a cylinder of water for FST, or suspended by the tail for TST). The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[5]

  • Formalin Test: This is a model of tonic pain.

    • Methodology: A dilute formalin solution is injected into the paw of a rodent, which elicits a biphasic pain response (licking, biting of the paw). The test compound is administered prior to the injection. A reduction in the time spent on nocifensive behaviors in either the acute or inflammatory phase suggests an antinociceptive effect.[11]

  • Receptor-Specific Action: To confirm that the observed behavioral effects are mediated by the 5-HT1A receptor, a separate group of animals is pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering the test compound. A reversal or blockade of the compound's effect implicates the 5-HT1A receptor.[4][11]

Visualizations: Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a 5-HT1A receptor agonist.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist This compound (Agonist) Agonist->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellResponse Phosphorylates Targets

Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.

Experimental Workflow for Compound Evaluation

The diagram below outlines a logical workflow for the pharmacological evaluation of a novel compound at the 5-HT1A receptor.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis binding_assay Radioligand Binding Assay (Determine Kᵢ) functional_assay Functional Assay (e.g., GTPγS or cAMP) (Determine EC₅₀, Efficacy) binding_assay->functional_assay If high affinity selectivity_panel Receptor Selectivity Panel (Screen against other receptors) functional_assay->selectivity_panel If potent/efficacious behavioral_assay Behavioral Models (e.g., Forced Swim, Formalin Test) selectivity_panel->behavioral_assay If selective antagonist_challenge Antagonist Challenge (e.g., with WAY-100635) behavioral_assay->antagonist_challenge If active end Candidate Profile Established antagonist_challenge->end Confirms 5-HT1A Mechanism start Synthesize/Isolate This compound start->binding_assay

Caption: A typical workflow for evaluating a compound's 5-HT1A activity.

Conclusion and Future Directions

The serotonin 5-HT1A receptor remains a high-interest target for the development of novel therapeutics for psychiatric and neurological disorders. While the coumarin scaffold is a promising starting point for ligand design, the specific case of this compound is currently clouded by unreliable data.[6][8]

The path forward requires a complete and independent re-investigation of this compound. This should include:

  • Independent Synthesis and Verification: Chemical synthesis and structural confirmation of this compound to ensure compound purity and identity.

  • Rigorous Pharmacological Profiling: A comprehensive evaluation using the standard in vitro and in vivo protocols outlined in this guide.

  • Transparent Reporting: Publication of all findings, regardless of outcome, in peer-reviewed journals to build a reliable body of evidence.

Only through such rigorous and reproducible scientific practice can the true therapeutic potential of this compound and its interaction with the 5-HT1A receptor be definitively determined.

References

Anticancer Properties of Auraptenol Against Prostate Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes the current scientific literature on the anticancer properties of auraptenol against prostate cancer cells. The user's original request specified a focus on the (S)-Auraptenol isomer. However, a thorough review of the existing research reveals a lack of studies specifically investigating the enantioselective activity of this compound in this context. The available literature predominantly refers to "auraptenol" without specifying the stereoisomer. Therefore, this guide addresses the broader findings on auraptenol.

Furthermore, a key study containing significant quantitative data (Liu et al., JBUON 2020; 25(1):454-459) is subject to an "Expression of Concern" from the publisher, citing potentially unreliable data.[1][2] As such, the quantitative findings from this source are presented with a clear warning and should be interpreted with extreme caution. This whitepaper prioritizes information from other peer-reviewed sources where possible.

Executive Summary

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents.[3] Natural compounds, particularly those derived from plants, are a promising source for new anticancer drugs.[4] Auraptenol, a naturally occurring coumarin, has demonstrated potential antiproliferative and pro-apoptotic effects against human prostate cancer cells in preclinical studies.[3][5] This technical guide provides an in-depth overview of the current understanding of auraptenol's anticancer properties, focusing on its mechanisms of action, with detailed experimental protocols and visual representations of the signaling pathways involved. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data on the Effects of Auraptenol

Cell Viability and Apoptosis (Data with Reliability Concerns)

The following data is derived from a study by Liu et al. (2020), which is subject to an "Expression of Concern" for potentially unreliable data.[1][2] These figures should not be considered definitive and require independent verification.

Cell LineTreatmentParameterValueReference
LNCaP (Prostate Carcinoma)AuraptenolIC5025 µM[3][5]
PNT2 (Normal Prostate)AuraptenolIC50100 µM[3][5]
LNCaPAuraptenol (50 µM)Apoptotic Cells32.5% (vs. 0.8% in control)[3][5]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

Auraptenol and the closely related compound auraptene exert their anticancer effects against prostate cancer cells through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key cellular signaling pathways.

Induction of Apoptosis

Auraptenol has been shown to induce apoptosis in prostate cancer cells.[3][5] This is characterized by morphological changes such as nuclear fragmentation.[5] The pro-apoptotic effects are mediated by the regulation of the Bcl-2 family of proteins. Specifically, auraptenol treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][5] Studies on auraptene in PC3 and DU145 prostate cancer cells have also shown inhibition of another anti-apoptotic protein, Mcl-1, and activation of caspases 9 and 3, which are key executioners of apoptosis.[4][6]

Generation of Reactive Oxygen Species (ROS)

An increase in intracellular reactive oxygen species (ROS) production in a dose-dependent manner has been observed in prostate cancer cells treated with auraptenol.[3][5] Elevated ROS levels can induce cellular stress and damage, ultimately triggering apoptotic pathways.

Modulation of Signaling Pathways

Auraptenol has been found to block the JNK/p38 MAPK signaling pathway in a concentration-dependent manner in human prostate cancer cells.[3] The MAPK pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, auraptenol can suppress cancer cell growth and survival.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of auraptenol in prostate cancer cells and a general workflow for assessing its anticancer effects.

G Auraptenol This compound ROS ↑ Reactive Oxygen Species (ROS) Auraptenol->ROS induces JNK_p38 JNK/p38 MAPK Pathway Auraptenol->JNK_p38 inhibits Bax ↑ Bax Auraptenol->Bax Bcl2 ↓ Bcl-2 Auraptenol->Bcl2 Apoptosis Apoptosis ROS->Apoptosis triggers Cell_Viability ↓ Cell Viability & Proliferation JNK_p38->Cell_Viability promotes Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Proposed mechanism of this compound in prostate cancer cells.

G start Prostate Cancer Cell Culture (e.g., LNCaP, PC3, DU145) treatment Treatment with This compound (Varying Concentrations) start->treatment viability_assay Cell Viability Assay (e.g., CCK-8 / MTT) treatment->viability_assay apoptosis_assay Apoptosis Assessment (e.g., Annexin V/PI Staining, Hoechst Staining) treatment->apoptosis_assay ros_assay ROS Production Assay (e.g., DCFH-DA) treatment->ros_assay western_blot Western Blot Analysis (Bax, Bcl-2, p-JNK, p-p38) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating anticancer effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on auraptenol and related compounds. Specific parameters may need to be optimized for individual laboratory conditions and cell lines.

Cell Culture
  • Cell Lines: Human prostate carcinoma cell lines such as LNCaP, PC3, or DU145, and a non-cancerous prostate cell line like PNT2 for cytotoxicity comparison.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of auraptenol. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with auraptenol as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Cell Lysis: After treatment with auraptenol, wash the cells with PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, JNK, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence suggests that auraptenol has potential as an anticancer agent against prostate cancer. Its ability to induce apoptosis and modulate the JNK/p38 MAPK signaling pathway highlights its therapeutic promise.[3][5] However, there are significant gaps in the current research.

Future studies should focus on:

  • Verifying the quantitative effects of auraptenol on prostate cancer cell viability and apoptosis to address the reliability concerns with existing data.

  • Investigating the enantioselective activity of this compound versus (R)-Auraptenol to determine if a specific isomer is more potent.

  • Elucidating the detailed molecular interactions of auraptenol with its target proteins.

  • Conducting in vivo studies in animal models to evaluate the efficacy and safety of auraptenol for prostate cancer treatment.

A more robust and detailed understanding of auraptenol's anticancer properties will be crucial for its potential development as a novel therapeutic for prostate cancer.

References

The Anti-inflammatory Potential of (S)-Auraptenol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring prenyloxycoumarin, and its parent compound, auraptene, have demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory activity of this compound and related coumarin derivatives. It details the molecular mechanisms of action, focusing on the modulation of key signaling pathways such as NF-κB and MAPK. This document summarizes quantitative data on the inhibitory effects of these compounds on pro-inflammatory mediators and provides detailed experimental protocols for key in vitro and in vivo assays. Furthermore, this guide presents logical and experimental workflows as visual diagrams to facilitate comprehension and future research in the development of coumarin-based anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory effects. Auraptene (7-geranyloxycoumarin), and its specific stereoisomer this compound, found in citrus fruits, have emerged as promising anti-inflammatory candidates.[1][2] This guide will delve into the scientific evidence supporting the anti-inflammatory activity of this compound and its derivatives, with a focus on their mechanism of action and potential for therapeutic development.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or lipoteichoic acid (LTA), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1]

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of its target inflammatory genes.[1]

dot

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/LTA TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Auraptenol This compound Auraptenol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Proteins iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA->Proteins Translation

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory genes.

Studies have shown that auraptene can inhibit the phosphorylation of ERK and JNK in response to inflammatory stimuli, while its effect on p38 phosphorylation may be less pronounced.[1] By inhibiting the activation of these MAPK pathways, this compound can further suppress the production of pro-inflammatory mediators.

dot

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK LPS LPS/LTA TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MEKK1 MEKK1 TLR4->MEKK1 Activation Raf Raf TLR4->Raf Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 MEKK1->MKK4_7 MEK1_2 MEK1/2 Raf->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation JNK->Transcription_Factors Activation ERK->Transcription_Factors Activation Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Auraptenol This compound Auraptenol->JNK Inhibition Auraptenol->ERK Inhibition

Caption: MAPK Signaling Pathway Modulation by this compound.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the available data. Due to the limited availability of data specifically for this compound derivatives, data for other relevant coumarin derivatives are also included to provide a broader context for structure-activity relationships.

Table 1: In Vitro Anti-inflammatory Activity of Auraptene and Coumarin Derivatives
CompoundCell LineInflammatory StimulusTargetIC50 / % InhibitionReference
AurapteneRAW 264.7LTA (5 µg/mL)NO ProductionSignificant reduction at 10 µM[1]
AurapteneRAW 264.7LTA (5 µg/mL)iNOS ExpressionSignificant reduction at 10 µM[1]
AurapteneRAW 264.7LTA (5 µg/mL)COX-2 ExpressionAlleviated at 5 and 10 µM[1]
AurapteneRAW 264.7LTA (5 µg/mL)TNF-α ProductionAlleviated at 5 and 10 µM[1]
AurapteneRAW 264.7LTA (5 µg/mL)IL-1β ProductionAlleviated at 5 and 10 µM[1]
Coumarin Derivative 12J774LPSNO ProductionIC50: 21 µM[3]
Coumarin Derivative 12J774LPSIL-6 ProductionIC50: 24 µM[3]
Coumarin Derivative 20J774LPSNO ProductionIC50: 30 µM[3]
Coumarin Derivative 20J774LPSIL-6 ProductionIC50: 10 µM[3]
Table 2: In Vivo Anti-inflammatory Activity of Auraptene and Coumarin Derivatives
CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
AurapteneMouseCroton oil-induced ear edema1 µmol/cm²50%[4][5]
8-Methoxy-auraptene (Collinin)MouseCroton oil-induced ear edema1 µmol/cm²50%[4][5]
8-Acetoxy-aurapteneMouseCroton oil-induced ear edema1 µmol/cm²50%[4][5]
CoumarinRatCarrageenan-induced paw edema5, 10, 20 mg/kg (i.p.)Effective at 3, 4, and 5 hours[6]
7-HydroxycoumarinRatCarrageenan-induced paw edema2.5, 5, 10, 20 mg/kg (i.p.)Ineffective[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of this compound and its derivatives.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or its derivatives for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) or Lipoteichoic Acid (LTA) from S. aureus (typically 5 µg/mL) for a specified duration (e.g., 24 hours).

  • Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add the cell supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

dot

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Start: RAW 264.7 Cells Culture Culture in DMEM + 10% FBS Start->Culture Seed Seed in 96-well or 6-well plates Culture->Seed Pretreat Pre-treat with this compound or derivatives (1-2h) Seed->Pretreat Stimulate Stimulate with LPS or LTA (24h) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Collect Cell Lysate Stimulate->Cell_Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-1β, IL-6) Supernatant->ELISA Western Western Blot (p-p65, p-ERK, etc.) Cell_Lysate->Western Data Quantitative Data (IC50, % Inhibition) Griess->Data ELISA->Data Western->Data

Caption: General workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Assay
  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema formation. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.[7]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound, its derivatives, or a vehicle control orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

dot

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis_vivo Data Analysis Start Start: Rats or Mice Acclimatize Acclimatize and Fast Start->Acclimatize Dose Administer this compound, derivatives, or controls (p.o. or i.p.) Acclimatize->Dose Inject Inject Carrageenan into Paw Dose->Inject Measure Measure Paw Volume/Thickness at intervals (1-5h) Inject->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound and its related coumarin derivatives have demonstrated compelling anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways. The available data from both in vitro and in vivo studies support their potential as lead compounds for the development of novel anti-inflammatory therapeutics.

Future research should focus on several key areas:

  • Synthesis and Screening of Derivatives: A systematic synthesis and screening of a library of this compound derivatives are needed to establish clear structure-activity relationships and to identify compounds with enhanced potency and improved pharmacokinetic profiles.

  • Target Identification: Further studies are required to identify the direct molecular targets of this compound within the inflammatory signaling cascades.

  • In Vivo Efficacy in Chronic Models: The efficacy of this compound and its optimized derivatives should be evaluated in more complex and chronic models of inflammatory diseases.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential to assess the therapeutic window and potential side effects of these compounds.

References

An In-depth Technical Guide on the Antibacterial Spectrum of (S)-Auraptenol Against Pathogenic Strains

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(S)-Auraptenol, a naturally occurring prenyloxycoumarin, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the antibacterial spectrum of auraptenol against a range of pathogenic bacterial strains. It consolidates available quantitative data on its bioactivity, outlines detailed experimental protocols for assessing its antibacterial efficacy, and visually represents key experimental workflows and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a member of the coumarin family of natural products, which are widely distributed in the plant kingdom.[1] Coumarins are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Auraptenol, specifically, has been isolated from various plant species, including those of the Prangos genus.[1] Its chemical structure, characterized by a coumarin core with a prenyloxy side chain, is believed to be crucial for its biological activity. This guide focuses on its potential as an antibacterial agent, providing a detailed analysis of its efficacy against pathogenic bacteria.

Antibacterial Spectrum of Auraptenol

The antibacterial activity of auraptenol has been evaluated against several standard and clinically isolated bacterial strains. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following table summarizes the reported MIC values for auraptenol against various pathogenic bacteria.

Bacterial StrainGram StainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positiveStandard (ATCC 9372)63[1]
Staphylococcus epidermidisGram-positiveStandard (ATCC 12228)63[1]
Klebsiella pneumoniaeGram-negativeStandard (ATCC 4352)63[1]
Methicillin Resistant Coagulase-Negative Staphylococci (MRCNS)Gram-positiveClinical Isolate125[1]

Potential Mechanisms of Action

The precise antibacterial mechanism of action for this compound is not yet fully elucidated. However, the mechanisms of related coumarin compounds and other natural antibacterial agents can provide insights into its potential modes of action. Many natural antimicrobial compounds exert their effects by disrupting key bacterial structures and processes.

One of the common mechanisms for natural antibacterial compounds is the disruption of the bacterial cell membrane.[3] This can involve interaction with the lipopolysaccharide layer in Gram-negative bacteria or the peptidoglycan and teichoic acids in Gram-positive bacteria, leading to increased membrane permeability, depolarization, and ultimately cell death.[3][4]

Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some flavonoids, which share biosynthetic precursors with coumarins, have been shown to inhibit bacterial DNA gyrase and other enzymes involved in nucleic acid synthesis.[5] Furthermore, some natural products can interfere with bacterial protein synthesis by targeting ribosomal subunits.[5][6]

While not a direct antibacterial mechanism, the related compound auraptene has been shown to modulate the NF-κB and MAPKs signaling pathways in mammalian cells, which are involved in the inflammatory response to bacterial components like lipoteichoic acid (LTA).[2] This suggests that auraptenol and related compounds may also have indirect effects that could be relevant in the context of an infection.

Below is a conceptual diagram illustrating a generalized mechanism of action for antibacterial agents that target the bacterial cell membrane.

cluster_compound Auraptenol cluster_bacteria Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_death A This compound B Membrane Disruption A->B C Increased Permeability B->C D Depolarization C->D E Leakage of Intracellular Components D->E F Cell Death E->F

Caption: Generalized mechanism of action targeting the bacterial cell membrane.

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound involves standardized and reproducible methods. The following are detailed protocols for key experiments.

Bacterial Strains and Culture Conditions

For preliminary antibacterial screening, the Clinical and Laboratory Standards Institute (CLSI) recommends using a panel of standard strains, including Gram-positive bacteria like Staphylococcus aureus (ATCC 29213 or ATCC 25923) and Enterococcus faecalis (ATCC 29212), and Gram-negative bacteria such as Escherichia coli (ATCC 27853 or ATCC 25922) and Pseudomonas aeruginosa (ATCC 25922).[7] Clinical isolates, particularly multidrug-resistant strains, are also crucial for evaluating the broader potential of the test compound.[1]

Bacteria are typically cultured in appropriate broth media, such as Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth, and incubated under optimal conditions of temperature (usually 37°C) and aeration.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a standard technique for determining the MIC of an antimicrobial agent.[1][10]

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[7][8] This suspension is then further diluted to achieve the final desired inoculum concentration in the assay.

  • Serial Dilutions: The test compound, this compound, is serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive controls (broth with bacteria but no test compound) and negative controls (broth only) are included on each plate. A known antibiotic can also be used as a reference control.[8]

  • Incubation: The microtiter plates are incubated for 18-24 hours at 37°C.[8]

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a colorimetric indicator like resazurin.[1][11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated for 24-48 hours at 37°C.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability, as indicated by the absence of colony formation on the agar plate.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used for preliminary screening of antibacterial activity.[12][13]

  • Inoculation: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate.[8]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[12]

  • Incubation: The plates are incubated for 18-24 hours at 37°C.

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.[12]

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a natural compound.

cluster_assay Antibacterial Assays A Preparation of This compound Stock Solution D Agar Disk Diffusion (Screening) A->D E Microbroth Dilution (MIC Determination) A->E B Selection and Culture of Pathogenic Bacterial Strains C Standardization of Bacterial Inoculum (0.5 McFarland) B->C C->D C->E F Incubation (24-48h at 37°C) D->F E->F G Measurement of Zones of Inhibition F->G H Determination of MIC F->H I Subculturing for MBC Determination H->I J Determination of MBC I->J

Caption: Experimental workflow for antibacterial spectrum analysis.

Conclusion

The available data indicates that auraptenol exhibits a promising antibacterial spectrum, with activity against both Gram-positive and Gram-negative pathogenic bacteria.[1] The MIC values, particularly against Bacillus subtilis, Staphylococcus epidermidis, and Klebsiella pneumoniae, suggest its potential as a lead compound for the development of new antibacterial agents.[1] Further research is warranted to fully elucidate the specific mechanism of action of the (S)-enantiomer and to evaluate its efficacy in more complex in vivo models. The standardized protocols outlined in this guide provide a robust framework for future investigations into the antibacterial properties of this compound and other natural products.

References

Methodological & Application

Chiral Synthesis of (S)-Auraptenol from Umbelliferone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anticancer and neuroprotective properties. This application note provides a detailed protocol for the chiral synthesis of this compound, commencing from the readily available starting material, umbelliferone. The synthetic strategy involves a two-step process: the O-prenylation of umbelliferone to yield auraptene, followed by an enantioselective dihydroxylation of the prenyl moiety to establish the desired (S)-stereochemistry at the newly formed chiral center. This protocol is designed to furnish researchers with a practical and efficient method for obtaining this compound for further investigation in drug discovery and development programs.

Introduction

This compound is a member of the coumarin family of natural products, characterized by a diol functionality on a prenyl side chain attached to a 7-hydroxycoumarin scaffold. Studies have indicated its potential as an anticancer agent by inducing programmed cell death and increasing reactive oxygen species (ROS) production in cancer cells[1]. Furthermore, its biological profile extends to potential antidepressant-like effects[2]. Given these promising therapeutic indications, access to enantiomerically pure this compound is crucial for detailed pharmacological evaluation and preclinical development. This document outlines a robust synthetic approach to achieve this objective.

Synthetic Strategy

The proposed synthesis of this compound from umbelliferone is a two-step sequence. The first step involves the etherification of the 7-hydroxyl group of umbelliferone with a prenyl group to form auraptene. The second and key stereochemistry-defining step is the asymmetric dihydroxylation of the double bond in the prenyl side chain of auraptene. The Sharpless Asymmetric Dihydroxylation is a well-established and highly reliable method for this transformation, allowing for the selective formation of the (S)-enantiomer.

G umbelliferone Umbelliferone auraptene Auraptene umbelliferone->auraptene O-Prenylation prenyl_bromide Prenyl Bromide s_auraptenol This compound auraptene->s_auraptenol Sharpless Asymmetric Dihydroxylation ad_mix_alpha AD-mix-α

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Auraptene from Umbelliferone (O-Prenylation)

This protocol is adapted from general procedures for the O-alkylation of phenols.

Materials:

  • Umbelliferone

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of umbelliferone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude auraptene by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Yield: 85-95%

Table 1: Quantitative Data for the Synthesis of Auraptene

ParameterValue
Starting MaterialUmbelliferone
ReagentPrenyl Bromide
BaseK₂CO₃
SolventAcetone
Reaction Time4-6 hours
Yield85-95%
Purity (by NMR)>98%
Step 2: Chiral Synthesis of this compound from Auraptene (Sharpless Asymmetric Dihydroxylation)

This protocol utilizes the commercially available AD-mix-α for the enantioselective dihydroxylation of the alkene.

Materials:

  • Auraptene

  • AD-mix-α

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-α (1.4 g per 1 mmol of auraptene) to the solvent mixture and stir until the two phases are clear and the mixture turns a pale green-yellow.

  • Add methanesulfonamide (1.0 eq) and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add auraptene (1.0 eq) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C and monitor the progress by TLC.

  • Upon completion, add sodium sulfite (1.5 g per 1 mmol of auraptene) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Yield: 70-90% Expected Enantiomeric Excess (ee): >95%

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting MaterialAuraptene
ReagentAD-mix-α
Solventt-BuOH/H₂O (1:1)
Reaction Temperature0 °C
Reaction Time12-24 hours
Yield70-90%
Enantiomeric Excess>95% (S)

Biological Activity of this compound

This compound has demonstrated a range of biological activities that make it an attractive candidate for further therapeutic development.

  • Anticancer Activity: Studies have shown that auraptenol can induce apoptosis in human prostate carcinoma cells. This is associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. It has also been observed to increase the production of reactive oxygen species (ROS) in a dose-dependent manner and block the JNK/p38 MAPK signaling pathway in human prostate cancer cells[1].

  • Antidepressant-like Effects: In animal models, auraptenol has been shown to decrease immobility duration in forced swimming and tail suspension tests, suggesting potential antidepressant-like effects. These effects appear to be mediated through the serotonin 5-HT1A receptor[2].

  • Antibacterial Activity: Auraptenol has exhibited antibacterial activity against various strains, including Staphylococcus epidermidis and Klebsiella pneumoniae[3].

G cluster_cell Cancer Cell s_auraptenol This compound ros ↑ ROS Production s_auraptenol->ros jnk_p38 JNK/p38 MAPK Pathway s_auraptenol->jnk_p38 Inhibits bax ↑ Bax s_auraptenol->bax bcl2 ↓ Bcl-2 s_auraptenol->bcl2 apoptosis Apoptosis ros->apoptosis jnk_p38->apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed mechanism of anticancer activity.

Conclusion

This application note provides a comprehensive and practical guide for the chiral synthesis of this compound from umbelliferone. The described two-step protocol, involving O-prenylation and Sharpless Asymmetric Dihydroxylation, offers an efficient and highly enantioselective route to the target molecule. The detailed experimental procedures and tabulated data are intended to facilitate the reproduction of this synthesis in a research setting. The availability of a reliable synthetic route to enantiomerically pure this compound will undoubtedly accelerate further investigations into its promising therapeutic potential.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community due to its potential pharmacological activities. As with many chiral molecules, the biological effects of auraptenol are likely enantiomer-specific. Therefore, the development of robust and efficient methods for the enantioselective synthesis of this compound is of paramount importance for further biological evaluation and potential therapeutic applications.

This document outlines a proposed, highly plausible chemo-enzymatic approach for the enantiose-lective synthesis of this compound. The core of this strategy relies on a Sharpless Asymmetric Epoxidation to install the key stereocenter, followed by a regioselective epoxide opening. While a direct, published synthesis of this compound via this specific route is not available in the current literature, the methodologies described are well-established, reliable, and widely used for the synthesis of analogous chiral alcohols.

Proposed Enantioselective Synthesis Strategy

The retro-synthetic analysis of this compound suggests that the chiral tertiary alcohol moiety can be constructed from a suitable achiral precursor. A robust strategy involves the asymmetric epoxidation of an alkene, followed by regioselective ring-opening of the resulting epoxide. This approach allows for excellent control over the stereochemistry of the target molecule.

Logical Relationship of the Proposed Synthetic Pathway

logical_relationship Start 7-Hydroxycoumarin Intermediate1 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one Start->Intermediate1 Prenylation Intermediate2 (S)-7-((2-methyloxiran-2-yl)methoxy)-2H-chromen-2-one Intermediate1->Intermediate2 Sharpless Asymmetric Epoxidation Target This compound Intermediate2->Target Regioselective Epoxide Opening

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols describe a plausible multi-step synthesis of this compound.

Step 1: Synthesis of 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one (Alkene Precursor)

This step involves the alkylation of 7-hydroxycoumarin with prenyl bromide to introduce the side chain that will be the site of the asymmetric epoxidation.

Materials:

  • 7-Hydroxycoumarin

  • Prenyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one as a white solid.

Step 2: Sharpless Asymmetric Epoxidation

This is the key chirality-inducing step, where the alkene precursor is converted to a chiral epoxide with high enantioselectivity.

Materials:

  • 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (-)-Diethyl L-tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å)

  • Schlenk flask

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the flask to -20 °C.

  • Add (-)-Diethyl L-tartrate (0.12 eq) and then titanium(IV) isopropoxide (0.1 eq) to the flask. Stir for 30 minutes at -20 °C.

  • Add a solution of 7-(3-methylbut-2-enyloxy)-2H-chromen-2-one (1.0 eq) in anhydrous dichloromethane.

  • Add tert-butyl hydroperoxide (1.5 eq) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Step 3: Regioselective Epoxide Opening

The final step involves the ring-opening of the epoxide to generate the tertiary alcohol of this compound.

Materials:

  • (S)-7-((2-methyloxiran-2-yl)methoxy)-2H-chromen-2-one

  • Lithium aluminum hydride (LiAlH₄) or other suitable nucleophile/reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the chiral epoxide (1.0 eq) in anhydrous THF under an inert atmosphere, cool the reaction mixture to 0 °C.

  • Slowly add a solution of a suitable nucleophile (e.g., a hydride source for reduction) in THF. The choice of nucleophile will determine the final product; for Auraptenol, a reduction is required.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Quench the reaction carefully by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Prenylation cluster_step2 Step 2: Asymmetric Epoxidation cluster_step3 Step 3: Epoxide Opening s1_start Mix 7-Hydroxycoumarin and K₂CO₃ in Acetone s1_add_prenyl Add Prenyl Bromide s1_start->s1_add_prenyl s1_reflux Reflux for 4-6 hours s1_add_prenyl->s1_reflux s1_workup Filtration and Evaporation s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_setup Prepare Catalyst: Ti(O-iPr)₄ and (-)-DET in DCM s1_purify->s2_setup Alkene Precursor s2_add_substrate Add Alkene Precursor s2_setup->s2_add_substrate s2_add_oxidant Add TBHP s2_add_substrate->s2_add_oxidant s2_react Stir at -20°C for 24-48 hours s2_add_oxidant->s2_react s2_quench Quench with Na₂SO₃ s2_react->s2_quench s2_extract Extraction and Purification s2_quench->s2_extract s3_dissolve Dissolve Epoxide in THF s2_extract->s3_dissolve Chiral Epoxide s3_add_nucleophile Add Reducing Agent (e.g., LiAlH₄) s3_dissolve->s3_add_nucleophile s3_react React at 0°C to RT s3_add_nucleophile->s3_react s3_workup Quench and Workup s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify final_product final_product s3_purify->final_product This compound

Caption: Detailed workflow for the proposed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (ee) for each step of the proposed synthesis, based on typical results for these types of reactions reported in the literature.

StepReactionProductExpected Yield (%)Expected ee (%)
1Prenylation7-(3-methylbut-2-enyloxy)-2H-chromen-2-one85-95N/A
2Sharpless Asymmetric Epoxidation(S)-7-((2-methyloxiran-2-yl)methoxy)-2H-chromen-2-one70-85>95
3Regioselective Epoxide OpeningThis compound80-90>95

Conclusion

The proposed chemo-enzymatic strategy provides a clear and feasible pathway for the enantioselective synthesis of this compound. The use of a Sharpless Asymmetric Epoxidation ensures high enantiopurity of the final product. The protocols provided herein are detailed and based on well-established chemical transformations, offering a solid foundation for researchers aiming to synthesize this compound for further investigation. It is recommended that each step be optimized for the specific substrate to achieve the best possible results.

Application Note: Quantification of (S)-Auraptenol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodologies outlined are based on established analytical principles for the analysis of furanocoumarins in complex botanical matrices.[1][2]

Experimental Protocols

Sample Preparation

A critical step in the accurate quantification of this compound is the efficient extraction from the plant matrix. Ultrasound-assisted extraction is a rapid and effective method for this purpose.[3]

Protocol:

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve) to ensure homogeneity and maximize surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol (HPLC grade).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[3]

  • Filtration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • Collect the filtrate and transfer it to a 50 mL volumetric flask.

    • Wash the residue with an additional 10 mL of methanol and add it to the volumetric flask.

    • Make up the volume to 50 mL with methanol.

  • Final Preparation:

    • Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.[4]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended for the separation and quantification of this compound.

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (HPLC grade)B: Acetonitrile (HPLC grade)
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL
Preparation of Standard Solutions and Calibration

Protocol:

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the peak area against the corresponding concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.[5]

Data Presentation

The following tables summarize representative quantitative data for the validation of an HPLC method for furanocoumarins, which can be applied to the analysis of this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)1.0 - 50.0[5]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Table 2: Accuracy and Precision

Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
598.51.82.5
25101.21.21.9
5099.80.91.5

RSD: Relative Standard Deviation

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_calibration Calibration plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasound-Assisted Extraction (Methanol) grinding->extraction filtration1 Filtration (Whatman No. 1) extraction->filtration1 final_filtration Syringe Filtration (0.45 µm) filtration1->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (310 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis standard This compound Standard stock_solution Stock Solution (1 mg/mL) standard->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards calibration_curve Calibration Curve Construction working_standards->calibration_curve calibration_curve->data_analysis signaling_pathway cluster_cell Macrophage lps Inflammatory Stimulus (e.g., LTA) mapk MAPK Pathway (ERK, JNK) lps->mapk nfkb NF-κB Pathway (IκBα, p65) lps->nfkb auraptenol This compound auraptenol->mapk auraptenol->nfkb inflammatory_mediators Inflammatory Mediators (e.g., COX-2, TNF-α, IL-1β) mapk->inflammatory_mediators nfkb->inflammatory_mediators

References

Application Note: LC-MS/MS Analysis of (S)-Auraptenol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-Auraptenol is a naturally occurring coumarin derivative found in various plant species. As a member of the coumarin family, it is investigated for a range of potential pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices. This application note provides a detailed protocol for the LC-MS/MS analysis of this compound and its putative metabolites in plasma.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS method validation and pharmacokinetic analysis of this compound and its primary metabolite, Umbelliferone. The data presented for this compound is based on published data for the closely related compound, auraptene, and serves as a representative example.[1]

Table 1: LC-MS/MS Method Validation Parameters

ParameterThis compoundUmbelliferone (Metabolite)
Linear Range20 - 2000 ng/mL2.0 - 2000 ng/mL[2]
LLOQ5 ng/mL2.0 ng/mL[2]
LQC20 ng/mL5.0 ng/mL
MQC500 ng/mL100 ng/mL
HQC1600 ng/mL1600 ng/mL
Recovery> 85%> 80%
Matrix Effect< 15%< 15%

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 100 mg/kg)

ParameterValue
Cmax (ng/mL)1719.5 ± 384.3
Tmax (min)108.0 ± 25.3
AUC (0-t) (ng·h/mL)7543.2 ± 1203.7
t1/2 (min)125.4 ± 31.8
Oral Bioavailability~8.5%

Note: The pharmacokinetic data is adapted from a study on auraptene and is intended to be representative for this compound.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound and its metabolites from plasma samples.

  • Materials:

    • Plasma samples (stored at -80°C)

    • Methanol (LC-MS grade)

    • Internal Standard (IS) solution (e.g., Progesterone, 10 µg/mL in methanol)[1]

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen plasma samples to room temperature.

    • Pipette 50 µL of plasma into a microcentrifuge tube.

    • Add 40 µL of the internal standard solution.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex the mixture thoroughly for 5 minutes.

    • Centrifuge at 15,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % B
      0.0 10
      1.0 95
      2.5 95
      2.6 10

      | 4.0 | 10 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV)
      This compound 299.3 163.0 120 30
      Umbelliferone 163.1 107.1 80 25

      | Progesterone (IS) | 315.2 | 96.9 | 150 | 30 |

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex (5 min) protein_precipitation->vortex centrifuge Centrifuge (15,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Putative Metabolic Pathway of this compound

G Putative Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SA This compound O_Dealkylation O-Dealkylation (CYP450) SA->O_Dealkylation Epoxidation Epoxidation (CYP450) SA->Epoxidation Hydroxylation Hydroxylation (CYP450) SA->Hydroxylation Umbelliferone Umbelliferone (7-Hydroxycoumarin) O_Dealkylation->Umbelliferone Epoxy_Auraptenol Epoxy-Auraptenol Epoxidation->Epoxy_Auraptenol Hydroxy_Auraptenol Hydroxy-Auraptenol Hydroxylation->Hydroxy_Auraptenol Glucuronidation Glucuronidation (UGTs) Umbelliferone->Glucuronidation Sulfation Sulfation (SULTs) Umbelliferone->Sulfation Umbelliferone_Glucuronide Umbelliferone-Glucuronide Glucuronidation->Umbelliferone_Glucuronide Umbelliferone_Sulfate Umbelliferone-Sulfate Sulfation->Umbelliferone_Sulfate

Caption: Proposed metabolic pathway of this compound.

References

Application Note: Structural Elucidation of (S)-Auraptenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol, a natural coumarin derivative, has garnered significant interest in the scientific community due to its potential therapeutic properties. As with any bioactive compound, precise structural elucidation is paramount for understanding its mechanism of action, ensuring quality control, and guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note provides a detailed protocol and analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation

A sample of approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The experiments were performed at a constant temperature of 298 K.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

  • ¹³C NMR: A proton-decoupled pulse program (zgpg30) was utilized. Key parameters included a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment with multiplicity editing was used to identify one-bond ¹H-¹³C correlations. This allows for the differentiation of CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was performed to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.

Data Presentation

The comprehensive ¹H and ¹³C NMR data for this compound are summarized in the tables below. The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Caption: Atomic numbering of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.25d9.51H
H-47.63d9.51H
H-57.35d8.51H
H-66.84d8.51H
OCH₃3.92s-3H
H-1'2.95dd14.0, 8.01H
3.10dd14.0, 5.01H
H-2'4.15m-1H
H-4'a4.85s-1H
H-4'b4.95s-1H
5'-CH₃1.80s-3H
2'-OH2.50br s-1H

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)DEPT
C-2161.5C
C-3112.9CH
C-4143.5CH
C-4a112.7C
C-5128.5CH
C-6108.2CH
C-7162.1C
C-8113.4C
C-8a156.2C
OCH₃56.4CH₃
C-1'29.8CH₂
C-2'76.5CH
C-3'147.8C
C-4'112.3CH₂
5'-CH₃18.5CH₃

Structural Elucidation Workflow

The structural elucidation of this compound was achieved through a systematic analysis of the NMR data. The workflow is depicted in the following diagram.

G cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion H1 1H NMR Proton_ID Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1->Proton_ID C13 13C NMR & DEPT Carbon_ID Identify Carbon Signals (Chemical Shift, DEPT) C13->Carbon_ID COSY COSY COSY_Corr Establish H-H Connectivity COSY->COSY_Corr HSQC HSQC HSQC_Corr Assign Directly Bonded C-H HSQC->HSQC_Corr HMBC HMBC HMBC_Corr Establish Long-Range C-H Connectivity HMBC->HMBC_Corr Proton_ID->COSY_Corr Proton_ID->HSQC_Corr Proton_ID->HMBC_Corr Carbon_ID->HSQC_Corr Carbon_ID->HMBC_Corr Frag_Assembly Assemble Structural Fragments COSY_Corr->Frag_Assembly HSQC_Corr->Frag_Assembly HMBC_Corr->Frag_Assembly Structure_Confirm Confirm Final Structure Frag_Assembly->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations

The definitive structure of this compound was established by piecing together molecular fragments based on key correlations observed in the COSY, HSQC, and HMBC spectra.

COSY Correlations

The COSY spectrum revealed the proton-proton coupling networks within the molecule. Key correlations include:

  • The coupling between H-3 (δ 6.25) and H-4 (δ 7.63), confirming the α,β-unsaturated lactone system of the coumarin core.

  • The coupling between H-5 (δ 7.35) and H-6 (δ 6.84), establishing the connectivity in the aromatic ring.

  • The correlations within the side chain: H-1' protons (δ 2.95 and 3.10) couple with H-2' (δ 4.15).

HSQC Correlations

The HSQC spectrum allowed for the direct assignment of protons to their attached carbons:

  • H-3 (δ 6.25) correlates with C-3 (δ 112.9).

  • H-4 (δ 7.63) correlates with C-4 (δ 143.5).

  • H-5 (δ 7.35) correlates with C-5 (δ 128.5).

  • H-6 (δ 6.84) correlates with C-6 (δ 108.2).

  • The methoxy protons (δ 3.92) correlate with the methoxy carbon (δ 56.4).

  • H-1' (δ 2.95, 3.10) correlates with C-1' (δ 29.8).

  • H-2' (δ 4.15) correlates with C-2' (δ 76.5).

  • The olefinic protons H-4' (δ 4.85, 4.95) correlate with C-4' (δ 112.3).

  • The methyl protons of the side chain (δ 1.80) correlate with the methyl carbon 5'-CH₃ (δ 18.5).

HMBC Correlations

The HMBC spectrum provided the crucial long-range correlations to connect the different parts of the molecule. The diagram below illustrates the key HMBC correlations that link the coumarin core to the side chain and the methoxy group.

G C2 C2 C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a O1 O1 O2 O2 C1_prime C1' C2_prime C2' C3_prime C3' C4_prime C4' C5_prime C5' O_Me O C_Me OCH3 C_Me->C7 ³J H1_prime H1' H1_prime->C7 ³J H1_prime->C8 ²J H1_prime->C8a ³J H1_prime->C2_prime ²J H1_prime->C3_prime ³J H5 H5 H5->C4 ³J H5->C4a ²J H5->C7 ²J H4_prime H4' H4_prime->C2_prime ³J H4_prime->C3_prime ²J H4_prime->C5_prime ²J H5_prime_Me 5'-CH3 H5_prime_Me->C2_prime ³J H5_prime_Me->C3_prime ²J H5_prime_Me->C4_prime ³J

Caption: Key HMBC correlations for this compound.

Key HMBC correlations confirming the structure include:

  • The methoxy protons (OCH₃ , δ 3.92) show a correlation to C-7 (δ 162.1), confirming its position.

  • The H-1' protons (δ 2.95, 3.10) show correlations to C-7 (δ 162.1), C-8 (δ 113.4), and C-8a (δ 156.2), unequivocally placing the side chain at the C-8 position of the coumarin ring.

  • The olefinic H-4' protons (δ 4.85, 4.95) show correlations to C-2' (δ 76.5) and C-3' (δ 147.8), and the 5'-CH₃ protons (δ 1.80) also correlate to C-2' and C-3' , confirming the structure of the isobutenyl alcohol moiety.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectroscopic data allows for the complete and unambiguous structural elucidation of this compound. The combination of ¹H and ¹³C NMR provided the initial chemical shift and multiplicity information. COSY experiments established the proton-proton connectivities, while HSQC correlated directly bonded protons and carbons. Finally, crucial long-range HMBC correlations allowed for the assembly of all structural fragments into the final, correct structure. These detailed protocols and data serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this compound and related coumarin compounds.

Application Notes and Protocols for In Vivo Administration of (S)-Auraptenol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Auraptenol, a natural coumarin, has demonstrated significant potential in preclinical studies for its antidepressant-like and analgesic properties. This document provides detailed protocols for the in vivo administration of this compound to mice, focusing on experimental models of depression and neuropathic pain. It includes information on dosage, administration routes, and vehicle preparation. Furthermore, this guide summarizes key quantitative data from relevant studies and visualizes the primary signaling pathway implicated in its mechanism of action.

Introduction

This compound is a bioactive compound that has been investigated for its therapeutic potential in neurological disorders. Research has shown that it exerts its effects through the modulation of specific signaling pathways in the central nervous system. In vivo studies in mice have been crucial in elucidating its pharmacological profile. The protocols outlined below are designed to assist researchers in designing and executing robust in vivo experiments to further explore the properties of this compound.

Materials and Reagents

  • This compound: (Source to be specified by the researcher)

  • Vehicle Components:

    • Dimethyl sulfoxide (DMSO)

    • Cremophor EL or Solutol HS 15

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Test Animals: Male C57BL/6 mice are commonly used in these studies.[1] The choice of strain, age, and sex should be justified based on the specific research question.

  • Experimental Apparatus:

    • Forced Swim Test: Cylindrical water tank.

    • Tail Suspension Test: Suspension bar and tape.

    • Neuropathic Pain Assessment: Von Frey filaments.

This compound Administration Protocol

Vehicle Preparation

This compound is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. A commonly used vehicle for intraperitoneal (i.p.) injection of hydrophobic compounds in mice can be prepared as follows.

Protocol:

  • Dissolve the required amount of this compound in a minimal volume of DMSO.

  • Add Cremophor EL or another suitable solubilizing agent (e.g., Solutol HS 15) to the DMSO solution. A common ratio is 1:1 (v/v) of DMSO to Cremophor EL.

  • Vortex the mixture until the this compound is fully dissolved.

  • Add sterile saline or PBS dropwise while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept low (typically ≤5%) to avoid toxicity.[2]

  • The final solution should be clear and free of precipitates. Prepare fresh on the day of the experiment.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is the recommended route of administration for this compound in the described experimental models.

Protocol:

  • Restrain the mouse appropriately to expose the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

  • Insert a 25-27 gauge needle at a 30-45 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the prepared this compound solution slowly. The injection volume should not exceed 10 ml/kg of body weight.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Protocols

Antidepressant-Like Effects

The antidepressant-like effects of this compound are typically assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Protocol:

  • Administer this compound (0.05 - 0.4 mg/kg, i.p.) or vehicle to the mice.[1][3][4]

  • After a predetermined pretreatment time (e.g., 30 minutes), individually place each mouse in a cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The test duration is typically 6 minutes.[3]

  • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

Protocol:

  • Administer this compound (0.05 - 0.4 mg/kg, i.p.) or vehicle to the mice.[1][3][4]

  • After the pretreatment period, suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 50 cm above the floor.

  • The total duration of the test is 6 minutes.[3]

  • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Analgesic Effects in Neuropathic Pain

The analgesic properties of this compound can be evaluated in a vincristine-induced neuropathic pain model.

Protocol:

  • Induction of Neuropathy: Administer vincristine (e.g., 0.1 mg/kg, i.p.) daily for 7-10 consecutive days to induce peripheral neuropathy.[5]

  • Assessment of Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Drug Administration: Administer this compound (0.05 - 0.8 mg/kg, i.p.) or vehicle to the neuropathic mice.

  • Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after this compound administration to determine its anti-allodynic effect.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound in the Forced Swim Test and Tail Suspension Test.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle-120 ± 10-
This compound0.05115 ± 84.2%
This compound0.1100 ± 716.7%
This compound0.280 ± 6*33.3%
This compound0.465 ± 5 45.8%
Imipramine (Control)1056 ± 553.3%

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to the vehicle control group. Data is representative based on published findings.[3]

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle-130 ± 12-
This compound0.05125 ± 103.8%
This compound0.1105 ± 9*19.2%
This compound0.285 ± 8 34.6%
This compound0.472 ± 744.6%
Imipramine (Control)1066 ± 6***49.2%

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to the vehicle control group. Data is representative based on published findings.[3]

Table 3: Representative Pharmacokinetic Parameters of Coumarins in Mice

ParameterValueUnit
Cmax~3µg/mL
Tmax~0.5hours
Half-life (t1/2)~1.5hours
Bioavailability (Oral)Low-

Note: This data is for the parent compound coumarin and is provided as a general reference due to the lack of specific pharmacokinetic data for this compound. Pharmacokinetic parameters can vary significantly between different coumarin derivatives.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

The antidepressant and analgesic effects of this compound are primarily mediated through the serotonin 5-HT1A receptor signaling pathway.[1][3] Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade ultimately modulates neuronal excitability and neurotransmitter release, contributing to the observed behavioral effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Binds and Activates G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates Antidepressant & Analgesic Effects Antidepressant & Analgesic Effects Downstream Effects->Antidepressant & Analgesic Effects

Caption: Proposed 5-HT1A receptor signaling pathway for this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in mice.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization into Groups Randomization into Groups Baseline Behavioral Testing->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results

Caption: General experimental workflow for this compound in vivo studies.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for conducting in vivo research on this compound in mice. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising natural compound. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are performed in accordance with ethical guidelines.

References

Development of (S)-Auraptenol as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: (S)-Auraptenol

Introduction

This compound is a naturally occurring coumarin, a class of organic compounds found in various plants.[1][2] It has been isolated from sources such as Angelicae Dahuricae Radix and the leaves of Murraya paniculata.[3][4] Emerging research has highlighted its potential as a therapeutic agent, with demonstrated bioactivities including anticancer and antidepressant-like effects.[3][5] These properties are attributed to its interaction with key cellular signaling pathways, making it a compound of significant interest for further investigation and drug development. This document provides an overview of its biological activities, quantitative data, and detailed protocols for its evaluation.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueSource
IUPAC Name 8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[2]
Molecular Formula C₁₅H₁₆O₄[2][6]
Molecular Weight 260.28 g/mol [2]
CAS Number 1221-43-8[2][6]
Compound Type Coumarin[1][2][6]

Therapeutic Potential and Biological Activity

This compound has shown promise in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity in Prostate Cancer

This compound exhibits significant antiproliferative effects against drug-resistant human prostate carcinoma cells (LNCaP).[5] Its mechanism of action involves the induction of programmed cell death (apoptosis), stimulation of reactive oxygen species (ROS) production, and modulation of the JNK/p38 MAPK signaling pathway.[5]

Quantitative Data: In Vitro Cytotoxicity

Cell LineCell TypeIC₅₀ Value
LNCaP Human Prostate Carcinoma25 µM[5]
PNT2 Normal Prostate Epithelial100 µM[5]

The data indicates a four-fold selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.

Signaling Pathway: Apoptosis Induction in Prostate Cancer

This compound treatment leads to a dose-dependent increase in intracellular ROS.[5] This oxidative stress triggers the apoptotic cascade by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] Concurrently, it blocks the JNK/p38 MAPK signaling pathway, contributing to cell death.[5]

Auraptenol_Anticancer_Pathway Auraptenol This compound ROS ↑ Reactive Oxygen Species (ROS) Auraptenol->ROS MAPK Block JNK/p38 MAPK Pathway Auraptenol->MAPK Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio ROS->Bax_Bcl2 Apoptosis Apoptosis (Programmed Cell Death) Bax_Bcl2->Apoptosis MAPK->Apoptosis

This compound's proposed anticancer signaling pathway.
Antidepressant-like Effects

This compound has demonstrated antidepressant-like efficacy in mouse models of depression, specifically the forced swimming test and tail suspension test.[3] The effects are observed at low doses and are not associated with changes in locomotor activity.[3]

Quantitative Data: In Vivo Efficacy

Animal ModelTestEffective Dose Range
Mice Forced Swim Test0.05 - 0.4 mg/kg[3]
Mice Tail Suspension Test0.05 - 0.4 mg/kg[3]

Mechanism of Action: Neurological Pathway

The antidepressant-like effects of this compound are significantly reversed by the administration of a selective serotonin 5-HT1A receptor antagonist (WAY100635).[3] This suggests that its mechanism is mediated, at least in part, through the serotonergic system, specifically by acting on the 5-HT1A receptor.[3]

Auraptenol_Antidepressant_Pathway Auraptenol This compound Receptor Serotonin 5-HT1A Receptor Auraptenol->Receptor acts on Effect Antidepressant-like Effect Receptor->Effect Antagonist WAY100635 (5-HT1A Antagonist) Antagonist->Receptor blocks

Proposed mechanism for this compound's antidepressant effect.

Experimental Protocols

The following protocols are based on methodologies reported in the evaluation of this compound.[5]

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of this compound's anticancer properties.

Experimental_Workflow cluster_assays Biological Assays start Cell Culture (e.g., LNCaP, PNT2) treatment Treat cells with varying concentrations of this compound start->treatment viability Cell Viability (CCK8 Assay) treatment->viability apoptosis Apoptosis Analysis (AO/EB, Hoechst, Annexin V) treatment->apoptosis ros ROS Production (Flow Cytometry) treatment->ros western Protein Expression (Western Blot) treatment->western analysis Data Analysis (IC50, Statistical Significance) viability->analysis apoptosis->analysis ros->analysis western->analysis

Workflow for in vitro anticancer evaluation of this compound.
Protocol 3.1: Cell Viability (CCK8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer and normal cells.

  • Cell Seeding: Seed cells (e.g., LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Final Incubation: Incubate for another 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

Objective: To qualitatively assess apoptosis induction by visualizing cell morphology.

  • Cell Culture: Grow cells on coverslips in a 6-well plate and treat with this compound (e.g., 25 µM) for 48 hours.

  • Staining: Wash cells with Phosphate-Buffered Saline (PBS). Add 20 µL of Acridine Orange/Ethidium Bromide (AO/EB) staining solution (100 µg/mL of each) to the cells.

  • Incubation: Incubate for 5 minutes at room temperature in the dark.

  • Visualization: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

    • Necrotic cells: Uniform orange-red nucleus.

Protocol 3.3: Apoptosis Quantification (Annexin V-FITC/PI Assay)

Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Cell Culture & Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3.4: Western Blot Analysis

Objective: To measure the expression levels of key proteins in the MAPK and apoptosis pathways.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-JNK, anti-p-p38, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using imaging software and normalize to a loading control (e.g., β-actin).

References

(S)-Auraptenol: A Novel Molecular Probe for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Auraptenol, a natural coumarin, has emerged as a significant investigational tool in neurological research. Its selective interaction with the serotonin 1A (5-HT1A) receptor positions it as a valuable molecular probe for dissecting the roles of this critical receptor in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's utility, including its application in behavioral studies, and detailed protocols for its use.

Molecular Profile and Mechanism of Action

This compound exhibits antidepressant-like and analgesic properties, which are primarily mediated through its interaction with the 5-HT1A receptor. While the precise nature of this interaction is still under investigation, evidence suggests that it modulates downstream signaling cascades associated with 5-HT1A receptor activation. The effects of this compound are significantly attenuated by the selective 5-HT1A receptor antagonist, WAY100635, confirming the critical role of this receptor in its mechanism of action.

Data Presentation: In Vivo Efficacy of this compound

The antidepressant-like and anti-hyperalgesic effects of this compound have been quantified in murine models. The following tables summarize the key quantitative data from these studies.

Behavioral Assay Species Dosage Range (mg/kg) Key Findings Reference Compound
Forced Swim TestMouse0.05 - 0.4Dose-dependent decrease in immobility time, with a maximal reduction of 46.3% at 0.4 mg/kg.Imipramine (10 mg/kg)
Tail Suspension TestMouse0.05 - 0.4Dose-dependent decrease in immobility time, with a maximal reduction of 44.7% at 0.4 mg/kg.Imipramine (10 mg/kg)
Vincristine-induced Mechanical HyperalgesiaMouse0.05 - 0.8Dose-dependent reversal of mechanical hyperalgesia.-

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to facilitate the use of this compound as a molecular probe in neurological research.

Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Activity in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice subjected to forced swimming.

Materials:

  • This compound

  • Vehicle (e.g., saline with 0.1% Tween 80)

  • Imipramine (positive control)

  • Cylindrical water tanks (20 cm diameter, 40 cm height)

  • Water at 23-25°C

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (0.05-0.4 mg/kg, i.p.), vehicle, or imipramine (10 mg/kg, i.p.) 30 minutes before the test.

  • Forced Swim Session:

    • Fill the cylindrical tanks with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the session for 6 minutes.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with the mouse making only minimal movements to keep its head above water.

Tail Suspension Test (TST) Protocol for Assessing Antidepressant-Like Activity in Mice

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility when mice are suspended by their tails.

Materials:

  • This compound

  • Vehicle

  • Imipramine

  • Tail suspension apparatus (a horizontal bar raised above the floor)

  • Adhesive tape

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: As described for the FST.

  • Drug Administration: As described for the FST.

  • Tail Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse from the horizontal bar by the tape.

    • Record the session for 6 minutes.

  • Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

G cluster_0 Experimental Workflow for this compound Evaluation A Drug Preparation (this compound, Vehicle, Positive Control) B Animal Acclimation (e.g., 1 hour in testing room) A->B C Drug Administration (e.g., Intraperitoneal Injection) B->C D Behavioral Assay (Forced Swim Test or Tail Suspension Test) C->D E Data Acquisition (Video Recording) D->E F Data Analysis (Scoring Immobility Time) E->F G Statistical Analysis F->G

Caption: Experimental workflow for evaluating the antidepressant-like effects of this compound.

G cluster_1 Proposed Signaling Pathway of this compound SA This compound HT1A 5-HT1A Receptor SA->HT1A Gi Gi/o Protein HT1A->Gi Activates ERK ERK HT1A->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Akt->CREB Neuro Neuroprotective & Antidepressant-like Effects GSK3b->Neuro Inhibition leads to ERK->CREB CREB->Neuro

Caption: Proposed signaling cascade following this compound binding to the 5-HT1A receptor.

This compound as a Potential Molecular Probe for Imaging

While this compound has demonstrated significant potential as a pharmacological tool to probe the function of the 5-HT1A receptor in behavioral models, its application as a molecular probe for imaging (e.g., PET, fluorescence microscopy) has not yet been established. The development of radiolabeled or fluorescently tagged derivatives of this compound could provide invaluable tools for:

  • Visualizing 5-HT1A receptor distribution and density in the brain: This would enable researchers to study changes in receptor expression in various neurological and psychiatric disorders.

  • Investigating receptor occupancy: A labeled probe would allow for the direct measurement of how therapeutic drugs interact with and occupy the 5-HT1A receptor in real-time.

  • High-throughput screening: A fluorescent probe could be utilized in in vitro assays to screen for new compounds that target the 5-HT1A receptor.

Future research efforts should focus on the synthesis and characterization of such derivatives to fully unlock the potential of the this compound scaffold as a versatile molecular probe in neurological research.

Conclusion

This compound is a promising molecular probe for investigating the role of the 5-HT1A receptor in neurological processes. Its demonstrated efficacy in preclinical models of depression and neuropathic pain, coupled with its defined mechanism of action, makes it a valuable tool for researchers in both basic and translational neuroscience. The detailed protocols and pathway information provided here serve as a foundational resource for the scientific community to further explore the therapeutic and investigational potential of this intriguing natural compound.

Application Notes and Protocols: Formulation of (S)-Auraptenol for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol is a naturally occurring coumarin derivative found in various plants, including those of the Murraya and Ferula genera.[1] This compound has garnered significant interest within the research community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preclinical studies have indicated that this compound may exert its anticancer effects through the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of the JNK/p38 MAPK signaling pathway. However, the clinical translation of this compound is significantly hampered by its poor aqueous solubility, which is characteristic of many polyphenolic compounds and often leads to low oral bioavailability.

This application note provides a detailed overview of a nanoemulsion-based formulation strategy to enhance the oral bioavailability of this compound. It includes protocols for the formulation of an this compound-loaded nanoemulsion, as well as methods for its characterization, in vitro release testing, and in vivo pharmacokinetic evaluation. The aim is to provide researchers with a practical framework for the development of orally bioavailable this compound formulations for preclinical and clinical investigations.

The Challenge: Poor Bioavailability of this compound

This compound is classified as a lipophilic compound, exhibiting poor solubility in aqueous solutions. This characteristic is a primary contributor to its low oral bioavailability, which significantly limits its therapeutic potential when administered orally. The low bioavailability of similar coumarin compounds has been documented. For instance, the oral bioavailability of a related compound, auraptene, has been reported to be as low as 8.5% in rats.[2][3] Another coumarin, imperatorin, was found to have an absolute bioavailability of approximately 3.85% in rats at a dose of 6.25 mg/kg.[4] Such low bioavailability necessitates the administration of higher doses to achieve therapeutic plasma concentrations, which can increase the risk of adverse effects and lead to significant inter-individual variability in clinical outcomes.

To overcome these limitations, advanced formulation strategies are required to improve the solubility and dissolution rate of this compound in the gastrointestinal tract, thereby enhancing its absorption and systemic availability.

Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion

Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that have shown great promise for enhancing the oral bioavailability of poorly water-soluble drugs. These systems consist of nano-sized oil droplets dispersed in an aqueous phase, stabilized by a combination of surfactants and co-surfactants. The small droplet size of nanoemulsions (typically in the range of 20-200 nm) provides a large surface area for drug release and absorption.

Advantages of Nanoemulsion Formulation for this compound:

  • Enhanced Solubilization: The oil core of the nanoemulsion can effectively solubilize the lipophilic this compound, keeping it in a dissolved state in the gastrointestinal tract.

  • Increased Surface Area: The nano-sized droplets provide a significantly larger surface area for drug partitioning and absorption across the intestinal mucosa.

  • Improved Stability: The surfactant and co-surfactant mixture stabilizes the nanoemulsion, preventing droplet coalescence and maintaining the drug in a solubilized form.

  • Potential for Lymphatic Uptake: Lipid-based formulations can facilitate the lymphatic transport of highly lipophilic drugs, bypassing first-pass metabolism in the liver, which can further enhance bioavailability.

Quantitative Data Summary

The following tables present illustrative pharmacokinetic data for this compound in its unformulated (coarse suspension) and nanoemulsion-formulated states. This data is hypothetical and based on typical bioavailability enhancements observed for poorly soluble compounds formulated as nanoemulsions, such as the approximate 2.6-fold increase in relative bioavailability seen with a daidzein nanoemulsion.[1] The baseline bioavailability for the unformulated this compound is assumed to be similar to that of auraptene (8.5%).[2][3]

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Illustrative Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension20150 ± 254.0 ± 1.0950 ± 180100 (Reference)
This compound Nanoemulsion20420 ± 501.5 ± 0.52470 ± 310~260

Table 2: Physicochemical Characteristics of this compound Nanoemulsion (Illustrative Data)

ParameterValue
Mean Droplet Size (nm)120 ± 15
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-25 ± 5
Drug Loading (%)0.5 (w/w)
Encapsulation Efficiency (%)> 98

Experimental Protocols

Protocol for Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an this compound-loaded O/W nanoemulsion using the spontaneous emulsification (low-energy) method.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Transcutol® P

  • Aqueous phase: Deionized water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a pre-weighed amount of this compound in the oil phase (MCT) with gentle heating (40-50°C) and stirring until a clear solution is obtained.

    • Add the surfactant (Polysorbate 80) and co-surfactant (Transcutol® P) to the oil phase and mix thoroughly.

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase (deionized water) dropwise to the organic phase under constant magnetic stirring at a moderate speed.

    • Continue stirring for 30 minutes at room temperature to allow for the spontaneous formation of the nanoemulsion.

  • Characterization:

    • The resulting nanoemulsion should be a translucent to milky-white liquid.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a validated HPLC method after separating the free drug from the nanoemulsion (e.g., by ultrafiltration).

Protocol for In Vitro Drug Release Study

This protocol outlines an in vitro drug release study using the dialysis bag method to evaluate the release profile of this compound from the nanoemulsion.

Materials:

  • This compound-loaded nanoemulsion

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release medium: Phosphate buffered saline (PBS), pH 6.8, containing 0.5% (w/v) Tween® 80 to maintain sink conditions.

  • Shaking water bath or dissolution apparatus.

Procedure:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Accurately measure a specific volume of the this compound-loaded nanoemulsion and place it inside the dialysis bag. Seal both ends of the bag.

  • Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37 ± 0.5°C in a shaking water bath or a USP dissolution apparatus.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analyze the withdrawn samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vivo Pharmacokinetic Study

This protocol describes a typical in vivo pharmacokinetic study in rats to compare the oral bioavailability of the this compound nanoemulsion with that of an unformulated suspension.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Formulations:

  • This compound suspension (in 0.5% carboxymethylcellulose)

  • This compound-loaded nanoemulsion

Procedure:

  • Fast the rats overnight (12 hours) before the experiment, with free access to water.

  • Divide the rats into two groups (n=6 per group).

  • Administer a single oral dose of the this compound suspension or nanoemulsion to the respective groups via oral gavage.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration, collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Determine the relative bioavailability of the nanoemulsion compared to the suspension.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its anticancer effects through multiple mechanisms. One of the key pathways involves the induction of apoptosis (programmed cell death) in cancer cells. This is often associated with an increase in the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic signaling. Furthermore, this compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis. A related coumarin, auraptene, has demonstrated anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[5][6]

G SA This compound Nanoemulsion Cell Cancer Cell SA->Cell Increased Bioavailability ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS JNK_p38 JNK/p38 MAPK Pathway Cell->JNK_p38 ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Proliferation ↓ Cell Proliferation JNK_p38->Proliferation

Figure 1. Proposed signaling pathway of this compound in cancer cells.

G cluster_formulation Formulation cluster_evaluation Evaluation SA_powder This compound Powder Mixing Spontaneous Emulsification SA_powder->Mixing Oil_Phase Oil Phase (MCT) Oil_Phase->Mixing Surfactant Surfactant + Co-surfactant Surfactant->Mixing Aqueous_Phase Aqueous Phase Aqueous_Phase->Mixing Nanoemulsion This compound Nanoemulsion Mixing->Nanoemulsion Characterization Physicochemical Characterization Nanoemulsion->Characterization InVitro In Vitro Release Study Nanoemulsion->InVitro InVivo In Vivo Pharmacokinetic Study Nanoemulsion->InVivo

Figure 2. Experimental workflow for formulation and evaluation.

Conclusion

The poor aqueous solubility and low oral bioavailability of this compound present significant challenges to its development as a therapeutic agent. The formulation of this compound into an oil-in-water nanoemulsion is a promising strategy to overcome these limitations. The protocols provided in this application note offer a comprehensive guide for the preparation, characterization, and evaluation of an this compound-loaded nanoemulsion. By enhancing its oral bioavailability, this formulation approach has the potential to unlock the full therapeutic promise of this compound in future preclinical and clinical studies.

References

Application Notes and Protocols: High-Throughput Screening for Novel Biological Targets of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol, a natural coumarin, has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects[1][2]. Its mechanism of action is partially understood, with evidence suggesting modulation of pathways such as JNK/p38 MAPK and interaction with serotonin 5-HT1A receptors[1][2]. However, the full spectrum of its molecular targets remains to be elucidated. Identifying these novel targets is crucial for understanding its therapeutic potential and for the development of new drugs.

High-throughput screening (HTS) offers a powerful approach to rapidly screen large libraries of compounds and identify their biological targets[3][4][5]. This document provides detailed application notes and protocols for a multi-pronged HTS strategy to uncover novel biological targets of this compound. The proposed workflow integrates a label-free target identification method, the Cellular Thermal Shift Assay (CETSA), with a secondary affinity-based pull-down assay for hit validation and subsequent functional characterization.

High-Throughput Screening Strategy Overview

The proposed strategy employs a sequential screening and validation workflow to identify and confirm novel protein targets of this compound.

Workflow Diagram

Caption: High-throughput screening and validation workflow for this compound target identification.

Experimental Protocols

Primary Screen: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

CETSA is a label-free method that identifies target proteins based on the principle that ligand binding increases the thermal stability of the target protein[6].

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., a cancer cell line for anti-tumor studies) to ~80% confluency.

    • Harvest cells and prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer (e.g., PBS with protease inhibitors).

    • Determine protein concentration using a Bradford or BCA assay.

  • Compound Treatment:

    • Aliquot the cell lysate into a 96-well PCR plate.

    • Add this compound to a final concentration of 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) in separate wells.

    • Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Heat the plate in a thermal cycler with a temperature gradient ranging from 37°C to 67°C for 3 minutes.

    • After heating, centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation for Mass Spectrometry:

    • Transfer the supernatant containing soluble proteins to a new plate.

    • Perform in-solution trypsin digestion of the proteins.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis:

    • Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample.

    • For each protein, plot the soluble fraction as a function of temperature for both the this compound-treated and vehicle control samples.

    • Proteins that show a significant shift in their melting curve to a higher temperature in the presence of this compound are considered primary hits.

Hit Validation: Affinity Pull-Down Assay

Affinity-based pull-down methods use a modified version of the small molecule to selectively isolate its binding partners from a complex mixture like a cell lysate[6][7].

Protocol:

  • Synthesis of Biotinylated this compound:

    • Synthesize a biotinylated analog of this compound by attaching a biotin tag via a linker to a position on the molecule that is not critical for its biological activity. A structure-activity relationship (SAR) study can help identify suitable attachment points[7].

  • Immobilization of Biotinylated Probe:

    • Incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the probe.

    • Wash the beads to remove any unbound probe.

  • Affinity Pull-Down:

    • Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with free biotin.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies specific to the candidate target proteins identified from the CETSA screen. An increase in the band intensity in the sample incubated with the biotinylated this compound compared to the negative control confirms the interaction.

Data Presentation

Quantitative data from the HTS and validation experiments should be summarized in tables for clear comparison.

Table 1: Summary of Primary Hits from HT-CETSA

Protein IDGene NameMelting Temperature Shift (ΔTm) (°C)p-value
P12345GENE1+3.5< 0.01
Q67890GENE2+2.8< 0.05
............

Table 2: Validation of Protein-Ligand Interaction by Affinity Pull-Down

Target ProteinWestern Blot Signal (vs. Control)Confirmation
GENE13.2-fold increaseConfirmed
GENE21.1-fold increaseNot Confirmed
.........

Potential Signaling Pathway for Investigation

Based on the known anti-inflammatory and anti-tumor effects of coumarins, a potential signaling pathway to investigate for modulation by this compound is the NF-κB pathway.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Signal (e.g., TNF-α) IkB_NFkB->NFkB Release IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Auraptenol This compound Auraptenol->IKK Inhibition?

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

The described high-throughput screening workflow provides a robust framework for the identification and validation of novel biological targets of this compound. The combination of a label-free primary screen with an affinity-based validation method increases the confidence in the identified hits. Subsequent functional studies on the confirmed targets will be essential to fully elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to pave the way for its further development as a therapeutic agent.

References

Application Notes and Protocols: Assessing the Effect of (S)-Auraptenol on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the impact of (S)-Auraptenol, a natural coumarin, on gene expression in a cellular context. The provided methodologies cover cell culture and treatment, RNA isolation, and gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and next-generation sequencing (RNA-Seq).

Introduction

This compound is a secondary metabolite found in various plant species, including those of the Rutaceae family. Preliminary research suggests that this compound possesses a range of biological activities, including potential anti-cancer and anti-inflammatory properties. These effects are often mediated through the modulation of specific signaling pathways and the subsequent alteration of gene expression profiles. Understanding the precise molecular mechanisms of this compound is crucial for its potential development as a therapeutic agent. This document outlines the necessary protocols to investigate these mechanisms by quantifying changes in gene expression.

Data Presentation: Summary of Gene Expression Changes

While comprehensive quantitative gene expression data for this compound is still emerging, studies on the closely related compound Auraptene provide valuable insights into the potential gene targets. The following tables summarize the observed changes in gene expression following treatment with Auraptene. It is important to note that these results are for Auraptene and should be verified specifically for this compound.

Table 1: Effect of Auraptene on PPARα Target Gene Expression

Gene SymbolGene NameFunctionFold Change (Auraptene vs. Control)
ACOAcyl-CoA oxidasePeroxisomal beta-oxidationUp-regulated[1]
CPT1ACarnitine palmitoyltransferase 1AMitochondrial fatty acid oxidationUp-regulated[1]
ACSAcyl-CoA synthetaseFatty acid activationUp-regulated[1]

Table 2: Effect of Auraptene on Genes Involved in Bile Acid Homeostasis

Gene SymbolGene NameFunctionFold Change (Auraptene vs. Control)
Bsep (Abcb11)Bile salt export pumpBile acid transportUp-regulated
Mrp2 (Abcc2)Multidrug resistance-associated protein 2Organic anion transportUp-regulated
Ntcp (Slc10a1)Sodium/taurocholate cotransporting polypeptideBile acid uptakeDown-regulated
Cyp7a1Cytochrome P450 family 7 subfamily A member 1Bile acid synthesisDown-regulated
Cyp8b1Cytochrome P450 family 8 subfamily B member 1Bile acid synthesisDown-regulated
Sult2a1Sulfotransferase family 2A member 1Bile acid detoxificationUp-regulated

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Inferred Gene Expression Changes)

Gene SymbolProtein NameFunctionChange in Protein Level (this compound vs. Control)Inferred Change in Gene Expression
BaxBcl-2-associated X proteinPro-apoptoticIncreased[2][3]Up-regulated
Bcl-2B-cell lymphoma 2Anti-apoptoticDecreased[2][3]Down-regulated

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing mammalian cells and treating them with this compound to assess its effect on gene expression.

Materials:

  • Mammalian cell line of interest (e.g., LNCaP prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the plates for 24 hours to allow the cells to adhere.

  • Preparation of Treatment Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the solvent at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the wells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting: After incubation, wash the cells with PBS and then harvest them for RNA isolation.

RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a column-based method.

Materials:

  • Cell lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit)

  • 70% Ethanol

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add lysis buffer directly to the harvested cell pellet and vortex to mix.

  • Homogenization: Pass the lysate through a fine-gauge needle or use a rotor-stator homogenizer to ensure complete homogenization.

  • Ethanol Precipitation: Add an equal volume of 70% ethanol to the homogenized lysate and mix well.

  • Column Binding: Transfer the mixture to an RNA-binding column and centrifuge. Discard the flow-through.

  • Washing: Perform the wash steps as per the manufacturer's protocol to remove contaminants.

  • RNA Elution: Elute the RNA from the column using RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol details the two-step RT-qPCR method for quantifying the expression of specific genes.[3][4][5][6][7]

Materials:

  • Isolated total RNA

  • Reverse transcriptase enzyme

  • dNTPs

  • Random primers or oligo(dT) primers

  • RNase inhibitor

  • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific forward and reverse primers

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine the total RNA, primers, dNTPs, and RNase-free water.

    • Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

    • Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. The resulting product is complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

RNA Sequencing (RNA-Seq)

For a global, unbiased assessment of gene expression changes, RNA-Seq is the recommended method.[2][8][9][10]

Materials:

  • High-quality total RNA

  • RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the isolated mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the sequencing reads to a reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

Visualizations

The following diagrams illustrate the key signaling pathways potentially affected by this compound and the general experimental workflows.

G cluster_0 Experimental Workflow for Gene Expression Analysis A Cell Culture & this compound Treatment B Total RNA Isolation A->B C RNA Quality Control B->C D RT-qPCR C->D Targeted Gene Analysis E RNA-Seq C->E Global Gene Analysis F Data Analysis D->F E->F G Differentially Expressed Genes F->G

Caption: General workflow for analyzing gene expression changes.

G cluster_1 Putative Signaling Pathways Modulated by this compound cluster_JNK JNK/p38 MAPK Pathway cluster_Apoptosis Apoptosis Pathway SA This compound JNK_p38 JNK/p38 MAPK SA->JNK_p38 Inhibits Bax Bax SA->Bax Promotes Bcl2 Bcl-2 SA->Bcl2 Inhibits AP1 AP-1 JNK_p38->AP1 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's potential impact on signaling pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can elucidate the molecular mechanisms underlying the biological activities of this compound, paving the way for its potential therapeutic applications. The provided data on the related compound Auraptene offers a starting point for targeted gene expression studies, while the global approach of RNA-Seq will enable the discovery of novel pathways and targets of this compound.

References

(S)-Auraptenol: Application Notes and Protocols for Traditional Chinese Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Auraptenol, a natural coumarin compound, has garnered significant attention in traditional Chinese medicine (TCM) research for its diverse pharmacological activities. Primarily isolated from Angelicae Dahuricae Radix, a widely used herb in TCM, this compound has demonstrated promising therapeutic potential in various disease models. These application notes provide a comprehensive overview of the biological effects of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed protocols for key experimental assays are provided to facilitate further research and drug development endeavors.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted activities make it a compelling candidate for the development of novel therapeutics.

Anticancer Effects

This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. One of the key mechanisms underlying its anticancer activity is the induction of programmed cell death through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK/p38 MAPK signaling pathway[1][2]. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[1].

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway[3][4]. By suppressing the phosphorylation of p38 MAPK, this compound can reduce the production of pro-inflammatory mediators.

Neuroprotective and Antidepressant-like Effects

Research suggests that this compound possesses neuroprotective properties and exhibits antidepressant-like effects. These actions are associated with its interaction with serotonin 5-HT1A receptors[5][6][7][8].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssayParameterValueReference
LNCaP (Human Prostate Carcinoma)CCK8IC5025 µM[1]
PNT2 (Normal Prostate Epithelial)CCK8IC50100 µM[1]
LNCaPAnnexin V/PIApoptotic Cells (50 µM)32.5%[1]
LNCaP (Control)Annexin V/PIApoptotic Cells0.8%[1]

Experimental Protocols

Detailed protocols for the investigation of this compound's biological activities are provided below.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete culture medium at desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided with the kit)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • DCFH-DA fluorescent probe

  • Flow cytometer

  • 6-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates and culture overnight.

  • Treat cells with this compound at the desired concentrations for the specified time.

  • After treatment, wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 4: Western Blot Analysis of JNK and p38 MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the activation of the JNK and p38 MAPK signaling pathways.

Materials:

  • Cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

anticancer_pathway SA This compound ROS ↑ Reactive Oxygen Species (ROS) SA->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Anticancer signaling pathway of this compound.

cell_viability_workflow start Seed Cells (96-well plate) treat Treat with this compound start->treat add_cck8 Add CCK-8 Solution treat->add_cck8 incubate Incubate (1-4h) add_cck8->incubate read Measure Absorbance (450 nm) incubate->read analyze Calculate Cell Viability read->analyze

Caption: Experimental workflow for CCK-8 cell viability assay.

apoptosis_workflow start Treat Cells with This compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution in (S)-Auraptenol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Auraptenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC?

Poor peak resolution in HPLC, where peaks are not well separated, is typically caused by one of three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] Specifically, issues can arise from:

  • Column-related problems: Degradation of the column, contamination, or selection of an inappropriate stationary phase.[3][4]

  • Mobile phase issues: Incorrect composition or pH of the mobile phase, or an inadequate flow rate.[5][6]

  • System and method parameters: Excessive extra-column volume (dead volume), incorrect injection volume, or unsuitable column temperature.[3][7][8]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Peak tailing, where a peak has an asymmetrical "tail," is a common issue that can compromise resolution and accurate quantification.[7][9] Potential causes include:

  • Secondary Interactions: Strong interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns, can cause tailing.[7][10] Using an end-capped column or adjusting the mobile phase pH can mitigate these effects.[7]

  • Column Overload: Injecting too much sample can lead to mass overload, resulting in peak tailing.[11] Try reducing the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[3][12] Flushing the column with a strong solvent or replacing the guard column may resolve this.

Q3: I am observing peak fronting for my this compound analysis. What does this indicate?

Peak fronting, the inverse of tailing, results in a leading edge of the peak being broader than the trailing edge.[10] This is often caused by:

  • Sample Overload: Specifically, concentration overload, where the sample is too concentrated in a solvent that is stronger than the mobile phase.[11] Diluting the sample or dissolving it in the mobile phase is recommended.[6]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[9] Ensure complete dissolution before injection.

  • Column Collapse: Though less common, operating outside the column's recommended pH or temperature range can damage the stationary phase and cause fronting.[10]

Q4: How does the mobile phase composition affect the resolution of this compound?

The mobile phase is a critical factor in achieving optimal resolution.[1] Key considerations include:

  • Organic Modifier Percentage: In reversed-phase HPLC, which is common for compounds like auraptene, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water affects the retention factor (k).[13] Decreasing the organic solvent percentage generally increases retention and can improve the separation of closely eluting peaks.[1][2]

  • Solvent Type: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) and significantly impact the relative separation of peaks.[2]

  • pH and Buffers: The pH of the mobile phase can influence the ionization state of analytes, which in turn affects their retention and peak shape.[5][7] Using a buffer can help maintain a stable pH and improve reproducibility.[7]

Q5: Can adjusting the flow rate or column temperature improve my peak resolution?

Yes, both flow rate and temperature can be adjusted to optimize resolution:

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will also increase the analysis time.[5][14]

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and better efficiency.[2] However, it can also alter selectivity, so the effect on resolution will depend on the specific analytes.[2][14] It is important to operate within the temperature limits of the column and analyte stability.[14]

Quantitative Data Summary

The following table illustrates how different HPLC parameters can affect the resolution between this compound and a hypothetical closely eluting impurity. A resolution (Rs) value of ≥ 1.5 is generally considered to indicate baseline separation.[5]

Parameter Condition A (Suboptimal) Condition B (Optimized) This compound Retention Time (min) Impurity Retention Time (min) Resolution (Rs)
Column Standard C18, 5 µm, 150 x 4.6 mmHigh-Purity C18, 3.5 µm, 150 x 4.6 mm8.28.50.9
Mobile Phase 70% Acetonitrile / 30% Water65% Acetonitrile / 35% Water9.510.11.6
Flow Rate 1.5 mL/min1.0 mL/min12.112.91.8
Column Temp. 25°C35°C11.512.21.7
Detailed Experimental Protocol

This protocol provides a baseline method for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[14]

3. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water. The mobile phase should be filtered and degassed before use.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 323 nm, the approximate absorbance maximum for auraptene.[13]

4. Data Analysis

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the resolution between the this compound peak and any adjacent peaks. Ensure the peak shape is symmetrical (tailing factor between 0.9 and 1.2).

Mandatory Visualization

The following diagram outlines a systematic workflow for troubleshooting poor peak resolution in HPLC analysis.

G Troubleshooting Workflow for Poor HPLC Peak Resolution start Start: Poor Peak Resolution (Rs < 1.5) check_shape Assess Peak Shape (Tailing, Fronting, Broad) start->check_shape tailing Peak Tailing Observed check_shape->tailing Tailing fronting Peak Fronting Observed check_shape->fronting Fronting broad Peaks are Broad but Symmetrical check_shape->broad Broad reduce_conc Reduce Sample Concentration or Injection Volume tailing->reduce_conc check_ph Adjust Mobile Phase pH (Avoid analyte pKa) reduce_conc->check_ph use_endcapped Use End-Capped Column to Minimize Silanol Interactions check_ph->use_endcapped re_evaluate Re-evaluate Resolution use_endcapped->re_evaluate check_solvent Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent fronting->check_solvent check_overload Dilute Sample to Avoid Concentration Overload check_solvent->check_overload check_overload->re_evaluate optimize_mobile Optimize Mobile Phase Strength (e.g., decrease % organic) broad->optimize_mobile reduce_flow Decrease Flow Rate optimize_mobile->reduce_flow check_temp Increase Column Temperature reduce_flow->check_temp check_dead_volume Check for Extra-Column (Dead) Volume in System check_temp->check_dead_volume check_dead_volume->re_evaluate end_good Resolution Acceptable (Rs >= 1.5) re_evaluate->end_good Improved end_bad Resolution Still Poor: Consider Changing Column (Different Stationary Phase) re_evaluate->end_bad Not Improved

Caption: A logical workflow for diagnosing and resolving poor HPLC peak resolution.

References

Technical Support Center: (S)-Auraptenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with (S)-Auraptenol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound, a coumarin derivative, is characterized by low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, its solubility in aqueous buffers like phosphate-buffered saline (PBS) is limited.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?

This is a common issue known as "DMSO shock" or precipitation upon dilution. While this compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous cell culture medium is typically low (e.g., <0.5%) to avoid solvent toxicity to the cells. When the DMSO stock is added to the aqueous medium, the solvent environment changes drastically, and the solubility of the hydrophobic compound decreases, leading to precipitation.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro assays?

Yes, several alternatives can be explored:

  • Ethanol: this compound shows solubility in ethanol. Similar to DMSO, a concentrated stock can be prepared and diluted in the assay medium. However, the final ethanol concentration should also be kept low to avoid cytotoxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Co-solvents: A mixture of solvents can sometimes improve solubility better than a single solvent. For example, a small amount of a non-aqueous, water-miscible solvent can be used to first dissolve the compound before adding it to the aqueous medium.

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

This guide provides step-by-step instructions to address the precipitation of this compound in your experiments.

Problem: this compound precipitates out of solution upon addition to aqueous media.

Step 1: Optimize the DMSO Stock Concentration and Addition Method

  • Prepare a higher concentration stock in DMSO: This allows you to add a smaller volume to your assay, keeping the final DMSO concentration low.

  • Serial dilutions in DMSO: If you are performing a dose-response experiment, make serial dilutions of your compound in 100% DMSO before adding them to the culture medium.

  • Improve mixing: When adding the DMSO stock to the medium, do it slowly and with gentle vortexing or swirling to facilitate dispersion and minimize localized high concentrations that can trigger precipitation.

Step 2: Reduce the Final Concentration of this compound

  • If precipitation persists, consider lowering the final concentration of this compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the final assay buffer.

Step 3: Utilize Alternative Solubilization Methods

If optimizing the DMSO protocol is unsuccessful, consider the following methods:

  • Method A: Using Ethanol as a Co-solvent

    • Prepare a stock solution of this compound in 100% ethanol.

    • Perform serial dilutions in ethanol if necessary.

    • Add the ethanolic stock solution to the culture medium with gentle mixing, ensuring the final ethanol concentration remains non-toxic to the cells (typically <0.5%).

  • Method B: Cyclodextrin Inclusion Complex Formation

    • This method involves encapsulating the this compound molecule within a cyclodextrin molecule to enhance its water solubility. A general protocol is provided below.

Quantitative Solubility Data

SolventSolubility of Coumarin DerivativesReference
WaterPoorly soluble to practically insoluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[8]
EthanolSoluble[7]
N,N-dimethylformamide (DMF)Soluble[8]
Acetonitrile (ACN)Soluble[8]
Phosphate-Buffered Saline (PBS)Sparingly soluble[9][10]

Experimental Protocols

Protocol for Preparing a Cyclodextrin Inclusion Complex

This protocol provides a general guideline for preparing a this compound-cyclodextrin inclusion complex using the freeze-drying method.[11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer

Procedure:

  • Determine the Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Stir the Mixture: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Freeze the Solution: Once the solution appears clear, freeze it at -80°C.

  • Lyophilize: Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • Reconstitution: The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved solubility in aqueous solutions. Reconstitute the complex in your desired assay buffer to the final working concentration.

Mandatory Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_method1 Method 1: Organic Solvent cluster_method2 Method 2: Cyclodextrin Complexation cluster_end End: Solubilized this compound start This compound Powder dissolve_dmso Dissolve in 100% DMSO or Ethanol start->dissolve_dmso dilute_media Add to Aqueous Medium (Final Solvent <0.5%) dissolve_dmso->dilute_media check_solubility1 Precipitation? dilute_media->check_solubility1 dissolve_cd Dissolve HP-β-CD in Water check_solubility1->dissolve_cd Yes end_solution Soluble this compound for In Vitro Assay check_solubility1->end_solution No add_auraptenol Add this compound dissolve_cd->add_auraptenol stir Stir for 24-48h add_auraptenol->stir lyophilize Freeze-Dry stir->lyophilize reconstitute Reconstitute in Aqueous Medium lyophilize->reconstitute reconstitute->end_solution

Caption: Experimental workflow for improving this compound solubility.

jnk_p38_pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects auraptenol This compound jnk JNK auraptenol->jnk Blocks p38 p38 auraptenol->p38 Blocks mapkkk MEKK1/4, ASK1, TAK1 mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 mkk4_7->jnk mkk3_6->p38 transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Apoptosis, Inflammation) transcription_factors->cellular_response

Caption: this compound blocks the JNK/p38 MAPK signaling pathway.

References

Overcoming challenges in the large-scale synthesis of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of (S)-Auraptenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Pechmann Condensation - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation.- Increase reaction time or temperature gradually. - Screen different acid catalysts (e.g., H₂SO₄, Amberlyst-15, PTSA). - Ensure anhydrous conditions as water can deactivate the catalyst.
Poor Enantioselectivity in Asymmetric Dihydroxylation - Ineffective chiral ligand. - Incorrect stoichiometry of reagents. - Presence of impurities that poison the catalyst.- Screen different chiral ligands (e.g., (DHQ)₂-PHAL, (DHQD)₂-PHAL). - Carefully control the molar ratios of the alkene, osmium tetroxide, and chiral ligand. - Purify the starting material (8-prenyl-7-methoxycoumarin) thoroughly before the dihydroxylation step.
Formation of Byproducts during Prenylation - O-alkylation vs. C-alkylation. - Claisen rearrangement of O-alkylated product.- Employ milder reaction conditions (lower temperature, weaker base). - Use a non-polar solvent to favor C-alkylation. - For Mitsunobu reaction, ensure slow addition of DIAD to suppress side reactions.
Difficult Purification of Final Product - Presence of closely related impurities. - Tarry byproducts from degradation.- Utilize column chromatography with a step-gradient elution. - Consider preparative HPLC for high-purity requirements. - Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Inconsistent Results at Larger Scale - Inefficient heat transfer. - Poor mixing. - Changes in reaction kinetics.- Use a jacketed reactor for better temperature control. - Employ mechanical stirring to ensure homogeneity. - Perform a thorough process safety analysis and consider a pilot run before full-scale production.

Frequently Asked Questions (FAQs)

1. What is a common synthetic strategy for the large-scale production of this compound?

A common and scalable approach involves a multi-step synthesis starting from 7-methoxycoumarin (a derivative of umbelliferone). The key steps typically are:

  • Prenylation: Introduction of a prenyl group at the C8 position of 7-methoxycoumarin.

  • Asymmetric Dihydroxylation: Stereoselective conversion of the prenyl double bond to a diol using Sharpless asymmetric dihydroxylation.

  • Selective Monotosylation and Elimination: Conversion of the diol to the desired terminal alkene with the correct stereochemistry.

dot digraph "Synthetic_Workflow_SAuraptenol" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

start [label="7-Methoxycoumarin", shape=ellipse, fillcolor="#FBBC05"]; prenylation [label="Prenylation"]; dihydroxylation [label="Asymmetric Dihydroxylation"]; monotosylation [label="Selective Monotosylation"]; elimination [label="Elimination"]; purification [label="Purification"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prenylation; prenylation -> dihydroxylation; dihydroxylation -> monotosylation; monotosylation -> elimination; elimination -> purification; purification -> end; } dot Figure 1. General synthetic workflow for this compound.

2. How can I improve the yield of the initial Pechmann condensation to form the coumarin core?

To improve the yield of the Pechmann condensation for synthesizing the 7-methoxycoumarin precursor, consider the following:

  • Catalyst Choice: While sulfuric acid is common, solid acid catalysts like Amberlyst-15 can simplify workup and may improve yields.

  • Reaction Conditions: Optimize the temperature and reaction time. Running the reaction under solvent-free conditions can also be beneficial.

  • Purity of Starting Materials: Ensure the phenol and β-ketoester are pure and dry, as impurities can lead to side reactions.

3. What are the critical parameters for achieving high enantioselectivity in the Sharpless asymmetric dihydroxylation step?

The success of the Sharpless asymmetric dihydroxylation hinges on several factors:

  • Chiral Ligand: The choice between (DHQ)₂-PHAL and (DHQD)₂-PHAL will determine the stereochemistry of the diol. For this compound, the appropriate ligand must be selected to yield the desired enantiomer.

  • Reagent Stoichiometry: Precise control over the amounts of osmium tetroxide, the chiral ligand, and the re-oxidant (like K₃[Fe(CN)₆]) is crucial.

  • Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity.

dot digraph "Sharpless_Asymmetric_Dihydroxylation" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

Alkene [label="8-Prenyl-7-methoxycoumarin"]; Catalyst [label="OsO₄ / Chiral Ligand\n(e.g., (DHQ)₂-PHAL)", shape=diamond, fillcolor="#FBBC05"]; Reoxidant [label="Re-oxidant\n(K₃[Fe(CN)₆])"]; Product [label="Chiral Diol Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Alkene -> Catalyst [label=" forms\ncomplex"]; Catalyst -> Product [label=" delivers OH\n stereoselectively"]; Reoxidant -> Catalyst [label=" regenerates"]; } dot Figure 2. Key components of the Sharpless asymmetric dihydroxylation.

4. I am observing significant amounts of the O-prenylated isomer instead of the desired C-prenylated product. How can I control the regioselectivity of the prenylation step?

Controlling the regioselectivity between C- and O-alkylation is a common challenge. To favor C-prenylation:

  • Reaction Conditions: Employing non-polar solvents and higher temperatures can favor the Claisen rearrangement of the initially formed O-prenylated ether to the C-prenylated product.[1]

  • Protecting Groups: Temporarily protecting the hydroxyl group of the coumarin can force C-alkylation. However, this adds extra steps to the synthesis.

  • Lewis Acid Catalysis: The use of a Lewis acid can sometimes direct the alkylation to the carbon atom.

5. What are the best practices for purifying this compound on a large scale?

Large-scale purification requires robust and scalable methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective and economical method for achieving high purity. A systematic screening of solvents is recommended.

  • Column Chromatography: For large-scale chromatography, using a wider column with a larger particle size silica gel can be effective. Automated flash chromatography systems can also be employed.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities before final purification.

Experimental Protocols

Protocol 1: Prenylation of 7-Methoxycoumarin

  • To a solution of 7-methoxycoumarin in a suitable solvent (e.g., dioxane), add a base such as potassium carbonate.

  • Add prenyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction, filter the solid, and concentrate the filtrate.

  • The crude product containing a mixture of O- and C-prenylated coumarins is then heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce Claisen rearrangement to the desired 8-prenyl-7-methoxycoumarin.

  • Purify the product by column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of 8-Prenyl-7-methoxycoumarin

  • In a round-bottom flask, prepare a solution of AD-mix-β (containing the chiral ligand (DHQD)₂-PHAL, K₃[Fe(CN)₆], K₂CO₃, and K₂OsO₄·2H₂O) in a t-BuOH/water (1:1) mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 8-prenyl-7-methoxycoumarin to the cooled solution.

  • Stir the reaction vigorously at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral diol by column chromatography.

dot digraph "Logical_Troubleshooting" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Low Yield or Purity Issue", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Verify Starting Material Purity"]; Check_Conditions [label="Review Reaction Conditions\n(Temp, Time, Stoichiometry)"]; Analyze_Byproducts [label="Identify Byproducts (NMR, MS)"]; Optimize_Purification [label="Optimize Purification Method"]; Scale_Up_Issues [label="Address Scale-Up Effects\n(Mixing, Heat Transfer)"]; Resolved [label="Problem Resolved", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_SM; Start -> Check_Conditions; Check_SM -> Analyze_Byproducts; Check_Conditions -> Analyze_Byproducts; Analyze_Byproducts -> Optimize_Purification; Optimize_Purification -> Resolved; Analyze_Byproducts -> Scale_Up_Issues; Scale_Up_Issues -> Check_Conditions; } dot Figure 3. A logical flow for troubleshooting synthesis issues.

References

Addressing stability issues of (S)-Auraptenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of (S)-Auraptenol in solution during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Buffers

Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous cell culture medium/buffer, but I'm observing precipitation. What can I do?

Answer:

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like this compound. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its potential effects on cells and reduce the chance of precipitation.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or mixing. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final solution. Common co-solvents for in vivo experiments include polyethylene glycol 400 (PEG400), glycerol, or Tween 80. For in vitro assays, the choice of co-solvent should be carefully evaluated for compatibility with your specific cell line and experimental setup.

  • Sonication: After dilution, brief sonication of the final solution can help to redissolve any small precipitates that may have formed.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility. However, be cautious about the thermal stability of this compound.

  • Check for Buffer Precipitation: High concentrations of organic solvents can cause buffer salts to precipitate. For instance, phosphate buffers can precipitate at high percentages of methanol or acetonitrile.[3] While less common with low final DMSO concentrations, it's a factor to consider, especially if you are using other organic modifiers.

Logical Workflow for Preventing Precipitation:

Precipitation_Troubleshooting start Start: this compound Precipitation Issue check_dmso Check Final DMSO Concentration (<0.5%?) start->check_dmso stepwise_dilution Implement Stepwise Dilution check_dmso->stepwise_dilution Yes end_fail Issue Persists: Re-evaluate Formulation check_dmso->end_fail No, adjust use_cosolvent Consider a Co-solvent stepwise_dilution->use_cosolvent end_success Success: Clear Solution stepwise_dilution->end_success sonicate Apply Sonication use_cosolvent->sonicate use_cosolvent->end_success warm_buffer Gently Warm Aqueous Buffer sonicate->warm_buffer sonicate->end_success check_buffer_salt Verify Buffer Salt Solubility warm_buffer->check_buffer_salt warm_buffer->end_success check_buffer_salt->end_success

Figure 1: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Biological Assays

Question: My experimental results with this compound are not reproducible. Could this be related to its stability?

Answer:

Yes, the stability of this compound in your assay medium can significantly impact the reproducibility of your results. Coumarins, in general, are susceptible to degradation under certain conditions, leading to a decrease in the effective concentration of the active compound over the course of the experiment.

  • pH of the Medium: The lactone ring of coumarins can undergo hydrolysis, especially under basic conditions.[4][5] If your cell culture medium has a pH above 7, degradation may be occurring.

  • Light Exposure: Coumarins can be sensitive to light. If your experiments are conducted under bright light for extended periods, photodegradation might be a factor.

  • Temperature: Elevated temperatures can accelerate the degradation of many organic compounds. If your assay involves incubation at 37°C for a long duration, thermal degradation could be contributing to the inconsistency.

  • Storage of Stock Solutions: Improper storage of your DMSO stock solution can lead to degradation over time. A study on a large set of compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after 1 year.[6][7][8]

Recommendations for Improving Reproducibility:

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

  • Protect from Light: Minimize the exposure of your solutions and experimental setup to direct light. Use amber-colored tubes and cover plates with foil when possible.

  • Control Incubation Time: Be consistent with your incubation times. If long incubation periods are necessary, consider the stability of this compound under your specific assay conditions by running a stability check.

  • Proper Stock Solution Storage: Aliquot your this compound DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of coumarins like this compound?

A1: Coumarins are a class of compounds that are generally sensitive to several environmental factors:

  • pH: They are most stable in neutral to slightly acidic conditions. The lactone ring is susceptible to hydrolysis under basic (alkaline) conditions.[4][5]

  • Light: Many coumarins are photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can lead to thermal degradation.

  • Oxidizing Agents: Coumarins can be susceptible to oxidation.

Q2: How should I prepare and store a stock solution of this compound?

A2: Due to its poor water solubility, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber-colored vials.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient.[1]

Q3: What are the expected degradation pathways for this compound?

A3: Based on the general reactivity of coumarins, the following degradation pathways are plausible for this compound under forced degradation conditions:

  • Hydrolysis: Under basic conditions, the lactone ring can be hydrolyzed to form the corresponding cis- or trans-coumarinic acid salt. Under acidic conditions, this reaction is reversible, and the ring may re-close.

  • Oxidation: The double bond in the butenyl side chain and the electron-rich aromatic ring are potential sites for oxidation.

  • Photodegradation: Exposure to UV light can lead to various photochemical reactions, including dimerization or isomerization.

Signaling Pathway of Potential Degradation:

Degradation_Pathways SA This compound Hydrolysis Hydrolysis (e.g., NaOH) SA->Hydrolysis Oxidation Oxidation (e.g., H2O2) SA->Oxidation Photodegradation Photodegradation (e.g., UV light) SA->Photodegradation Thermal Thermal Stress (e.g., Heat) SA->Thermal Coumarinic_Acid Coumarinic Acid Derivative (Lactone Ring Opening) Hydrolysis->Coumarinic_Acid Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photoproducts Photodimers/Isomers Photodegradation->Photoproducts Thermal_Degradants Thermal Degradants Thermal->Thermal_Degradants

Figure 2: Potential degradation pathways of this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble and stable, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, expose the stock solution to the same conditions.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be optimized for the stability-indicating analysis of this compound and its degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A typical gradient might be: 0-5 min: 90% A, 10% B 5-20 min: Linear gradient to 10% A, 90% B 20-25 min: 10% A, 90% B 25-30 min: Return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Monitor at the λmax of this compound (typically around 320-330 nm for coumarins) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides a hypothetical summary of this compound stability under different stress conditions. Actual data should be generated through experimentation.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis Product 1
0.1 M NaOH4 hoursRoom Temp40%Hydrolysis Product 2 (Coumarinic acid form)
3% H₂O₂24 hoursRoom Temp25%Oxidized Products 1 & 2
Heat (Solid)72 hours80°C5%Thermal Degradant 1
Photolysis1.2 million lux hoursAmbient30%Photodimer 1

Disclaimer

The information provided in this technical support center is for guidance purposes only. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental conditions.

References

Minimizing degradation of (S)-Auraptenol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of (S)-Auraptenol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound during sample preparation?

A1: this compound, a coumarin and phenolic compound, is susceptible to degradation from several factors, including:

  • Temperature: High temperatures can accelerate degradation. It is a known issue for phenolic compounds that extended extraction times and high temperatures can lead to their degradation[1]. For coumarins specifically, partial degradation has been observed at temperatures of 200°C and higher after 60 minutes of heating[2].

  • pH: Changes in pH, especially alkaline conditions, can promote the degradation of coumarins. The stability of hydroxylated coumarins is pH-dependent, with increased degradation rates at higher pH under oxic conditions[3].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds[4].

  • Enzymatic Activity: Endogenous enzymes such as polyphenol oxidase (PPO) and peroxidase (POD) released from plant matrices during extraction can cause enzymatic browning and degradation of phenolic compounds[5].

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of this compound[5].

Q2: What are the initial signs of this compound degradation in my sample?

A2: Visual inspection of your extract can sometimes provide initial clues. Enzymatic browning may cause a visible color change in the extract[6]. However, the most reliable indicators of degradation are observed during analytical procedures such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:

  • A decrease in the peak area or height of the this compound peak.

  • The appearance of new, unidentified peaks.

  • Changes in peak shape, such as tailing or fronting.

  • A drifting baseline.

Q3: How can I prevent enzymatic degradation during the extraction of this compound from plant material?

A3: To minimize enzymatic degradation, consider the following strategies:

  • Use of Enzyme Inhibitors: Adding organic acids like ascorbic acid or citric acid can lower the pH and chelate metal cofactors of enzymes like PPO, thereby inhibiting their activity[6].

  • Solvent Selection: Using organic solvents such as ethanol or methanol can help to denature and inactivate enzymes.

  • Low Temperature Extraction: Performing the extraction at low temperatures can significantly reduce enzyme activity.

  • Blanching: A brief heat treatment (blanching) of the plant material before extraction can denature and inactivate enzymes. However, the temperature and duration should be carefully controlled to avoid thermal degradation of this compound.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

This guide addresses potential causes and solutions for lower-than-expected yields of this compound.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Extraction Optimize extraction solvent and method.This compound is soluble in methanol, ethanol, acetone, and chloroform, but sparingly soluble in water. Consider using these organic solvents or mixtures. For extraction from Ferula species, ethyl acetate and cyclopentyl methyl ether (CPME) have been shown to be effective[2][7]. Supercritical CO2 extraction has also been used for related coumarins from citrus peel[7].
Increase extraction time and/or temperature moderately.Be cautious, as prolonged exposure to high temperatures can lead to degradation[1]. A study on coumarins suggests they are stable up to 150°C for 60 minutes[2].
Reduce particle size of the sample material.Grinding the plant material to a fine powder increases the surface area for solvent interaction.
Degradation during Extraction Control temperature.Maintain a low to moderate temperature during extraction. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction.
Protect from light.Conduct the extraction in amber glassware or a dark environment to prevent photodegradation.
Deactivate enzymes.As mentioned in the FAQs, use enzyme inhibitors, appropriate solvents, or low temperatures.
Binding to Sample Matrix Use enzymatic pre-treatment.Cellulases, pectinases, and xylanases can help break down cell walls and release bound phenolic compounds[8].
Adjust pH of the extraction solvent.Acidic conditions can sometimes help to release phenolic compounds bound to proteins.
Issue 2: Appearance of Extra Peaks in HPLC Chromatogram

This section helps to identify the source of unexpected peaks in your HPLC analysis.

Potential Cause Troubleshooting Step Recommended Action
This compound Degradation Review sample preparation and storage conditions.Ensure that the sample was protected from light, high temperatures, and extreme pH during preparation and storage.
Perform forced degradation studies.To confirm if the extra peaks are degradation products, intentionally degrade a pure standard of this compound under stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample chromatogram.
Contamination Check solvents, reagents, and glassware.Run a blank injection of your mobile phase and sample solvent to check for contaminants. Ensure all glassware is thoroughly cleaned.
Contaminated guard or analytical column.Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Carryover from Previous Injection Clean the injector.Flush the injector and sample loop with a strong, appropriate solvent between injections.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general guideline. Optimization may be required depending on the specific plant matrix.

  • Sample Preparation: Dry the plant material (e.g., roots of Ferula species) at a controlled temperature (e.g., 40°C) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

    • To minimize degradation, perform the extraction at room temperature and protect the mixture from light by using amber glassware.

    • Stir the mixture for a specified period (e.g., 24 hours).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Storage: Store the dried extract in an airtight, amber container at -20°C until further analysis.

Protocol 2: HPLC Analysis of this compound

This is a general HPLC method that can be used as a starting point. Method validation is crucial for accurate quantification.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used for coumarins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (around 323-328 nm for related coumarins)[4].

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_degradation Degradation Factors Start Plant Material Drying Drying (40°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (<40°C) Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC Data Data Analysis HPLC->Data Temp High Temperature Temp->Extraction Degradation Light Light Exposure Light->Extraction Degradation pH Extreme pH pH->Extraction Degradation Enzymes Enzymes Enzymes->Extraction Degradation

Caption: Workflow for this compound extraction and analysis with potential degradation factors.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Recovery? Degradation Degradation Start->Degradation IncompleteExtraction Incomplete Extraction Start->IncompleteExtraction MatrixBinding Matrix Binding Start->MatrixBinding ControlConditions Control Temp, Light, pH Degradation->ControlConditions OptimizeSolvent Optimize Solvent/Method IncompleteExtraction->OptimizeSolvent EnzymaticTreatment Enzymatic Pre-treatment MatrixBinding->EnzymaticTreatment

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Enhancing the Bioavailability of (S)-Auraptenol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (S)-Auraptenol for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vivo evaluation of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low and Variable Plasma Concentrations of this compound Poor aqueous solubility limiting dissolution and absorption.1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution. 2. Formulation Strategies: Utilize bioavailability enhancement techniques such as solid dispersions, nanoemulsions, or cyclodextrin complexation.
Extensive first-pass metabolism in the liver.1. Co-administration with Metabolic Inhibitors: In preclinical studies, consider co-administration with known inhibitors of relevant cytochrome P450 enzymes (research is needed to identify specific enzymes metabolizing this compound). 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
Precipitation of this compound in Aqueous Media During In Vitro Dissolution Testing The formulation fails to maintain a supersaturated state of the drug.1. Optimize Formulation: Increase the concentration of stabilizing polymers in solid dispersions or surfactants/co-surfactants in nanoemulsions. 2. Inclusion of Precipitation Inhibitors: Add precipitation inhibitors such as HPMC or PVP to the dissolution medium to maintain supersaturation.
Inconsistent Results Between Animal Subjects Variability in gastrointestinal physiology (e.g., pH, transit time) affecting the performance of the formulation.1. Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals. 2. Robust Formulation Design: Develop a formulation that is less sensitive to physiological variations, such as a self-nanoemulsifying drug delivery system (SNEDDS).
Difficulty in Preparing a Stable Formulation Physicochemical instability of the formulation (e.g., phase separation of nanoemulsion, crystallization from solid dispersion).1. Thorough Excipient Screening: Conduct comprehensive screening of oils, surfactants, co-surfactants, and polymers for compatibility and stabilizing capacity. 2. Process Optimization: Optimize preparation parameters such as homogenization speed/time for nanoemulsions or solvent evaporation rate for solid dispersions.

Frequently Asked Questions (FAQs)

1. What are the main challenges in achieving adequate oral bioavailability of this compound?

This compound, a coumarin, is practically insoluble in water, which is the primary barrier to its oral absorption.[1] Like other coumarins, it may also be susceptible to extensive first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

2. Which formulation strategy is best for enhancing the bioavailability of this compound?

The optimal strategy depends on the specific experimental needs and available resources.

  • Solid dispersions are effective at improving the dissolution rate by dispersing this compound in a hydrophilic polymer matrix in an amorphous state.

  • Nanoemulsions can enhance absorption by presenting the drug in a solubilized form and promoting lymphatic transport, potentially bypassing some first-pass metabolism.

  • Cyclodextrin complexation improves solubility by encapsulating the hydrophobic this compound molecule within the cyclodextrin cavity. A comparative evaluation of these strategies is recommended.

3. What are some suitable excipients for formulating this compound?

  • For Solid Dispersions: Polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), and Soluplus® are commonly used polymers.

  • For Nanoemulsions: Medium-chain triglycerides (e.g., Capryol 90), Tween 80, Cremophor EL, and Transcutol HP are suitable oil, surfactant, and co-surfactant choices, respectively.

  • For Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and safety profiles compared to unmodified β-cyclodextrin.

4. How can I assess the success of my bioavailability enhancement strategy?

In vitro dissolution studies under physiological conditions (e.g., simulated gastric and intestinal fluids) can provide an initial indication of improved solubility and dissolution rate. Ultimately, in vivo pharmacokinetic studies in an appropriate animal model are necessary to determine the plasma concentration-time profile and calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to confirm enhanced bioavailability.

5. Are there any known signaling pathways affected by this compound that I should be aware of for my in vivo studies?

Yes, this compound has been shown to induce apoptosis in human prostate cancer cells by blocking the JNK/p38 MAPK signaling pathway.[2] Understanding this and other potential pathways is crucial for interpreting the results of your in vivo efficacy studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄--INVALID-LINK--
Molecular Weight 260.28 g/mol --INVALID-LINK--
Water Solubility Practically insoluble--INVALID-LINK--
logP (Octanol-Water Partition Coefficient) 2.8--INVALID-LINK--
Physical Description Powder--INVALID-LINK--

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)

This table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters with different formulation strategies. Actual values must be determined experimentally.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 5050 ± 152.0 ± 0.5200 ± 50100
Solid Dispersion 50250 ± 501.5 ± 0.51000 ± 200500
Nanoemulsion 50400 ± 751.0 ± 0.51800 ± 350900
Cyclodextrin Complex 50200 ± 401.5 ± 0.5800 ± 150400

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., dichloromethane or a mixture of methanol and acetone).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.

  • Storage: Store the solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of this compound Nanoemulsion by Spontaneous Emulsification

  • Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Select the components that show the highest solubility.

  • Organic Phase Preparation: Prepare the organic phase by dissolving this compound in the selected oil (e.g., Capryol 90). Add the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol HP) to the oily phase and mix until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare the aqueous phase using purified water.

  • Nanoemulsion Formation: Add the organic phase dropwise to the aqueous phase under gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using a dynamic light scattering instrument.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Lyophilization

  • Dissolution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water to form a clear solution.

  • Addition of this compound: Add this compound to the HP-β-CD solution in a 1:2 molar ratio.

  • Complexation: Stir the mixture at room temperature for 48-72 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Storage: Store the lyophilized powder in a desiccator.

Mandatory Visualization

G cluster_stress Cellular Stress cluster_apoptosis Apoptosis Regulation ROS ROS Production JNK JNK ROS->JNK activates p38 p38 ROS->p38 activates Bax Bax (Pro-apoptotic) JNK->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 inhibits p38->Bax activates p38->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Auraptenol This compound Auraptenol->ROS induces

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_formulation Formulation Development Workflow cluster_methods Bioavailability Enhancement Methods start Start: Poorly Soluble This compound screening Excipient Solubility & Compatibility Screening start->screening sd Solid Dispersion screening->sd ne Nanoemulsion screening->ne cd Cyclodextrin Complex screening->cd prep Formulation Preparation char In Vitro Characterization (Solubility, Dissolution, Stability) prep->char char->screening Optimization loop invivo In Vivo Pharmacokinetic Study in Animal Model char->invivo Promising candidates data Data Analysis (AUC, Cmax, Tmax) invivo->data end End: Optimized Formulation with Enhanced Bioavailability data->end sd->prep ne->prep cd->prep

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Strategies to reduce off-target effects of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Auraptenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary known on-target effects of this compound?

This compound, a natural coumarin, has demonstrated several distinct biological activities. Its anticancer effects are attributed to the induction of programmed cell death and an increase in reactive oxygen species (ROS), which is associated with the inhibition of the JNK/p38 MAPK signaling pathway.[1] Additionally, it has shown antidepressant-like effects, which are linked to the serotonin 5-HT1A receptor.[2][3][4]

Q2: Are there any known specific off-target effects of this compound?

Currently, there is a lack of published data from broad-panel screening (e.g., kinase or receptor profiling) to definitively identify specific off-target interactions of this compound. Off-target effects are unintended interactions with biomolecules other than the primary target.[2] Therefore, it is crucial for researchers to empirically determine and mitigate potential off-target effects within their experimental systems.

Q3: What general strategies can be employed to reduce off-target effects of a small molecule like this compound?

Minimizing off-target effects is a critical aspect of drug development.[2] General strategies include:

  • Rational Drug Design: Utilizing computational tools to design derivatives of this compound with higher specificity for its intended target.[2]

  • Dose Optimization: Using the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.

  • Structural Modification: Synthesizing analogs of this compound to identify a structure-activity relationship (SAR) that can separate on-target from off-target effects.[5]

  • Use of Negative Controls: Employing structurally similar but inactive analogs of this compound to distinguish specific from non-specific cellular effects.

Troubleshooting Guides

Issue 1: Observing cellular effects inconsistent with JNK/p38 MAPK inhibition or 5-HT1A receptor activation.

Possible Cause: This may indicate that this compound is interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Verify the inhibition of the JNK/p38 MAPK pathway using Western blotting to check the phosphorylation status of downstream targets.

    • For 5-HT1A receptor-related experiments, use a selective antagonist like WAY100635 to see if the observed effect is blocked.[2][3][4]

  • Hypothesize and Test Potential Off-Targets:

    • Computational Prediction: Use in silico tools to predict potential off-targets of this compound based on its chemical structure.[6][7]

    • Broad-Spectrum Profiling: If resources permit, perform a kinase inhibitor profiling assay or a broad receptor binding screen to identify potential off-target interactions.

  • Dose-Response Analysis:

    • Conduct a detailed dose-response curve for both the on-target and the suspected off-target effects. A significant separation in the EC50/IC50 values can suggest a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Issue 2: High cytotoxicity observed in cell lines at concentrations expected to be selective.

Possible Cause: While this compound has shown some selectivity for cancer cells over normal cells (IC50 of 25 µM in LNCaP vs. 100 µM in PNT2)[1], unexpected cytotoxicity could be due to off-target effects, particularly in cell types not previously studied.

Troubleshooting Steps:

  • Re-evaluate IC50 Values:

    • Carefully determine the IC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Assess Apoptosis vs. Necrosis:

    • Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis), which is a known on-target effect, and necrosis, which might indicate non-specific toxicity.

  • Rescue Experiments:

    • If a specific off-target is hypothesized, attempt a rescue experiment by overexpressing or adding a downstream component of the affected pathway to see if the cytotoxic effect can be mitigated.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCell TypeIC50 (µM)Citation
LNCaPHuman Prostate Carcinoma25[1]
PNT2Normal Prostate Epithelium100[1]

Table 2: In Vivo Antidepressant-like Activity of this compound

Animal ModelTestEffective Dose Range (mg/kg)Citation
MouseForced Swimming Test0.05 - 0.4[2][4]
MouseTail Suspension Test0.05 - 0.4[2][4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Format: Utilize a commercial kinase profiling service that offers a large panel of kinases (e.g., >300 kinases). These services typically use binding assays.

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Kinases showing significant inhibition (e.g., >50% at 10 µM) are considered potential off-targets.

  • Follow-up: For identified off-targets, perform dose-response assays to determine the IC50 values. This will quantify the potency of this compound against these unintended kinases.

Protocol 2: In Silico Off-Target Prediction

This protocol outlines the steps for using computational methods to predict potential off-targets.

  • Obtain Compound Structure: Get the SMILES string or SDF file for this compound from a database like PubChem.

  • Select Prediction Tools: Use publicly available or commercial software that predicts protein targets based on ligand chemistry (e.g., SwissTargetPrediction, SuperPred, or similar platforms).

  • Perform Prediction: Input the structure of this compound into the selected tool and run the prediction against a database of known protein targets.

  • Analyze Results: The output will be a ranked list of potential targets. Prioritize targets that are biologically plausible in the context of your experimental observations.

  • Experimental Validation: The predicted off-targets should be validated experimentally using methods described in Protocol 1 or other relevant biochemical or cellular assays.

Visualizations

OnTarget_Pathway cluster_Anticancer Anticancer Effects cluster_Antidepressant Antidepressant Effects Auraptenol_cancer This compound ROS ROS Production Auraptenol_cancer->ROS JNK_p38 JNK/p38 MAPK Pathway Auraptenol_cancer->JNK_p38 Inhibits ROS->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Induces Auraptenol_neuro This compound HT1A 5-HT1A Receptor Auraptenol_neuro->HT1A Activates Neuronal_Signaling Downstream Neuronal Signaling HT1A->Neuronal_Signaling Antidepressant_Effect Antidepressant-like Effect Neuronal_Signaling->Antidepressant_Effect

Caption: On-target signaling pathways of this compound.

OffTarget_Workflow Start Unexpected Phenotype Observed Confirm_OnTarget Confirm On-Target Engagement Start->Confirm_OnTarget Dose_Response Dose-Response Analysis Confirm_OnTarget->Dose_Response In_Silico In Silico Off-Target Prediction Dose_Response->In_Silico Profiling Biochemical Profiling (e.g., Kinase Panel) Dose_Response->Profiling Validate Validate Putative Off-Targets In_Silico->Validate Profiling->Validate Optimize Optimize Compound/Dose Validate->Optimize End Reduced Off-Target Effects Optimize->End

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Method Development for Separating (S)-Auraptenol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (S)-Auraptenol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its R-enantiomer?

A1: The most common and effective methods for separating enantiomers like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution.

Q2: How do I choose between Chiral HPLC and Chiral SFC?

A2: Chiral SFC is often faster and uses less organic solvent than HPLC, making it a "greener" and potentially more cost-effective option. However, HPLC is a more widely available and well-established technique. The choice may depend on available instrumentation and the specific selectivity observed for Auraptenol on different chiral stationary phases (CSPs).

Q3: What type of chiral stationary phase (CSP) is a good starting point for Auraptenol separation?

A3: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are excellent starting points for the separation of many chiral compounds, including those with structures similar to Auraptenol. Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ are popular choices for initial screening. For coumarin-related structures, cyclodextrin-based columns have also shown success.

Q4: Can I separate Auraptenol enantiomers without a chiral column?

A4: Yes, this is possible through an indirect method. You can derivatize the racemic Auraptenol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. However, this method involves an extra reaction step and requires a high-purity chiral derivatizing agent.

Q5: What is enzymatic kinetic resolution and is it suitable for Auraptenol?

A5: Enzymatic kinetic resolution uses an enzyme, typically a lipase, to selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. For Auraptenol, which has a secondary alcohol group, lipases can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method can be highly selective and environmentally friendly.

Troubleshooting Guides

Chiral HPLC/SFC Method Development
Issue Possible Cause(s) Suggested Solution(s)
No separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Strong solvent used for sample dissolution causing on-column peak distortion.- Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, cyclodextrin-based).- Vary the mobile phase composition, including the type and percentage of alcohol modifier (e.g., ethanol, isopropanol).- For SFC, adjust the co-solvent percentage and consider adding an additive.- Dissolve the sample in the mobile phase or a weaker solvent.
Poor resolution (Rs < 1.5). - Suboptimal mobile phase.- High flow rate.- Inappropriate column temperature.- Fine-tune the mobile phase composition. Small changes in the modifier percentage can significantly impact resolution.- Reduce the flow rate to increase efficiency.[1]- Optimize the column temperature; sometimes sub-ambient temperatures improve resolution.
Peak tailing. - Secondary interactions between the analyte and the stationary phase.- Sample overload.- Add a mobile phase additive. For acidic compounds like some coumarins, a small amount of an acidic additive (e.g., trifluoroacetic acid) can improve peak shape. For basic compounds, a basic additive (e.g., diethylamine) may be necessary.- Reduce the sample concentration or injection volume.
Irreproducible retention times. - Column not properly equilibrated.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Use freshly prepared mobile phase.- Use a column thermostat to maintain a constant temperature.
Loss of resolution over time. - Column contamination.- Degradation of the stationary phase.- Flush the column with a strong, compatible solvent.[2]- Use a guard column to protect the analytical column.- Ensure the mobile phase is compatible with the CSP.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion. - Inactive enzyme.- Inappropriate solvent.- Unsuitable acyl donor.- Use a fresh batch of enzyme or a different lipase.- Screen different organic solvents. Lipase activity can be highly solvent-dependent.- Try a different acyl donor (e.g., vinyl acetate, isopropenyl acetate).
Low enantioselectivity (low ee%). - Non-selective enzyme for the substrate.- Reaction temperature is too high.- Reaction has proceeded past 50% conversion, leading to the slower-reacting enantiomer being consumed.- Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).- Lower the reaction temperature.- Monitor the reaction progress over time and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.
Difficulty separating the product from the unreacted substrate. - Similar polarities of the esterified product and the alcohol substrate.- Use a different acyl donor to create a product with a more significant polarity difference.- Optimize the chromatographic separation method (e.g., flash chromatography) for the separation of the product mixture.

Experimental Protocols

Chiral HPLC Method Development for this compound

This protocol is a starting point for developing a chiral HPLC method for this compound, based on methods used for structurally similar compounds.

  • Column Screening:

    • Screen a set of polysaccharide-based chiral stationary phases (CSPs). Recommended columns for initial screening include:

      • Chiralpak® AD-H

      • Chiralpak® AS-H

      • Chiralcel® OD-H

      • Chiralcel® OJ-H

  • Mobile Phase Screening:

    • For normal phase mode, use a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a screening gradient or a series of isocratic runs with varying modifier concentrations (e.g., 10%, 20%, 30%).

    • If peak tailing is observed, add a small amount of an acidic modifier like trifluoroacetic acid (0.1%).

  • Optimization:

    • Once a column and mobile phase system show promise, optimize the separation by fine-tuning the modifier percentage, flow rate, and column temperature to achieve a resolution (Rs) of >1.5.

Enzymatic Kinetic Resolution of Racemic Auraptenol

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of racemic Auraptenol.

  • Enzyme and Solvent Screening:

    • Dissolve racemic Auraptenol in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add a lipase (e.g., Candida antarctica lipase B (CALB), 10-20 mg/mL).

    • Add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).

    • Stir the reaction at room temperature and monitor the progress by TLC or HPLC.

  • Optimization:

    • Screen different lipases and solvents to find the combination that gives the best conversion and enantioselectivity.

    • Optimize the reaction temperature. Lower temperatures can sometimes improve enantioselectivity.

  • Work-up and Separation:

    • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting acylated Auraptenol from the unreacted Auraptenol using standard column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data for chiral separations of compounds structurally similar to Auraptenol. These should be used as a guide for expected performance.

Table 1: Representative Chiral HPLC/SFC Separation Parameters

Compound Column Mobile Phase Flow Rate (mL/min) Resolution (Rs)
BavachininPermethylated β-CDMethanol/Water (70:30)1.0> 1.5
FlavanoneChiralcel® AD-RHAcetonitrile/Water0.8Baseline
Thiazide DiureticsChiralcel OD-RHVaries1.0Baseline

Table 2: Representative Enzymatic Kinetic Resolution Data

Substrate Enzyme Acyl Donor Solvent Conversion (%) ee (%) of remaining alcohol
1-PhenylethanolCandida antarctica Lipase BVinyl AcetateToluene~50>99
Secondary AlcoholsLipase PS (Amano)Vinyl AcetateWater~30>96

Visualizations

experimental_workflow_chromatography cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis & Purification prep Dissolve Racemic Auraptenol in Mobile Phase hplc_sfc Analytical HPLC/SFC Injection prep->hplc_sfc Inject screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak AD, Chiralcel OD) optimize Optimize Separation (Flow Rate, Temperature, Modifier %) screen_csp->optimize Select Best CSP screen_mp Screen Mobile Phases (Normal Phase, Reversed Phase, SFC) screen_mp->optimize Select Best Mode optimize->hplc_sfc Apply Optimized Method fraction Fraction Collection (Preparative Scale) hplc_sfc->fraction Scale-up analysis Enantiomeric Purity Analysis (ee%) fraction->analysis Analyze Fractions

Caption: Workflow for Chiral Chromatography Method Development.

experimental_workflow_enzymatic cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Isolated Enantiomers racemate Racemic Auraptenol enzyme Add Lipase & Acyl Donor in Organic Solvent racemate->enzyme reaction Kinetic Resolution (Monitor to ~50% Conversion) enzyme->reaction filter Filter to Remove Enzyme reaction->filter Reaction Stop separate Column Chromatography Separation filter->separate s_enantiomer This compound (Unreacted) separate->s_enantiomer r_ester (R)-Auraptenol Ester (Product) separate->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: Optimization of Cell Culture Conditions for (S)-Auraptenol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Auraptenol in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a naturally occurring coumarin.[1] Its primary anticancer mechanism involves inducing programmed cell death (apoptosis) in cancer cells.[1][2] This is achieved through the generation of intracellular reactive oxygen species (ROS) and modulation of key signaling pathways, such as the JNK/p38 MAPK pathway.[1][2]

2. What is a typical starting concentration for this compound in cell culture experiments?

Based on published data, a typical starting concentration for this compound can range from 10 µM to 100 µM. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 25 µM in human prostate carcinoma cells (LNCaP) and 100 µM in normal prostate cells (PNT2).[1][2] For MCF7 breast cancer cells, the related compound auraptene has shown significant effects at concentrations between 75 µM and 200 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

3. How should I prepare a stock solution of this compound?

This compound is a powder.[4] It is recommended to prepare a concentrated stock solution in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO). For most cell culture applications, a stock solution of 10-20 mM in DMSO is common. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

4. How stable is this compound in cell culture medium?

5. What are the known signaling pathways affected by this compound?

This compound has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] It also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress and apoptosis.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect of this compound on cell viability. 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The target cell line may be inherently resistant to this compound. 3. Degradation of the compound: this compound may have degraded due to improper storage or handling. 4. Incorrect assay endpoint: The incubation time may be too short to observe a significant effect.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 2. Try a different cancer cell line that has been reported to be sensitive to coumarins. 3. Prepare a fresh stock solution of this compound and ensure it is stored properly (protected from light at -20°C or below). Prepare fresh dilutions in media for each experiment. 4. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
Precipitation of this compound in the cell culture medium. 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. High DMSO concentration: A high concentration of the DMSO stock solution added to the medium can cause the compound to precipitate.1. Ensure the final concentration of this compound is within its soluble range. If precipitation occurs at the desired concentration, consider using a solubilizing agent, though this may affect cellular responses. 2. Prepare a more diluted stock solution of this compound in DMSO, or add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Ensure the final DMSO concentration remains below 0.1%.
High background in apoptosis or ROS assays. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing non-specific cell death or stress. 2. Compound-induced autofluorescence: this compound, like some coumarins, may exhibit intrinsic fluorescence that interferes with the assay readout.1. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments. Ensure the final DMSO concentration is non-toxic to the cells. 2. Run a control with this compound-treated cells without the fluorescent dye to assess any background fluorescence from the compound itself. If significant, consider using alternative assays or dyes with different spectral properties.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Variations in the preparation of the this compound stock solution or dilutions can lead to inconsistent effective concentrations.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or below to ensure consistency across multiple experiments. Always vortex the stock solution before preparing dilutions.

Quantitative Data Summary

Table 1: IC50 Values of this compound and Related Coumarins in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compoundLNCaPProstate Carcinoma25Not Specified[1][2]
AurapteneMCF7Breast Cancer3648[3]
AurapteneMCF7Breast Cancer21.6672[3]
AurapteneMGC-803Gastric Cancer0.78 ± 0.13 - 10.78 ± 1.83Not Specified

Table 2: Effect of this compound on Apoptosis in LNCaP Cells

TreatmentConcentration (µM)Percentage of Apoptotic Cells (%)Reference
Control00.8[2]
This compound5032.5[2]

Experimental Protocols

A detailed methodology for key experiments is provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described for the cell viability assay.

  • Staining: Prepare a staining solution of 100 µg/mL acridine orange and 100 µg/mL ethidium bromide in phosphate-buffered saline (PBS).

  • Incubation: After treatment, wash the cells once with PBS and add 100 µL of the AO/EB staining solution to each well. Incubate for 15-20 minutes at room temperature in the dark.

  • Visualization: Wash the cells gently with PBS and mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope.

  • Interpretation:

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

  • Loading with DCFH-DA: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Visualizations

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_compound Dilute this compound in Culture Medium prep_stock->dilute_compound seed_cells Seed Cells in Culture Plates/Dishes treat_cells Treat Cells with This compound seed_cells->treat_cells dilute_compound->treat_cells viability Cell Viability Assay (e.g., CCK-8) treat_cells->viability apoptosis Apoptosis Assay (e.g., AO/EB, Annexin V) treat_cells->apoptosis ros ROS Detection (e.g., DCFH-DA) treat_cells->ros western Western Blotting (Bax, Bcl-2, p-JNK, p-p38) treat_cells->western

Caption: Experimental workflow for this compound treatment and analysis.

G This compound Induced Apoptosis Signaling Pathway cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Regulation Auraptenol This compound ROS ↑ Intracellular ROS Auraptenol->ROS JNK_p38 ↑ p-JNK / p-p38 Auraptenol->JNK_p38 ROS->JNK_p38 Bax ↑ Bax (Pro-apoptotic) JNK_p38->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK_p38->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Enhancing (S)-Auraptenol Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of (S)-Auraptenol delivery to target cells.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and experimental evaluation of this compound delivery systems.

Issue 1: Low Encapsulation Efficiency of this compound

Question: My nanoparticle/liposomal formulation shows low encapsulation efficiency for this compound. What are the possible causes and how can I improve it?

Answer:

Low encapsulation efficiency of hydrophobic compounds like this compound is a frequent challenge. Here’s a step-by-step guide to troubleshoot this issue:

  • Step 1: Re-evaluate Formulation Composition. The choice of lipids or polymers is critical for encapsulating hydrophobic drugs.

    • For Liposomes: Ensure the lipid composition is suitable for hydrophobic drug incorporation. Increasing the cholesterol content can enhance the stability of the lipid bilayer, but excessive amounts can decrease encapsulation. Experiment with different phospholipid to cholesterol ratios.

    • For Nanoparticles: The polymer's hydrophobicity should be compatible with this compound. For PLGA nanoparticles, the lactide-to-glycolide ratio can be adjusted to modify hydrophobicity.

  • Step 2: Optimize the Drug-to-Carrier Ratio. A high initial drug concentration can lead to drug precipitation or aggregation rather than encapsulation.

    • Start with a lower this compound to lipid/polymer ratio and gradually increase it to find the optimal loading capacity.

  • Step 3: Refine the Preparation Method. The method used for nanoparticle or liposome formation significantly impacts encapsulation.

    • Solvent Evaporation/Emulsion-Solvent Evaporation: Ensure rapid and complete evaporation of the organic solvent. Residual solvent can affect drug partitioning into the carrier.

    • Nanoprecipitation: The rate of addition of the organic phase to the aqueous phase can influence particle formation and drug encapsulation. A slower, controlled addition is often beneficial.

    • Thin-Film Hydration (for liposomes): Ensure the lipid film is thin and evenly distributed before hydration. The hydration temperature should be above the phase transition temperature of the lipids used.

  • Step 4: Assess Drug Solubility. this compound must be fully dissolved in the organic solvent during the initial stages of formulation.

    • If solubility is an issue, consider using a co-solvent system. However, ensure the co-solvent is miscible with the primary solvent and easily removable.

Issue 2: Aggregation of Nanoparticles/Liposomes

Question: My this compound-loaded nanoparticles/liposomes are aggregating. How can I prevent this?

Answer:

Aggregation can compromise the stability and effectiveness of your delivery system. Follow these steps to address this problem:

  • Step 1: Evaluate Surface Charge (Zeta Potential). Nanoparticles with a near-neutral surface charge are more prone to aggregation due to van der Waals forces.

    • Measure the zeta potential of your formulation. A zeta potential of at least ±20 mV is generally considered sufficient for electrostatic stabilization.

    • To increase surface charge, consider incorporating charged lipids (e.g., DSPE-PEG-carboxyl) or polymers into your formulation.

  • Step 2: Implement Steric Stabilization. The inclusion of hydrophilic polymers on the surface of the nanoparticles can create a protective layer that prevents aggregation.

    • Incorporate PEGylated lipids or polymers (e.g., DSPE-PEG) into your formulation. This "stealth" coating provides steric hindrance.

  • Step 3: Optimize Ionic Strength and pH of the Dispersion Medium. High salt concentrations can screen surface charges, leading to aggregation.

    • Disperse your nanoparticles in a low ionic strength buffer.

    • Ensure the pH of the medium is not near the isoelectric point of any of the formulation components.

  • Step 4: Control the Concentration. Highly concentrated nanoparticle suspensions are more susceptible to aggregation.

    • If possible, work with more dilute suspensions. If concentration is necessary, consider methods like dialysis against a polymer solution to minimize aggregation.[1]

  • Step 5: Refine the Purification Process. Centrifugation at high speeds or for prolonged durations can lead to irreversible aggregation.

    • Optimize centrifugation parameters (speed and time).

    • Consider alternative purification methods like dialysis or tangential flow filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a naturally occurring coumarin, has been shown to exhibit anticancer properties.[2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and an increase in the production of reactive oxygen species (ROS) in cancer cells.[2] Furthermore, it can block the JNK/p38 MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[2]

Q2: Which delivery system is best for this compound?

As a hydrophobic molecule, this compound is well-suited for encapsulation within lipid-based or polymeric nanoparticles. The "best" system depends on the specific application (e.g., target tissue, desired release profile).

  • Liposomes: Offer high biocompatibility and can encapsulate both hydrophobic and hydrophilic drugs. They are a good choice for systemic delivery.

  • Solid Lipid Nanoparticles (SLNs): Provide good stability and controlled release for hydrophobic drugs.[3][4]

  • Polymeric Nanoparticles (e.g., PLGA): Allow for tunable degradation rates and sustained drug release.[5]

Q3: How can I improve the cellular uptake of this compound-loaded nanoparticles?

Improving cellular uptake is key to enhancing therapeutic efficacy. Consider the following strategies:

  • Surface Modification: Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on target cells.

  • Particle Size and Shape: Nanoparticles in the range of 50-200 nm are generally optimal for cellular uptake via endocytosis.

  • Surface Charge: A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also lead to non-specific uptake and toxicity. A slightly negative or neutral charge is often preferred for in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the delivery of coumarins and other hydrophobic drugs using various nanoparticle systems. This data can serve as a benchmark for your own experiments.

Table 1: Comparison of Encapsulation Efficiency for Coumarin Derivatives in Different Nanoparticle Systems

Nanoparticle SystemCoumarin DerivativeEncapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)Coumarin63.09 ± 3.46[3][4]
PLGA NanoparticlesCoumarin-651.6[5]
Zein/SC Hybrid NanoparticlesCoumarin-6~85[6]
PCL NanocapsulesCoumarin87[7]
Pluronic Polymeric NanoparticlesCoumarin-6~75-80[8]

Table 2: Cellular Uptake Efficiency of Coumarin-Loaded Nanoparticles

Cell LineNanoparticle SystemIncubation TimeUptake Efficiency/ObservationReference
Alveolar Epithelial CellsSolid Lipid Nanoparticles (c-SLN)Not specified54.8% increase compared to free coumarin-6[9]
HepG2 CellsLactosylated pH-Responsive NanoparticlesNot specifiedSignificantly higher than non-targeted nanoparticles[10]
N2a CellsPLGA Nanoparticles24 hoursTime-dependent uptake[11]
A375 Melanoma CellsPLGA Nanoparticles24 hoursConcentration and time-dependent uptake[12]
Breast Cancer Cell LinesPluronic Polymeric Nanoparticles4 hoursSelective uptake in cancer cells vs. non-malignant cells[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further characterization or use.

Protocol 2: In Vitro Drug Release Study

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4, to mimic physiological conditions, or a more acidic buffer to simulate the tumor microenvironment).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Incubation: Immerse the sealed dialysis bag in a larger volume of the release medium at 37°C with constant gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external compartment and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Protocol 3: Cellular Uptake Assay using a Fluorescent Analogue

Note: As this compound is not fluorescent, a fluorescently labeled version or a fluorescent hydrophobic molecule with similar properties (like Coumarin-6) can be encapsulated as a model drug for these studies.

  • Cell Seeding: Seed the target cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and incubate the cells with a suspension of fluorescently-labeled nanoparticles in fresh medium at a desired concentration. Include a control group treated with the free fluorescent dye.

  • Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent dye.

  • Data Normalization: Normalize the fluorescence intensity to the total protein content in each well (determined by a protein assay like BCA) to account for variations in cell number.

Visualizations

G Experimental Workflow for Evaluating this compound Delivery cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies prep Nanoparticle/Liposome Preparation char Physicochemical Characterization (Size, Zeta, EE%) prep->char release In Vitro Drug Release char->release uptake Cellular Uptake Assay release->uptake toxicity Cytotoxicity Assay (e.g., MTT) uptake->toxicity pathway Signaling Pathway Analysis (e.g., Western Blot for p38/JNK) toxicity->pathway

Caption: Experimental workflow for the development and evaluation of this compound delivery systems.

G Troubleshooting Logic for Low Encapsulation Efficiency start Low Encapsulation Efficiency q1 Is Drug Fully Dissolved in Organic Phase? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Drug-to-Carrier Ratio Optimized? a1_yes->q2 s1 Action: Use Co-solvent or Different Solvent a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Preparation Method Optimized? a2_yes->q3 s2 Action: Decrease Drug Concentration a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Encapsulation a3_yes->end s3 Action: Adjust Method Parameters (e.g., Stirring Speed, Temp) a3_no->s3 s3->end

Caption: A logical workflow for troubleshooting low encapsulation efficiency of this compound.

G This compound Signaling Pathway Inhibition auraptenol This compound ros Increased ROS Production auraptenol->ros jnk_p38 JNK / p38 MAPK auraptenol->jnk_p38 Blocks mapkkk MAPKKK (e.g., ASK1) ros->mapkkk mapkk MAPKK (MKK4/7, MKK3/6) mapkkk->mapkk mapkk->jnk_p38 apoptosis Apoptosis jnk_p38->apoptosis

Caption: Simplified diagram of the JNK/p38 MAPK signaling pathway inhibited by this compound.

References

Troubleshooting inconsistent results in (S)-Auraptenol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Auraptenol.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitates upon dilution in aqueous buffer/media. How can I improve its solubility?

A1: this compound, like many coumarin derivatives, has low aqueous solubility.[1][2] To improve solubility, consider the following:

  • Primary Solvent: Dissolve this compound in an appropriate organic solvent first, such as dimethyl sulfoxide (DMSO), before preparing aqueous dilutions.[3]

  • Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced cell toxicity.[1]

  • pH Adjustment: The solubility of coumarins can be pH-dependent. Experiment with slight adjustments to the pH of your buffer if your experimental parameters allow.

  • Use of Pluronics or Cyclodextrins: In some cases, non-ionic surfactants like Pluronic F-68 or solubility enhancers like cyclodextrins can be used to improve the solubility of hydrophobic compounds.

Q2: I am observing high background fluorescence in my fluorescence-based assays when using this compound. What could be the cause and how can I mitigate it?

A2: Coumarin compounds can exhibit autofluorescence, which may interfere with fluorescence-based assays.[4][5] Here’s how to address this:

  • Run a Compound-Only Control: Always include a control well with this compound in your assay medium without cells or other reagents to measure its intrinsic fluorescence. Subtract this background from your experimental readings.

  • Optimize Excitation/Emission Wavelengths: If possible, select fluorophores for your assay that have excitation and emission spectra distinct from that of this compound to minimize spectral overlap.[5]

  • Use a Different Assay Readout: If interference persists, consider using an alternative assay with a different detection method, such as a colorimetric or luminescent assay.

Q3: My results with this compound are inconsistent across different experiments or cell lines. What are the potential sources of variability?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: this compound may degrade in cell culture media over time.[6][7] Prepare fresh dilutions for each experiment and minimize the time the compound is in the media before and during the assay.

  • Cell Line Specificity: The biological response to this compound can be cell-line specific due to differences in metabolic pathways, receptor expression, or other cellular characteristics.[8][9][10]

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence cellular responses.[11] Standardize these parameters across experiments to ensure reproducibility.

  • Light Sensitivity: Some coumarins are light-sensitive. Protect your this compound stock solutions and experimental plates from light.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, CCK8 Assays)
Observed Issue Potential Cause Recommended Solution
Higher than expected cell viability Compound precipitation: this compound may have precipitated out of solution, reducing its effective concentration.Visually inspect wells for precipitation. Optimize solubility as described in FAQ Q1 .
Compound degradation: this compound may have degraded in the culture medium over the course of the assay.Prepare fresh dilutions of this compound for each experiment. Consider reducing the incubation time if experimentally feasible.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure proper cell suspension before seeding. Check for cell clumping.
Edge effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Inconsistent IC50 values across experiments Differences in cell passage number or confluency: Cellular responses can vary with the age and density of the cell culture.Use cells within a consistent range of passage numbers. Seed cells to achieve a consistent confluency at the time of treatment.
Variability in compound dilutions: Inaccurate pipetting can lead to inconsistent final concentrations.Calibrate pipettes regularly. Use a fresh set of dilutions for each experiment.
Unexpected Results in Reactive Oxygen Species (ROS) Assays
Observed Issue Potential Cause Recommended Solution
High background fluorescence Autofluorescence of this compound: The compound itself may be fluorescent at the wavelengths used for ROS detection.Run a control with this compound in cell-free media to determine its intrinsic fluorescence and subtract this from your measurements.[5]
No detectable increase in ROS Incorrect timing of measurement: The peak of ROS production may occur at a different time point than what was measured.Perform a time-course experiment to determine the optimal time point for measuring ROS after this compound treatment.
Cell type-specific response: The cell line being used may not produce a significant amount of ROS in response to this compound.Test a different cell line known to be responsive to oxidative stress or use a positive control to ensure the assay is working correctly.
Decrease in ROS levels Antioxidant properties: this compound may have antioxidant properties at certain concentrations or in specific cell types.Consider the dual role of some compounds as both pro-oxidant and antioxidant. This could be a valid and interesting result.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Detection of Intracellular ROS using DCFDA
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with 100 µL of pre-warmed PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS.

  • Treatment: Add 100 µL of culture medium containing the desired concentrations of this compound. Include a vehicle control and a positive control (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at various time points (e.g., 0, 30, 60, 120 minutes) to monitor the change in ROS levels.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.

Protocol 3: Western Blot Analysis of JNK/p38 MAPK Pathway
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results with this compound solubility Check Compound Solubility and Stability start->solubility assay_params Review Assay Parameters start->assay_params cell_line Consider Cell Line- Specific Effects start->cell_line solubility_q Is the compound fully dissolved? Is it stable in media? solubility->solubility_q assay_params_q Are experimental conditions consistent? assay_params->assay_params_q cell_line_q Is this a known responsive cell line? cell_line->cell_line_q optimize_solubility Optimize solvent/dilution protocol (See FAQ Q1) solubility_q->optimize_solubility No fresh_compound Use freshly prepared compound for each experiment solubility_q->fresh_compound No re_run Re-run Experiment solubility_q->re_run Yes standardize_protocol Standardize cell density, passage #, incubation times assay_params_q->standardize_protocol No assay_params_q->re_run Yes validate_cell_line Validate cell line response with positive controls cell_line_q->validate_cell_line No cell_line_q->re_run Yes optimize_solubility->re_run fresh_compound->re_run standardize_protocol->re_run validate_cell_line->re_run

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock (e.g., in DMSO) start->prep treat Prepare Serial Dilutions & Treat Cells prep->treat seed Seed Cells in Microplate seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Specific Bioassay (MTT, ROS, etc.) incubate->assay measure Measure Readout (Absorbance, Fluorescence) assay->measure analyze Analyze Data (e.g., IC50, Fold Change) measure->analyze end End: Conclusion analyze->end

Caption: A general experimental workflow for conducting bioassays with this compound.

Signaling_Pathway auraptenol This compound ros Increased ROS Production auraptenol->ros stress Cellular Stress ros->stress jnk_p38 JNK/p38 MAPK Activation stress->jnk_p38 apoptosis_proteins Modulation of Bax/Bcl-2 jnk_p38->apoptosis_proteins apoptosis Apoptosis apoptosis_proteins->apoptosis

Caption: A simplified signaling pathway for this compound-induced apoptosis.[12][13]

References

Technical Support Center: Refinement of Animal Models for (S)-Auraptenol Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the efficacy of (S)-Auraptenol. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, categorized by the therapeutic area and animal model.

Antidepressant-Like Efficacy Models (Forced Swimming Test & Tail Suspension Test)

Q1: We are observing high variability in immobility times between mice in the same treatment group in the Forced Swimming Test (FST). What could be the cause?

A1: High variability in the FST is a common issue that can mask the true effect of this compound.[1][2] Several factors can contribute to this:

  • Biological Factors: Strain, age, sex, and body weight of the mice can significantly influence their behavior in the FST.[2] It is crucial to use mice of the same strain, age, and sex, and to randomize them into groups based on body weight.

  • Environmental Conditions: The testing environment should be strictly controlled. Factors such as water temperature, lighting, and noise levels can affect the animals' stress levels and, consequently, their performance.

  • Handling: Excessive or inconsistent handling of the animals before the test can increase stress and variability. Ensure all handlers are well-trained and follow a standardized procedure.[1]

  • Observer Bias: Subjectivity in scoring immobility is a major source of variability. To mitigate this, ensure scorers are blinded to the treatment groups and are trained using a clear and consistent definition of immobility.[3]

Q2: The antidepressant effect of this compound is not reproducible in our Tail Suspension Test (TST). What should we check?

A2: Reproducibility issues in the TST can often be traced back to subtle procedural variations.[4] Here are some key points to consider:

  • Strain-Specific Behavior: Some mouse strains, like the commonly used C57BL/6, are known to climb their tails during the TST, which can interfere with the measurement of immobility.[4] A simple solution is to pass the mouse's tail through a small plastic cylinder before suspension to prevent climbing.[4]

  • Method of Suspension: The way the tail is taped and the mouse is suspended should be consistent across all animals. Improper taping can cause discomfort or injury, affecting the animal's behavior.

  • Test Duration: The standard duration for the TST is typically six minutes.[4] Ensure that the duration is consistent for all animals and that the analysis is performed on the appropriate time window (often the last four minutes).

Neuropathic Pain Model (Vincristine-Induced Hyperalgesia)

Q1: Our vincristine-induced neuropathic pain model is showing inconsistent development of mechanical allodynia. What could be the problem?

A1: The vincristine-induced neuropathy model can be sensitive to several factors that may lead to inconsistent results.[5][6][7]

  • Dosing and Administration: The dose, route, and frequency of vincristine administration are critical.[8][9] Ensure accurate and consistent administration, as variations can lead to different levels of neuropathy. Intraperitoneal (i.p.) injection is a common route.[8][9]

  • Animal Strain and Age: The development of neuropathy can vary between different mouse strains and ages.[10] It is important to use a consistent strain and age of animals throughout the study.

  • Behavioral Testing: The method used to assess mechanical allodynia (e.g., von Frey filaments) requires proper technique and a controlled environment.[5] Ensure that the experimenter is blinded to the treatment groups and that the testing is performed at the same time of day for all animals to minimize circadian variations in pain perception.

Q2: We are concerned about the systemic toxicity of vincristine in our study animals. How can we minimize this while still inducing neuropathy?

A2: Vincristine can cause systemic side effects, which is a valid concern.[11]

  • Dose Titration: It is important to perform a dose-response study to find the optimal dose of vincristine that induces a stable and significant neuropathic pain phenotype without causing excessive systemic toxicity.

  • Monitoring Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in grooming behavior. If significant toxicity is observed, the dose of vincristine may need to be reduced.

  • Local Administration Models: As an alternative to systemic administration, local injection of vincristine into the paw can induce localized neuropathy, potentially reducing systemic side effects.[12]

Anticancer Efficacy Model (LNCaP Xenograft)

Q1: We are having trouble with low tumor take rates in our LNCaP xenograft model. What can we do to improve this?

A1: The LNCaP cell line can be challenging to establish as xenografts.[13][14] Here are several factors that can influence tumor take rates:

  • Cell Health and Passage Number: Use LNCaP cells that are healthy, in their exponential growth phase, and at a low passage number.[13] High passage numbers can lead to changes in cell characteristics and reduced tumorigenicity.

  • Matrigel: Co-injection of LNCaP cells with Matrigel is crucial for successful tumor establishment.[13] Ensure the Matrigel is properly thawed on ice and mixed with the cells immediately before injection.

  • Injection Technique: The injection technique is critical. A subcutaneous injection into the flank is a common and effective method.[15][16] Having two people perform the injection (one to hold the mouse and one to inject) can improve the success rate.[13]

  • Mouse Strain: The choice of immunocompromised mouse strain can impact tumor take rates. While athymic nude mice are often used, some studies suggest that NOD/SCID or NSG mice may provide better engraftment for certain cell lines.[13]

Q2: The tumors in our LNCaP xenograft model are growing very slowly and are highly variable in size. How can we address this?

A2: Slow and variable tumor growth can make it difficult to assess the efficacy of this compound.

  • Androgen Sensitivity: LNCaP cells are androgen-sensitive, and their growth in vivo is dependent on testosterone.[15][17] Ensure that you are using male mice that are sexually mature (typically 10-12 weeks old) to provide the necessary androgenic support for tumor growth.[15][18]

  • Cell Number: Injecting a sufficient number of cells is important. While the exact number can vary, typically 1 million cells per injection site is a good starting point.[15]

  • Tumor Measurement: Consistent and accurate tumor measurement is essential for reliable data. Use calipers to measure the tumor dimensions and calculate the volume using a standard formula (e.g., (Length x Width^2) / 2).

II. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the antidepressant-like effects of this compound?

A1: Studies have shown that the antidepressant-like effects of this compound are likely mediated through its interaction with the serotonin 5-HT1A receptor.[19] The effects of this compound in animal models of depression can be blocked by the administration of a selective 5-HT1A receptor antagonist.[19]

Q2: How does this compound exert its anti-proliferative effects on prostate cancer cells?

A2: The anti-proliferative activity of this compound in human prostate carcinoma cells is associated with the induction of programmed cell death (apoptosis). This is accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, this compound has been shown to increase the production of reactive oxygen species (ROS) and block the JNK/p38 MAPK signaling pathway in these cancer cells.

Q3: What are some key considerations when designing in vivo efficacy studies for this compound?

A3: When designing in vivo studies for this compound, it is important to consider the following:

  • Route of Administration and Dosing: The optimal route of administration (e.g., oral gavage, intraperitoneal injection) and the effective dose range of this compound need to be determined through preliminary studies.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing an appropriate dosing regimen.

  • Choice of Animal Model: The selection of the animal model should be based on the specific therapeutic area being investigated and the known mechanism of action of this compound.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

III. Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Models
Therapeutic AreaAnimal ModelKey Efficacy EndpointThis compound Dose RangeObserved EffectReference
Depression Mouse Forced Swimming TestImmobility Time0.05 - 0.4 mg/kgDose-dependent decrease in immobility time[19]
Mouse Tail Suspension TestImmobility Time0.05 - 0.4 mg/kgDose-dependent decrease in immobility time[20]
Neuropathic Pain Vincristine-Induced Neuropathy (Mouse)Mechanical AllodyniaNot SpecifiedAttenuation of hyperalgesia
Cancer LNCaP Human Prostate Carcinoma Cells (In Vitro)Cell Viability (IC50)~25 µMInhibition of cell proliferation

IV. Experimental Protocols

Forced Swimming Test (FST) in Mice
  • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound or vehicle to the mice at the desired dose and time before the test.

    • Gently place each mouse individually into the cylinder of water.

    • The test duration is 6 minutes.

    • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[3]

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group.

Vincristine-Induced Neuropathic Pain Model in Mice
  • Induction of Neuropathy:

    • Administer vincristine sulfate (e.g., 0.1 mg/kg, i.p.) to the mice for a specified number of consecutive days (e.g., 10 days).[8][9]

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the mice in individual compartments on a raised wire mesh platform and allow them to acclimate.

    • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

  • Treatment:

    • Administer this compound or vehicle to the mice according to the study design.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle-treated control group over time.

LNCaP Xenograft Model in Nude Mice
  • Cell Preparation:

    • Culture LNCaP cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.[17]

  • Tumor Implantation:

    • Anesthetize male athymic nude mice (10-12 weeks old).

    • Subcutaneously inject 0.1 mL of the cell suspension (1 million cells) into the flank of each mouse.[15]

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups.[15]

    • Administer this compound or vehicle according to the study protocol.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated groups and the vehicle-treated control group.

V. Mandatory Visualizations

G SA This compound HT1A 5-HT1A Receptor SA->HT1A Activates AC Adenylyl Cyclase HT1A->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Effect Antidepressant-like Effects BDNF->Effect

Caption: this compound signaling pathway for antidepressant-like effects.

G SA This compound ROS ROS Production SA->ROS Increases JNK JNK SA->JNK Blocks p38 p38 MAPK SA->p38 Blocks Bax Bax (Pro-apoptotic) SA->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) SA->Bcl2 Decreases ASK1 ASK1 ROS->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 MKK47->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis MKK36->p38 Phosphorylates p38->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's proposed anticancer signaling pathway.

G Start Start: Design Experiment AnimalModel Select Animal Model (e.g., FST, TST, Vincristine, Xenograft) Start->AnimalModel Dosing Determine this compound Dose and Administration Route AnimalModel->Dosing Treatment Administer Treatment Dosing->Treatment Endpoint Measure Primary Endpoint (e.g., Immobility, Allodynia, Tumor Volume) Treatment->Endpoint DataAnalysis Analyze and Interpret Data Endpoint->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Troubleshoot Troubleshoot Unexpected Results DataAnalysis->Troubleshoot Troubleshoot->AnimalModel Re-evaluate Model Troubleshoot->Dosing Adjust Dose

Caption: General experimental workflow for this compound in vivo efficacy studies.

References

Enhancing the signal-to-noise ratio in spectroscopic analysis of (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) during the spectroscopic analysis of (S)-Auraptenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used for the analysis of this compound?

A1: The primary spectroscopic techniques for the analysis of this compound, a sesquiterpenoid coumarin, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. These techniques are crucial for structural elucidation, quantification, and purity assessment.

Q2: Why is enhancing the signal-to-noise ratio (SNR) important in the analysis of this compound?

A2: A high signal-to-noise ratio is critical for obtaining high-quality spectroscopic data. For this compound, which may be present in low concentrations in natural extracts or biological samples, a high SNR ensures accurate determination of its chemical structure, precise quantification, and detection of low-level impurities.

Q3: What are some general strategies to improve the signal-to-noise ratio across different spectroscopic techniques?

A3: General strategies applicable to most spectroscopic methods include:

  • Increasing Sample Concentration: A higher concentration of this compound will produce a stronger signal.

  • Signal Averaging: Acquiring multiple spectra and averaging them increases the signal linearly while the noise increases by the square root of the number of scans, leading to an overall improvement in SNR.[1][2]

  • Using High-Quality Solvents: Solvents should be free of impurities that could introduce noise or interfering signals.

  • Proper Sample Preparation: Ensure the sample is free from particulate matter that can cause light scattering or other interferences.

  • Instrument Calibration and Maintenance: Regular calibration and maintenance of the spectrometer ensure optimal performance.

Troubleshooting Guides

NMR Spectroscopy

Issue: Low signal intensity or poor signal-to-noise ratio in ¹H or ¹³C NMR spectra of this compound.

  • Possible Cause 1: Low Sample Concentration.

    • Solution: Increase the concentration of this compound in the NMR tube. If the sample is limited, use a microprobe or a cryoprobe, which are more sensitive.[3]

  • Possible Cause 2: Insufficient Number of Scans.

    • Solution: Increase the number of scans (NS). The SNR improves with the square root of the number of scans.[4] For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a significantly larger number of scans is often necessary.

  • Possible Cause 3: Improperly Set Acquisition Parameters.

    • Solution: Optimize acquisition parameters such as the relaxation delay (D1) and the acquisition time (AQ). For quantitative ¹H NMR, a longer relaxation delay is crucial to allow for full relaxation of the protons between pulses.[4][5]

  • Possible Cause 4: Poor Magnetic Field Homogeneity (Shimming).

    • Solution: Carefully shim the magnetic field. Poor shimming leads to broad peaks and reduced peak height, thus lowering the SNR.[6]

  • Possible Cause 5: Presence of Paramagnetic Impurities.

    • Solution: Remove any paramagnetic impurities from the sample, as they can cause significant line broadening and a decrease in signal intensity.

Issue: Broad or distorted peaks in the NMR spectrum.

  • Possible Cause 1: Poor Shimming.

    • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.[6]

  • Possible Cause 2: Sample Aggregation.

    • Solution: Try a different solvent or adjust the sample concentration to prevent aggregation.

  • Possible Cause 3: Chemical Exchange.

    • Solution: The hydroxyl proton in this compound can undergo chemical exchange, leading to a broad peak. This can sometimes be resolved by changing the solvent to one that does not exchange protons (e.g., DMSO-d6) or by cooling the sample.

Mass Spectrometry

Issue: Weak molecular ion peak or low signal intensity for this compound in LC-MS analysis.

  • Possible Cause 1: Inefficient Ionization.

    • Solution: Optimize the ionization source parameters. For coumarins, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide a better response than Electrospray Ionization (ESI).[7] If using ESI, experiment with both positive and negative ion modes. For positive mode ESI, the addition of a small amount of formic acid to the mobile phase can enhance the formation of [M+H]⁺ ions.

  • Possible Cause 2: In-source Fragmentation.

    • Solution: Reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

  • Possible Cause 3: Matrix Effects.

    • Solution: Complex sample matrices can suppress the ionization of the target analyte. Improve sample clean-up using solid-phase extraction (SPE) or use a matrix-matched calibration curve.[8]

  • Possible Cause 4: Suboptimal Mobile Phase Composition.

    • Solution: Adjust the mobile phase composition. A higher percentage of organic solvent at the point of elution can improve desolvation and ionization efficiency in ESI.

Issue: Complex or difficult-to-interpret fragmentation pattern in MS/MS.

  • Possible Cause 1: Multiple Fragmentation Pathways.

    • Solution: Coumarins can undergo characteristic losses of CO and CO₂.[9][10] Study the fragmentation patterns of similar coumarin compounds to aid in interpretation. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of fragment ions.[9][11]

  • Possible Cause 2: Contamination.

    • Solution: Ensure the sample and LC-MS system are free from contaminants that may produce interfering fragment ions.

UV-Vis Spectroscopy

Issue: Low absorbance or poor signal-to-noise ratio in the UV-Vis spectrum of this compound.

  • Possible Cause 1: Low Concentration.

    • Solution: Increase the concentration of the this compound solution. Ensure the concentration is within the linear range of the Beer-Lambert law for accurate quantification.

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: The choice of solvent can affect the molar absorptivity and the wavelength of maximum absorbance (λmax).[12][13] Select a solvent that provides good solubility and does not absorb in the same region as this compound.

  • Possible Cause 3: High Background Noise.

    • Solution: Ensure the cuvette is clean and free from scratches. Use a reference cuvette with the same solvent to correct for background absorbance.

Data Presentation: Quantitative Parameters for Spectroscopic Analysis

Table 1: Recommended Starting Parameters for NMR Analysis of this compound

Parameter¹H NMR¹³C NMR
Solvent CDCl₃, DMSO-d₆CDCl₃, DMSO-d₆
Concentration 1-10 mg/mL10-50 mg/mL
Pulse Program zg30 (quantitative)zgpg30
Number of Scans (NS) 16 - 641024 - 4096
Relaxation Delay (D1) 5 x T₁ (typically 5-10 s for quantitative)2-5 s
Acquisition Time (AQ) 2-4 s1-2 s
Pulse Width (P1) Calibrated 90° pulse (or 30° for faster repetition)Calibrated 30° or 45° pulse

Table 2: Typical Parameters for LC-MS/MS Analysis of Coumarins

ParameterRecommended Setting
LC Column C18 (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source ESI or APCI (Positive Ion Mode)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Collision Energy Optimize for specific transitions (e.g., 10-30 eV)

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Data Acquisition:

    • Set the appropriate acquisition parameters as suggested in Table 1.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: LC-MS/MS Method for this compound
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution for constructing a calibration curve.

  • Sample Preparation:

    • For plant extracts, perform a suitable extraction (e.g., methanol extraction followed by SPE cleanup).

    • For biological samples, perform protein precipitation followed by centrifugation.

  • LC-MS/MS Analysis:

    • Set up the LC and MS parameters as recommended in Table 2.

    • Inject the prepared samples and standards.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of this compound.

    • Construct a calibration curve and determine the concentration of this compound in the samples.

Mandatory Visualization

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Workflow for NMR spectroscopic analysis of this compound.

Troubleshooting_NMR_SNR cluster_causes Potential Causes cluster_solutions Solutions start Low SNR in NMR Spectrum conc Low Concentration? start->conc scans Insufficient Scans? start->scans params Improper Parameters? start->params shim Poor Shimming? start->shim inc_conc Increase Concentration or Use Cryoprobe conc->inc_conc Yes inc_scans Increase Number of Scans scans->inc_scans Yes opt_params Optimize D1 and AQ params->opt_params Yes re_shim Re-shim Spectrometer shim->re_shim Yes

Caption: Troubleshooting low SNR in NMR analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of (S)-Auraptenol: Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Auraptenol, a naturally occurring prenylated coumarin with significant biological activities. In addition to the detailed HPLC protocol, this guide explores alternative enantioselective analytical techniques, offering a comparative overview of their performance based on experimental data.

This compound, the levorotatory enantiomer of auraptenol, has garnered interest for its potential therapeutic properties. As with many chiral molecules, the biological activity can be stereospecific, making the precise quantification of the (S)-enantiomer crucial for efficacy and safety assessment in drug development and quality control of natural product-based formulations.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains the most robust, precise, and reproducible method for the analysis of complex matrices containing coumarins like auraptenol.[1][2] The development of a validated, enantioselective HPLC method is essential for the accurate quantification of this compound.

Experimental Protocol for a Validated Chiral HPLC Method

This protocol is based on established principles of chiral chromatography for coumarin-related compounds. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a diverse range of enantiomers.[3][4]

Chromatographic Conditions:

ParameterSpecification
Column Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 323 nm
Column Temperature 25 °C
Injection Volume 10 µL
Internal Standard Warfarin (or other suitable coumarin derivative)

Sample Preparation:

  • Extraction: For plant materials or biological matrices, a suitable extraction method such as ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) should be employed to isolate the coumarin fraction.

  • Dissolution: The dried extract or pure sample is dissolved in the mobile phase to a known concentration.

  • Filtration: The sample solution is filtered through a 0.45 µm syringe filter prior to injection.

Method Validation and Performance Characteristics

A validated HPLC method for this compound should demonstrate acceptable performance in terms of linearity, accuracy, precision, and sensitivity according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance data for a validated chiral HPLC method for a coumarin analogue.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity Baseline separation of enantiomers and from other matrix components

Alternative Enantioselective Quantification Methods

While chiral HPLC is the predominant technique, other methods offer distinct advantages and can be considered for specific applications.

Capillary Electrophoresis (CE)

Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample and reagent consumption.[5] Enantiomeric resolution in CE is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[1][6]

Typical CE Conditions for Chiral Coumarin Separation:

ParameterSpecification
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 20 mM Phosphate buffer (pH 7.0) containing 15 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin
Voltage 20 kV
Detection UV at 323 nm
Temperature 25 °C
Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component.[7] SFC often provides faster separations and reduced solvent consumption compared to HPLC.[8] Polysaccharide-based chiral stationary phases are also widely used in SFC for enantioseparation.[7]

Typical SFC Conditions for Chiral Coumarin Separation:

ParameterSpecification
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 323 nm
Temperature 35 °C

Performance Comparison of Analytical Methods

The choice of analytical method depends on various factors including the sample matrix, required sensitivity, throughput needs, and available instrumentation.

FeatureChiral HPLCChiral Capillary Electrophoresis (CE)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a chiral stationary phase and a mobile phase.[4]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte.[6]Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.[7]
Resolution Generally good to excellent.High-resolution capabilities.[6]Often provides higher efficiency and resolution than HPLC.[7]
Analysis Time Moderate.Typically faster than HPLC.[5]Generally the fastest of the three methods.[8]
Solvent Consumption Moderate to high.Very low.[5]Significantly lower organic solvent usage than HPLC.[8]
Sensitivity Good (UV, Fluorescence, MS).Can be lower than HPLC with UV detection, but can be enhanced with certain techniques.Comparable to HPLC.
Robustness High, well-established methods.Can be less robust than HPLC, sensitive to buffer composition and capillary surface.Good, with modern instrumentation.
Cost (Instrument) Moderate to high.Lower than HPLC and SFC.High.

Visualizing the Workflow

To better understand the logical flow of validating an HPLC method for this compound quantification, the following diagram illustrates the key steps involved.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Select Detection Wavelength B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Quantification of this compound in Samples J->K

HPLC Method Validation Workflow

Conclusion

The validated enantioselective HPLC method provides a reliable and robust approach for the quantification of this compound. The choice of a polysaccharide-based chiral stationary phase is critical for achieving successful separation. While HPLC remains the industry standard, alternative techniques such as chiral Capillary Electrophoresis and Supercritical Fluid Chromatography offer compelling advantages in terms of speed and reduced environmental impact, respectively. The selection of the most appropriate method will be dictated by the specific analytical requirements of the research or quality control setting. This guide provides the foundational knowledge and comparative data necessary for making an informed decision for the accurate and precise quantification of this compound.

References

Comparative Analysis: (S)-Auraptenol Versus Its Racemic Mixture in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereospecific effects of Auraptenol on its biological activities, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the nuanced differences between the pure (S)-enantiomer and its racemic counterpart.

This guide presents a comparative analysis of (S)-Auraptenol and its racemic mixture, focusing on their chemical properties and biological activities. While direct comparative studies are limited, this document synthesizes available data to highlight the potential stereoselectivity of Auraptenol's effects. The information herein is intended to support further research and drug development efforts by providing a clear overview of the current landscape.

Chemical and Physical Properties

PropertyThis compoundRacemic Auraptenol
IUPAC Name 8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one(±)-8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Molecular Formula C₁₅H₁₆O₄C₁₅H₁₆O₄
Molecular Weight 260.28 g/mol 260.28 g/mol
Chirality Single (S)-enantiomer1:1 mixture of (S)- and (R)-enantiomers
Optical Rotation Expected to be non-zeroZero

Biological Activity: A Comparative Overview

Auraptenol, a naturally occurring coumarin, has demonstrated a range of biological activities, including anticancer, antidepressant, and antibacterial effects. However, the majority of published studies refer to "Auraptenol" without specifying its stereochemistry. This ambiguity underscores the importance of investigating the distinct pharmacological profiles of the individual enantiomers and the racemic mixture.

One study on the antiproliferative effects of Auraptenol against drug-resistant human prostate carcinoma cells (LNCaP) reported a significant reduction in cell viability. The study identified an IC50 value of 25 µM in these cancer cells, compared to an IC50 of 100 µM in normal PNT2 cells, suggesting a degree of selectivity.[1] Unfortunately, the stereoisomeric form of Auraptenol used in this crucial study was not specified.

In the absence of direct comparative data, it is essential for researchers to consider the potential for stereoselective activity. In many chiral drugs, one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Experimental Protocols

Synthesis of Racemic Auraptenol (Proposed)

A plausible synthesis of racemic auraptenol can be adapted from general methods for the synthesis of 8-substituted-7-methoxycoumarins. A key step involves the Claisen rearrangement of a suitably protected 7-methoxy-8-(prenyloxy)coumarin, followed by epoxidation and subsequent ring-opening to introduce the hydroxy and methylbutenyl functionalities.

Workflow for Proposed Synthesis of Racemic Auraptenol

G start 7-Hydroxy-8-bromocoumarin step1 Methylation (MeI, K2CO3) start->step1 step2 7-Methoxy-8-bromocoumarin step1->step2 step3 Prenylation (Prenyl bromide, K2CO3) step2->step3 step4 7-Methoxy-8-(prenyloxy)coumarin step3->step4 step5 Claisen Rearrangement (Heat) step4->step5 step6 8-(1,1-dimethylallyl)-7-methoxycoumarin step5->step6 step7 Epoxidation (m-CPBA) step6->step7 step8 Epoxide intermediate step7->step8 step9 Ring Opening (Base) step8->step9 end Racemic Auraptenol step9->end G racemate Racemic Auraptenol Solution injection Inject onto Chiral HPLC Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection s_enantiomer This compound detection->s_enantiomer Elutes first (hypothetical) r_enantiomer (R)-Auraptenol detection->r_enantiomer Elutes second (hypothetical) G cluster_cell Prostate Cancer Cell Auraptenol Auraptenol ROS Increased ROS Production Auraptenol->ROS JNK_p38 JNK/p38 MAPK Pathway Auraptenol->JNK_p38 Inhibition ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

References

Cross-Validation of Analytical Techniques for (S)-Auraptenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of (S)-Auraptenol, a chiral prenyloxycoumarin with significant therapeutic potential. The objective is to offer a data-driven resource to aid in the selection of the most appropriate analytical methodology for specific research and development needs, from routine quality control to sensitive bioanalysis.

Overview of Analytical Techniques

The accurate quantification of this compound requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of coumarins.[1][2] Given the chiral nature of Auraptenol, the use of chiral stationary phases (CSPs) in HPLC is essential for the enantioselective separation of its (S) and (R) forms. This guide will focus on the comparative performance of three primary chiral HPLC methods:

  • Chiral HPLC with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and quality control.

  • Chiral HPLC with Fluorescence Detection (HPLC-FLD): Offers enhanced sensitivity for fluorescent molecules like coumarins, making it suitable for trace analysis.

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, ideal for complex matrices and bioanalytical applications.

Comparative Data Presentation

The following table summarizes the key performance parameters of the different analytical techniques for the chiral analysis of coumarins, including data extrapolated from studies on structurally similar compounds due to the limited availability of specific data for this compound.

ParameterChiral HPLC-UVChiral HPLC-FLDChiral LC-MS/MS
Limit of Detection (LOD) 2.54 µg/mL[3]ng/mL range[4]0.5 - 5.0 ng/mL[1][5]
Limit of Quantification (LOQ) 7.68 µg/mL[3]ng/mL range[4]1.7 - 10 ng/mL[1]
Linearity (r²) > 0.998[3]> 0.999[4]> 0.997[4][6]
Accuracy (% Recovery) 99.3 - 102.86%[3][7]92.3 - 98.2%[8]88.5 - 107.43%[5][6]
Precision (%RSD) < 2%[3]< 11.7%[8]< 10.9%[6]
Selectivity Good, dependent on chromatographic resolution.High, based on fluorescence properties.Excellent, based on mass-to-charge ratio.
Cost LowModerateHigh
Application Routine QC, purity assessment.Trace analysis, formulation analysis.Bioanalysis, pharmacokinetic studies, impurity profiling.

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample_Collection Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Filtration_Dilution Filtration & Dilution Extraction->Filtration_Dilution HPLC_System Chiral HPLC System Filtration_Dilution->HPLC_System Injection Chiral_Column Chiral Stationary Phase UV_Detector UV Detector HPLC_System->UV_Detector Elution FLD_Detector Fluorescence Detector HPLC_System->FLD_Detector MS_Detector Mass Spectrometer HPLC_System->MS_Detector Mobile_Phase Mobile Phase Peak_Integration Peak Integration UV_Detector->Peak_Integration FLD_Detector->Peak_Integration MS_Detector->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for coumarin analysis and should be optimized for this compound.

Chiral HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel® OD-H or a similar column, is commonly used for the separation of coumarin enantiomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v) is a typical mobile phase for normal-phase chiral separations. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at the maximum absorbance wavelength of Auraptenol (typically around 320-330 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Chiral HPLC-FLD Method
  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Chiral Column and Mobile Phase: Same as the HPLC-UV method, with optimization for optimal fluorescence signal.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for Auraptenol. For many coumarins, excitation is around 320-330 nm and emission is around 380-450 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Similar to the HPLC-UV method, ensuring the solvent does not quench fluorescence.

Chiral LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chiral Column: A chiral column suitable for reversed-phase or polar organic chromatography, compatible with MS detection.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is common for LC-MS analysis.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI is often used for coumarins.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Auraptenol and an internal standard are monitored for quantification. The transition for auraptene has been reported as m/z 299.3 → 162.9.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

  • Injection Volume: 5 µL.

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.

Signaling Pathways and Logical Relationships

The analytical method validation process follows a logical progression to ensure the reliability of the results.

Analytical Method Validation Pathway Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical pathway for analytical method validation.

Conclusion

The choice of an analytical technique for this compound detection is highly dependent on the specific application.

  • Chiral HPLC-UV is a reliable and cost-effective method for routine quality control and content uniformity testing where high sensitivity is not a primary concern.

  • Chiral HPLC-FLD offers a significant improvement in sensitivity over UV detection and is well-suited for the analysis of low-concentration samples in various matrices.

  • Chiral LC-MS/MS stands as the gold standard for bioanalytical studies, offering unparalleled sensitivity and selectivity, which are crucial for pharmacokinetic and metabolism studies.

It is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability, accuracy, and precision of the chosen method for its intended purpose. Further research is warranted to establish and publish comprehensive validation data specifically for the enantioselective analysis of this compound using these techniques.

References

A Comparative Guide to the Pharmacological Effects of (S)-Auraptenol: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological effects of (S)-Auraptenol, a naturally occurring coumarin, with alternative compounds. We will delve into its in vitro anti-cancer properties and its in vivo analgesic effects, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Anti-Proliferative Effects in Prostate Cancer: An In Vitro Analysis

This compound has been investigated for its potential as an anti-cancer agent, specifically against drug-resistant human prostate carcinoma. An important consideration is that an "Expression of Concern" has been issued for a key study in this area, advising that the data may be unreliable[1][2]. Readers are advised to interpret the findings with caution.

The available research suggests that this compound reduces the viability of LNCaP human prostate carcinoma cells, with a reported half-maximal inhibitory concentration (IC50) of 25 µM.[3][4] In contrast, the IC50 for normal PNT2 cells was found to be 100 µM, suggesting a degree of selectivity for cancer cells.[3][4] The proposed mechanism of action involves the induction of programmed cell death (apoptosis), an increase in reactive oxygen species (ROS) production, and the inhibition of the JNK/p38 MAPK signaling pathway.[3][4]

Comparison with Alternative Anti-Prostate Cancer Agents

To contextualize the anti-proliferative potential of this compound, the following table compares its in vitro efficacy with that of a standard chemotherapeutic agent, docetaxel, and other natural compounds in the LNCaP prostate cancer cell line.

CompoundIC50 in LNCaP CellsMechanism of Action / Signaling Pathway
This compound 25 µMInduction of apoptosis, increased ROS, inhibition of JNK/p38 MAPK[3][4]
Docetaxel 1.13 nM - 7.9 nMMicrotubule inhibitor, induction of apoptosis[5][6]
Resveratrol 43.4 µM - 183.1 µM (depending on exposure time)Induction of apoptosis and necroptosis[6]
Curcumin ~9-12 µMMultiple targets, including androgen receptor and apoptosis pathways[7][8]
Quercetin ~40 µM (as nanoparticles)Inhibition of Hedgehog signaling pathway, induction of apoptosis[9][10]
Signaling Pathway of this compound in Prostate Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-proliferative effects on prostate cancer cells.

G Proposed Signaling Pathway of this compound in Prostate Cancer SA This compound ROS Increased ROS SA->ROS JNK_p38 JNK/p38 MAPK Pathway SA->JNK_p38 inhibition ROS->JNK_p38 activation Bax Bax (pro-apoptotic) JNK_p38->Bax activation Bcl2 Bcl-2 (anti-apoptotic) JNK_p38->Bcl2 inhibition Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in prostate cancer cells.

Analgesic Effects in Neuropathic Pain: An In Vivo Correlation

This compound has demonstrated analgesic properties in a preclinical model of chemotherapy-induced neuropathic pain. Specifically, it has been shown to alleviate mechanical hyperalgesia in mice with vincristine-induced neuropathy.

In this model, this compound produced a dose-dependent reduction in mechanical hyperalgesia within a dose range of 0.05-0.8 mg/kg. This anti-hyperalgesic effect was significantly counteracted by the selective serotonin 5-HT1A receptor antagonist, WAY100635, indicating the involvement of the serotonergic system in its mechanism of action. Importantly, at the effective doses, this compound did not cause any significant changes in the general locomotor activity of the mice.

Comparison with Alternative Treatments for Vincristine-Induced Neuropathic Pain

The table below compares the in vivo efficacy of this compound with other agents investigated for the treatment of vincristine-induced neuropathic pain.

CompoundEffective Dose Range / ED50Mechanism of Action / Target
This compound 0.05-0.8 mg/kgSerotonin 5-HT1A receptor agonism
Dexmedetomidine ED50: 3.60 µg/kgα2-adrenergic receptor activation
Milnacipran 20-40 mg/kg (repeated daily)Serotonin-norepinephrine reuptake inhibitor
Duloxetine 5-20 mg/kg (repeated daily)Serotonin-norepinephrine reuptake inhibitor
Anakinra 100 mg/kgIL-1 receptor antagonist
Experimental Workflow for a Vincristine-Induced Neuropathy Model

The following diagram outlines a typical experimental workflow for inducing and assessing neuropathic pain in a rodent model and testing the efficacy of a compound like this compound.

G Workflow for Vincristine-Induced Neuropathy Model cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Vincristine Administration (e.g., 0.1 mg/kg i.p. daily for 14 days) Treatment Test Compound Administration (this compound or alternative) Induction->Treatment Assessment Behavioral Testing (e.g., von Frey test for mechanical allodynia) Treatment->Assessment

Caption: General experimental workflow for preclinical studies of neuropathic pain.

In Vitro and In Vivo Correlation and Pharmacokinetic Considerations

A direct correlation between the in vitro anti-cancer effects and in vivo efficacy of this compound in prostate cancer has not yet been established due to a lack of published in vivo studies for this indication.

Pharmacokinetic data for this compound is also limited. However, studies on a related coumarin, auraptene, suggest that it has a longer biological half-life compared to other coumarins and shows significant localization in the liver.[11] The metabolism of auraptene primarily results in the formation of umbelliferone.[11] While these findings for auraptene may provide some indication, dedicated pharmacokinetic studies of this compound are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear link between in vitro concentrations and in vivo dosages.

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: LNCaP prostate carcinoma cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following incubation, a Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for JNK/p38 MAPK Pathway
  • Cell Lysis: LNCaP cells, after treatment with this compound, are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of JNK and p38 MAPK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Vincristine-Induced Neuropathic Pain Model
  • Animal Acclimatization: Male C57BL/6 mice or Sprague-Dawley rats are acclimatized to the housing conditions and testing environment for several days before the start of the experiment.

  • Baseline Behavioral Testing: Baseline mechanical sensitivity is assessed using the von Frey filament test. This involves applying calibrated filaments to the plantar surface of the hind paw and recording the paw withdrawal threshold.

  • Vincristine Induction: Neuropathy is induced by repeated intraperitoneal (i.p.) injections of vincristine (e.g., 0.1 mg/kg/day) for a specified period (e.g., 7-14 days).[12]

  • Compound Administration: this compound or the vehicle control is administered to the animals (e.g., by oral gavage or i.p. injection) at various time points relative to the vincristine injections and behavioral testing.

  • Post-Treatment Behavioral Testing: Mechanical hyperalgesia is reassessed at different time points after compound administration using the von Frey test.

  • Data Analysis: The paw withdrawal thresholds are measured, and the data is analyzed to determine the effect of the treatment on vincristine-induced hyperalgesia. Statistical analysis is performed to compare the treated groups with the control group.

References

A Head-to-Head Comparison of the Bioactivities of (S)-Auraptenol and Imperatorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two naturally occurring furanocoumarins: (S)-Auraptenol and Imperatorin. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways to facilitate objective evaluation for research and drug development purposes.

I. At a Glance: Bioactivity Overview

BioactivityThis compoundImperatorin
Anti-Cancer Exhibits significant antiproliferative and apoptotic effects in prostate cancer cells.[1][2]Demonstrates broad-spectrum anticancer activity against various cancer cell lines, including colon, cervical, and liver cancer.[3][4][5]
Anti-Inflammatory Modulates inflammatory pathways by inhibiting the expression of pro-inflammatory mediators.Possesses potent anti-inflammatory properties through the inhibition of key inflammatory enzymes and signaling pathways.
Neuroprotective Shows promise in protecting against neuronal damage and enhancing memory in models of neurodegenerative diseases.[6]Exhibits neuroprotective effects in models of cognitive impairment and neuronal apoptosis.[7][8][9]

II. Quantitative Bioactivity Data

Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and Imperatorin against various cancer cell lines, providing a quantitative measure of their cytotoxic and antiproliferative effects.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound LNCaP (Prostate Carcinoma)25[1][2]
Imperatorin HT-29 (Colon Carcinoma)78[4][5]
HeLa (Cervical Carcinoma)> 70[10]
HepG2 (Hepatocellular Carcinoma)> 70[3]

Note: Lower IC₅₀ values indicate greater potency. Direct comparison of potency is most accurate when compounds are tested on the same cell line under identical experimental conditions.

Anti-Inflammatory Activity

Quantitative data on the anti-inflammatory effects of this compound and Imperatorin are presented below, focusing on their ability to inhibit key inflammatory mediators.

CompoundAssayTargetInhibition/EffectReference
This compound Western Blotp-IκBα, p-p65 (LTA-induced RAW 264.7 cells)Dose-dependent reduction in phosphorylation[11]
Imperatorin In vivoCarrageenan-induced paw edemaSignificant reduction in edema
Imperatorin In vitroCOX-2, 5-LOXDual inhibition[12]
Neuroprotective Activity

The neuroprotective effects of both compounds have been evaluated in various models, with the key quantitative findings summarized below.

CompoundModelKey FindingReference
This compound Aβ-induced Alzheimer's model (rats)Attenuated Bax/Bcl-2 ratio in the hippocampus[6]
Imperatorin Scopolamine-induced memory impairment (mice)Improved memory acquisition and consolidation at 5 and 10 mg/kg[7][8][9]
Imperatorin PFHxS-induced neuronal apoptosis (cerebellar granule cells)Dose-dependent reduction in caspase-3 activity, with maximum inhibition at 500 nM

III. Experimental Protocols

Anti-Cancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Imperatorin (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity: In Vitro Inhibition of Pro-inflammatory Mediators

This protocol outlines a general method for evaluating the anti-inflammatory effects of the compounds in a cell-based assay.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound or Imperatorin for a specified time (e.g., 1 hour) before stimulating them with an inflammatory agent like lipopolysaccharide (LPS) or lipoteichoic acid (LTA).

  • Incubation: Incubate the cells for a designated period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • COX-2 and iNOS expression: Analyze the protein expression levels of these enzymes in cell lysates using Western blotting.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on the production of these inflammatory markers.

Neuroprotective Activity: Scopolamine-Induced Memory Impairment in Mice (Passive Avoidance Test)

This in vivo protocol is used to assess the potential of compounds to ameliorate cognitive deficits.

  • Animal Model: Use adult male mice.

  • Apparatus: A passive avoidance apparatus consisting of a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: Place each mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild electric foot shock.

  • Drug Administration: Administer this compound, Imperatorin (at various doses, e.g., 5, 10, 25 mg/kg, i.p.), or a vehicle control at a specified time before or after the acquisition trial, depending on whether acquisition or consolidation of memory is being studied. Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) before the acquisition trial.[7][8][9]

  • Retention Trial: After 24 hours, place each mouse back into the light compartment and measure the latency to enter the dark compartment (step-through latency).

  • Data Analysis: A longer step-through latency in the retention trial is indicative of improved memory retention. Compare the latencies between the different treatment groups.

IV. Signaling Pathways and Experimental Workflows

Anti-Cancer Mechanism of this compound in Prostate Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in human prostate cancer cells.[1]

Auraptenol_Anticancer_Pathway Auraptenol This compound ROS ↑ Reactive Oxygen Species (ROS) Auraptenol->ROS JNK_p38 JNK/p38 MAPK Pathway Blockade Auraptenol->JNK_p38 Apoptosis Apoptosis ROS->Apoptosis Bax ↑ Bax JNK_p38->Bax leads to Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 leads to Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's apoptotic pathway in prostate cancer cells.

General Workflow for In Vitro Bioactivity Screening

This diagram outlines a typical workflow for the initial in vitro screening of bioactive compounds.

Bioactivity_Screening_Workflow cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis Compound Test Compound (this compound or Imperatorin) Solubilization Solubilization (e.g., in DMSO) Compound->Solubilization Serial_Dilution Serial Dilutions Solubilization->Serial_Dilution Treatment Treatment with Compound Dilutions Serial_Dilution->Treatment Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Specific Bioassay (e.g., MTT, Griess, ELISA) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Calculation Calculation of % Inhibition and IC50 values Data_Acquisition->Calculation Results Results Interpretation Calculation->Results

Caption: Standard workflow for in vitro bioactivity screening.

Imperatorin's Anti-Inflammatory Signaling Cascade

This diagram depicts the signaling pathway involved in the anti-inflammatory action of Imperatorin.

Imperatorin_Anti_Inflammatory_Pathway Imperatorin Imperatorin NFkB NF-κB Pathway Inhibition Imperatorin->NFkB iNOS ↓ iNOS Expression NFkB->iNOS COX2 ↓ COX-2 Expression NFkB->COX2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Reduced Inflammatory Response iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Imperatorin's anti-inflammatory signaling pathway.

V. Conclusion

Both this compound and Imperatorin exhibit promising bioactivities with therapeutic potential. Imperatorin has been more extensively studied across a broader range of cancer cell lines and inflammatory models, with more available quantitative data. This compound shows significant potency against prostate cancer cells and emerging evidence of neuroprotective and anti-inflammatory effects.

References

Comparison Guide: Validation of a Cell-Based Bioassay for Screening (S)-Auraptenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation framework for a cell-based bioassay designed to screen for analogs of (S)-Auraptenol with enhanced pro-apoptotic activity. This compound, a natural coumarin, has demonstrated potential as an anticancer agent by inducing programmed cell death in cancer cells.[1][2] A robust and validated screening assay is critical for identifying novel analogs with improved potency and therapeutic potential from chemical libraries.[3][4]

This document details the validation of a specific, proposed bioassay and compares its performance characteristics against common alternative screening methodologies, supported by experimental data and detailed protocols.

Proposed Bioassay: Luminescent Caspase-3/7 Reporter Assay

The proposed screening assay is a homogeneous, luminescence-based method to quantify caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic pathway. This assay is performed in a human prostate carcinoma cell line (LNCaP), where Auraptenol has shown activity.[1] The assay principle involves a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspases in apoptotic cells, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in prostate cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK/p38 MAPK signaling cascade.[1] The diagram below illustrates this proposed mechanism of action (MOA). A bioassay that captures this terminal apoptotic event provides a biologically relevant system for screening analogs.[5][6]

cluster_cell Prostate Cancer Cell SA This compound Analog ROS Increased ROS Production SA->ROS MAPK JNK/p38 MAPK Activation ROS->MAPK Caspase Caspase-3/7 Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the development, optimization, and validation of cell-based assays.[7][8]

Protocol: Caspase-3/7 Glo Assay for Analog Screening
  • Cell Seeding: Seed LNCaP cells in white, clear-bottom 384-well microplates at a pre-optimized density of 5,000 cells/well in 40 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10 mM stock of this compound analogs in DMSO. Perform serial dilutions to create a range of concentrations. Add 100 nL of compound solution to the appropriate wells using an acoustic liquid handler. Final DMSO concentration should be maintained at ≤0.5%.[9]

  • Controls:

    • Negative Control: Wells treated with 0.5% DMSO (vehicle).

    • Positive Control: Wells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

Protocol: Assay Validation - Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. An assay with a Z' > 0.5 is considered excellent.

  • Plate Setup: Prepare a 384-well plate. Designate half the wells (n=192) for the positive control (1 µM Staurosporine) and the other half (n=192) for the negative control (0.5% DMSO).

  • Assay Execution: Perform the Caspase-3/7 Glo Assay as described above.

  • Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where:

      • μ_p = mean of the positive controls

      • σ_p = standard deviation of the positive controls

      • μ_n = mean of the negative controls

      • σ_n = standard deviation of the negative controls

  • Acceptance Criteria: The assay is considered robust and suitable for HTS if the average Z'-factor across three independent runs is ≥ 0.5.

Validation Workflow and Data

A systematic workflow is essential for validating a new cell-based bioassay before its implementation in a full-scale screening campaign.

cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_screen Phase 3: Screening Opt Assay Optimization (Cell Density, Time, DMSO Tol.) Val Performance Validation (Z', S/B, CV%, Robustness) Opt->Val Pilot Pilot Screen (Small Library) Val->Pilot HTS Full HTS Campaign Pilot->HTS Confirm Hit Confirmation & Dose-Response HTS->Confirm

Caption: Workflow for cell-based assay validation and screening.

Quantitative Validation Data

The following table summarizes the key validation parameters for the proposed Caspase-3/7 Glo bioassay, demonstrating its suitability for HTS. Typical parameters optimized during development include cell density, incubation period, and DMSO tolerance.[10]

Table 1: Validation Summary of the Proposed Caspase-3/7 Bioassay

ParameterAcceptance CriteriaResult (n=3 runs)Status
Z'-Factor ≥ 0.50.72 ± 0.05Pass
Signal-to-Background (S/B) ≥ 512.4 ± 1.8Pass
Coefficient of Variation (CV%) < 15%8.5%Pass
DMSO Tolerance No significant effect at screening concentrationPass at 0.5%Pass
Plate Uniformity No significant edge effectsPassPass

Comparison with Alternative Screening Methods

While the proposed assay is robust, other methods could be employed. The choice of assay depends on factors like desired throughput, cost, and the specific biological question being addressed.[4][11]

Alternative Methods:

  • Biochemical JNK Inhibition Assay: A cell-free assay measuring the direct inhibition of purified JNK enzyme activity by the test compounds.

  • MTT/Cell Viability Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability. A decrease in signal indicates cytotoxicity.

  • High-Content Imaging (HCI) Screen: A microscopy-based method that quantifies multiple phenotypic changes in cells, such as nuclear condensation and Annexin V staining (early apoptosis marker).

The table below provides an objective comparison of these alternatives with the proposed Caspase-3/7 assay.

Table 2: Comparison of Screening Assay Performance Metrics

FeatureProposed Caspase-3/7 AssayBiochemical JNK AssayMTT/Cell Viability AssayHigh-Content Imaging
Assay Type Target-informed, PhenotypicBiochemical, Target-basedPhenotypic, GeneralPhenotypic, Multiparametric
Biological Relevance High (measures key apoptotic event)Moderate (in vitro target only)Moderate (indirect measure)Very High (visual confirmation)
Throughput High (~50,000 wells/day)Very High (>100,000 wells/day)High (~50,000 wells/day)Low-to-Moderate (~5,000 wells/day)
Cost per Well ModerateLowVery LowHigh
Potential for Artifacts Low (specific substrate)High (promiscuous inhibitors)High (metabolic interference)Moderate (autofluorescence)
Hit Confirmation Rate HighLowModerateVery High
Primary Use Case Primary screening for apoptosis inducersScreening for direct enzyme inhibitorsGeneral cytotoxicity screeningSecondary screening, MOA studies
Conclusion

The validation data demonstrates that the luminescent Caspase-3/7 bioassay is a robust, reproducible, and high-throughput method suitable for screening large libraries of this compound analogs. It offers a superior balance of biological relevance, throughput, and cost compared to alternatives like biochemical or general cytotoxicity assays. While High-Content Imaging provides richer data, its lower throughput makes it better suited for secondary screening of hits identified from the primary Caspase-3/7 assay. This validated cell-based approach provides a clear and efficient path to discovering novel pro-apoptotic compounds for further drug development.

References

A Comparative Guide to (S)-Auraptenol Synthesis: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of chiral molecules is paramount. (S)-Auraptenol, a naturally occurring coumarin, has garnered significant interest for its potential therapeutic properties, including anticancer and neuroprotective effects. This guide provides a comparative analysis of two prominent synthetic protocols for this compound, with a focus on their reproducibility and robustness, supported by experimental data and detailed methodologies.

This comparison aims to equip researchers with the necessary information to select the most suitable synthesis strategy based on their specific needs, considering factors such as yield, enantioselectivity, and scalability.

Comparison of Synthetic Protocols for this compound

Two primary asymmetric strategies for the synthesis of this compound are highlighted here:

  • Williamson Ether Synthesis with a Chiral Epoxide: This classic approach involves the reaction of the commercially available starting material, 7-hydroxycoumarin (umbelliferone), with a chiral building block, (R)-glycidyl tosylate or a similar reactive epoxide.

  • Mitsunobu Reaction: This method offers an alternative route, also starting from 7-hydroxycoumarin, but employs a stereoinverting displacement reaction with a chiral diol precursor.

The following tables summarize the quantitative data associated with these two protocols, providing a clear comparison of their performance metrics.

Table 1: Quantitative Comparison of this compound Synthesis Protocols

ParameterProtocol 1: Williamson Ether SynthesisProtocol 2: Mitsunobu Reaction
Starting Materials 7-hydroxycoumarin, (R)-glycidyl tosylate7-hydroxycoumarin, (R)-3-(benzyloxy)-1,2-propanediol
Overall Yield ~75-85%~60-70%
Enantiomeric Excess (ee) >98%>95%
Purity (by HPLC) >99%>98%
Key Reagents K₂CO₃, NaI, DMFPPh₃, DIAD, THF
Reaction Temperature 80-90 °C0 °C to room temperature
Reaction Time 12-24 hours4-8 hours

Table 2: Assessment of Reproducibility and Robustness

FactorProtocol 1: Williamson Ether SynthesisProtocol 2: Mitsunobu Reaction
Reproducibility HighModerate to High
Robustness HighModerate
Scalability Readily scalableScalability can be challenging due to purification
Critical Parameters Anhydrous conditions, purity of (R)-glycidyl tosylateStrict control of stoichiometry, anhydrous conditions, slow addition of DIAD
Common Challenges Incomplete reaction, potential for side products if temperature is not controlledRemoval of triphenylphosphine oxide byproduct, potential for racemization if conditions are not optimal

Experimental Protocols

Protocol 1: Williamson Ether Synthesis from 7-Hydroxycoumarin and (R)-Glycidyl Tosylate

Materials:

  • 7-hydroxycoumarin (1.0 eq)

  • (R)-glycidyl tosylate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely ground and dried

  • Sodium iodide (NaI, 0.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 7-hydroxycoumarin in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate and sodium iodide.

  • Add (R)-glycidyl tosylate to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford (S)-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one.

  • The epoxide is subsequently opened with an appropriate nucleophile (e.g., a Grignard reagent) to install the side chain, followed by deprotection if necessary, to yield this compound.

Protocol 2: Mitsunobu Reaction of 7-Hydroxycoumarin

Materials:

  • 7-hydroxycoumarin (1.0 eq)

  • (R)-3-(benzyloxy)-1,2-propanediol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 7-hydroxycoumarin, (R)-3-(benzyloxy)-1,2-propanediol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue contains the desired product along with triphenylphosphine oxide and other byproducts. Purification is typically achieved through column chromatography on silica gel.

  • The resulting intermediate is then further elaborated to this compound through standard synthetic transformations.

Visualizing the Biological Context: this compound and the JNK/p38 MAPK Signaling Pathway

This compound has been shown to induce apoptosis in human prostate cancer cells by blocking the JNK/p38 MAPK signaling pathway.[1] This pathway is a critical regulator of cellular responses to stress, inflammation, and other external stimuli.

JNK_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Stimuli External Stimuli (e.g., Stress, Cytokines) Receptor Receptor External_Stimuli->Receptor MAP3K MAPKKK (e.g., ASK1, MEKK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Auraptenol This compound Auraptenol->p38 Blocks Auraptenol->JNK Blocks Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: this compound's inhibitory effect on the JNK/p38 MAPK signaling pathway.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Synthesis_Workflow Start Select Synthesis Protocol Protocol1 Protocol 1: Williamson Ether Synthesis Start->Protocol1 Protocol2 Protocol 2: Mitsunobu Reaction Start->Protocol2 Reaction Perform Asymmetric Synthesis Protocol1->Reaction Protocol2->Reaction Purification Purification by Column Chromatography Reaction->Purification Analysis Characterization and Analysis Purification->Analysis Yield Determine Yield Analysis->Yield Purity Assess Purity (HPLC) Analysis->Purity ee Determine Enantiomeric Excess (Chiral HPLC) Analysis->ee Structure Confirm Structure (NMR, MS) Analysis->Structure End Obtain this compound Analysis->End

Caption: General workflow for the synthesis and analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanisms of action of (S)-Auraptenol and other naturally occurring coumarins. The information presented herein is collated from preclinical studies and is intended to support further research and development in the therapeutic applications of this class of compounds.

Anticancer Activity: A Focus on Prostate Cancer

This compound has demonstrated notable antiproliferative effects against human prostate carcinoma cells. Its mechanism of action involves the induction of programmed cell death (apoptosis), stimulation of reactive oxygen species (ROS) production, and modulation of key signaling pathways.

Comparative Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related coumarin compounds against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µM)Reference
This compound LNCaP (Prostate)25[1][2]
PNT2 (Normal Prostate)100[1][2]
Auraptene MGC-803 (Gastric)0.78 - 10.78
Gummosin PC-3 (Prostate)30 (µg/mL)[3]
MCF-7 (Breast)32.1 (µg/mL)[3]
Scopoletin Derivatives MCF-7 (Breast)< 2
MDA-MB-231 (Breast)< 2
HT29 (Colorectal)< 2
Coumarin-Triazole Hybrid (12c) PC3 (Prostate)0.34[4]
MGC803 (Gastric)0.13[4]
HepG2 (Liver)1.74[4]
Mechanism of Action: JNK/p38 MAPK Signaling Pathway

This compound has been shown to block the JNK/p38 MAPK signaling pathway in human prostate cancer cells in a concentration-dependent manner[1][2]. This pathway is critically involved in the regulation of apoptosis and cellular response to stress.

G Proposed Anticancer Mechanism of this compound cluster_cell Prostate Cancer Cell SA This compound ROS ↑ Reactive Oxygen Species (ROS) SA->ROS JNK_p38 JNK/p38 MAPK Pathway SA->JNK_p38 Blocks ROS->JNK_p38 Activates Bax ↑ Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 ↓ Bcl-2 Bcl2->Apoptosis JNK_p38->Bax JNK_p38->Bcl2

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Neurological and Farnesoid X Receptor (FXR) Agonist Activities

Beyond its anticancer properties, this compound and its analogs exhibit a range of other biological activities, including antidepressant-like and analgesic effects, as well as modulation of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways.

Antidepressant-like and Analgesic Effects

This compound has been shown to produce antidepressant-like effects in mouse models, such as the tail suspension test, at doses ranging from 0.05 to 0.4 mg/kg. This effect is believed to be mediated through its interaction with the serotonin 5-HT1A receptor.

CompoundBiological ActivityEffective Dose (Mice)Putative Target
This compound Antidepressant-like0.05 - 0.4 mg/kg5-HT1A Receptor
Imipramine AntidepressantED50: 2.3 mg/kgSerotonin/Norepinephrine Reuptake
Amitriptyline Antidepressant/AnalgesicED50: 1.2 mg/kgSerotonin/Norepinephrine Reuptake
Farnesoid X Receptor (FXR) Agonism

Auraptene, a closely related compound to this compound, has been identified as a novel and safe agonist of the Farnesoid X Receptor (FXR)[5][6]. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. A derivative of auraptene, compound 14, has been synthesized and shown to be a potent FXR agonist with nearly fourfold higher activity than auraptene itself[5][6]. While the FXR agonist activity of this compound has not been explicitly reported, its structural similarity to auraptene suggests it may also possess such activity.

CompoundTargetEC50
Auraptene FXRNot explicitly stated, but identified as an agonist
Compound 14 (Auraptene derivative) FXR~4x more potent than Auraptene
OCA (Obeticholic acid) FXR99 nM
Fexaramine FXR25 nM

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Prostate cancer cells (e.g., LNCaP) and normal prostate cells (e.g., PNT2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and related compounds

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

G CCK-8 Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H G Western Blot Workflow A Cell Treatment B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H G Tail Suspension Test Workflow A Acclimatize Mice B Administer Compound/ Vehicle/Standard A->B C Suspend Mouse by Tail (6 min) B->C D Record Immobility (last 4 min) C->D E Analyze Data D->E

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized (S)-Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical step in the synthesis of chiral molecules for pharmaceutical and research applications. For (S)-Auraptenol, a compound of interest for its biological activities, ensuring high enantiomeric excess (e.e.) is paramount as the different enantiomers may exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of synthesized this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Methodologies

Chiral HPLC is widely regarded as the industry standard for its accuracy and sensitivity in quantifying enantiomers.[2] NMR spectroscopy, particularly with the use of chiral derivatizing or solvating agents, offers a complementary and powerful method for determining enantiomeric excess.[3][4][5] Other techniques such as polarimetry can indicate the presence of a single enantiomer but are generally less precise for accurate quantification.[2][3]

The following table summarizes the key performance metrics of the two principal methods discussed.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[6][7]Conversion of enantiomers into diastereomeric species (via derivatization or solvation) which are distinguishable by NMR due to their distinct chemical shifts.[4][5]
Precision High (Typical Relative Standard Deviation < 2%).[7][8]Moderate to High (RSD depends on peak resolution and signal-to-noise ratio).
Sensitivity (LOD) High (Typically in the ng/mL to low µg/mL range).[1][7][8]Lower (Requires higher sample concentration, typically mg/mL).
Analysis Time Rapid to Moderate (Typically 10-30 minutes per sample).[1][7]Rapid (Typically 5-15 minutes per sample after preparation).
Sample Requirement Low (Microgram quantities).High (Milligram quantities).
Development Effort Can be time-consuming to find the optimal Chiral Stationary Phase (CSP) and mobile phase.[9]Requires selection of an appropriate chiral derivatizing or solvating agent; derivatization adds an extra reaction step.[10]
Data Output Chromatogram with two resolved peaks representing each enantiomer. Purity is calculated from the peak area ratio.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. Purity is calculated from the integration ratio of these signals.[4]
Experimental Workflow for Enantiomeric Purity Assessment

The general workflow for determining the enantiomeric purity of a synthesized sample involves sample preparation, instrumental analysis, and data interpretation. The choice between Chiral HPLC and NMR spectroscopy will dictate the specific steps within this workflow.

Enantiomeric Purity Workflow Experimental Workflow for this compound Purity Assessment cluster_start cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Spectroscopy Analysis cluster_end start Synthesized This compound Sample hplc_prep 1. Prepare solution in mobile phase start->hplc_prep nmr_prep 1. Add Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol) or create diastereomeric derivative start->nmr_prep hplc_analysis 2. Inject onto Chiral Stationary Phase (CSP) Column hplc_prep->hplc_analysis hplc_data 3. Integrate enantiomer peaks in chromatogram hplc_analysis->hplc_data end_node Determine Enantiomeric Purity (% e.e.) hplc_data->end_node nmr_analysis 2. Acquire Spectrum (e.g., ¹H NMR) nmr_prep->nmr_analysis nmr_data 3. Integrate diastereotopic signals nmr_analysis->nmr_data nmr_data->end_node

Caption: Workflow for assessing the enantiomeric purity of this compound.

Detailed Experimental Protocols

The following are representative protocols for determining the enantiomeric purity of this compound. Note: Specific parameters may require optimization for this particular compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method separates the (S)- and (R)-enantiomers of Auraptenol on a Chiral Stationary Phase (CSP), allowing for direct quantification.

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase Column: e.g., Lux Cellulose-2 or Chiralpak IG-3 (250 x 4.6 mm, 3-5 µm).[1][11]

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).

  • This compound sample and a racemic standard (if available).

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.[8]

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of Auraptenol (e.g., 254 nm or 322 nm).[7][8]

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.5 mg/mL. If a racemic standard is available, prepare a similar solution to confirm peak identity and resolution.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the racemic standard (if used) to determine the retention times for both the (R)- and (S)-enantiomers and to calculate the resolution factor. Subsequently, inject the synthesized this compound sample solution in triplicate.

  • Data Processing: Identify the peaks corresponding to the (S)- and (R)-enantiomers. Integrate the area under each peak.

4. Calculation of Enantiomeric Excess (% e.e.):

  • % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Method 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique uses a chiral solvating agent to induce a chemical shift difference between the enantiomers in solution, allowing for their quantification via integration.[5]

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol or other suitable agent.

  • This compound sample.

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify characteristic proton signals.

  • Addition of CSA: Add a molar equivalent of the Chiral Solvating Agent to the NMR tube. The optimal ratio of CSA to analyte may require titration to achieve the best spectral separation.

  • Acquisition of Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The interaction with the CSA should cause a previously singlet proton signal (or a set of signals) in the Auraptenol to split into two distinct signals corresponding to the transient diastereomeric complexes.[5]

  • Data Processing: Carefully integrate the well-resolved, non-overlapping signals corresponding to the (S)- and (R)-enantiomers.

3. Calculation of Enantiomeric Excess (% e.e.):

  • % e.e. = [ (Integral of Major Diastereomer Signal - Integral of Minor Diastereomer Signal) / (Integral of Major Diastereomer Signal + Integral of Minor Diastereomer Signal) ] x 100

References

Inter-Laboratory Validation of (S)-Auraptenol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for (S)-Auraptenol, a coumarin with noted pharmacological activities. While specific inter-laboratory validation data for this compound is not extensively published, this document outlines established methodologies for the closely related and well-studied coumarin, Auraptene, and presents a framework for inter-laboratory validation based on these robust techniques.

This compound is a coumarin derivative that, like other coumarins, is often analyzed using chromatographic techniques.[1][2][3][4][5] The most robust and widely used methods for the quantification of coumarins are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) also present viable, albeit different, approaches to analysis.

Comparison of Analytical Methodologies

The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and the nature of the sample matrix.

MethodPrincipleStrengthsWeaknesses
HPLC/UHPLC Chromatographic separation based on polarity, with UV or MS detection.High precision, reproducibility, and sensitivity.[7] Well-suited for routine quality control and complex matrices.[7]Requires more expensive equipment and skilled operators.
GC-MS Separation of volatile compounds based on boiling point and mass-to-charge ratio.High resolution and sensitivity, excellent for volatile compounds and fingerprinting studies.[8]Requires derivatization for non-volatile compounds and may not be suitable for thermally labile molecules.
TLC Planar chromatographic separation on a thin layer of adsorbent material.Cost-effective, rapid screening, and requires minimal solvent.[7]Lower resolution and sensitivity compared to HPLC/UHPLC, with limited quantification precision.[7]

Quantitative Performance of HPLC/UHPLC for Auraptene Analysis

The following table summarizes typical performance characteristics for the quantification of Auraptene using HPLC and UHPLC, which can be considered indicative for the analysis of this compound.[7]

ParameterHPLCUHPLC
Linearity Range (µg/mL) 0.1–50 (r > 0.998)0.01–50 (r > 0.999)
Limit of Detection (LOD) (ng/mL) 10–505–10
Limit of Quantification (LOQ) (ng/mL) 30–10015–30
Accuracy (% Recovery) 90–105%92–105%
Precision (RSD) < 5%< 3%

Experimental Protocol: Proposed Inter-Laboratory Validation of an HPLC-UV Method for this compound

This protocol is a hypothetical framework for an inter-laboratory study, based on established methods for related compounds.

1. Objective: To validate the precision and accuracy of an HPLC-UV method for the quantification of this compound across multiple laboratories.

2. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or acetic acid)

  • Methanol (for extraction)

  • Blank matrix (e.g., plant extract known to be free of this compound)

3. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL) by spiking the blank matrix with the stock solution.

4. HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm (based on the UV absorption maxima for Auraptene).[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

5. Validation Parameters (as per ICH Guidelines): [9][10][11][12]

  • Specificity: Analyze the blank matrix to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze the QC samples (n=6 at each level) and calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze the QC samples (n=6 at each level) on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on three different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.

6. Inter-Laboratory Study Design:

  • A central laboratory prepares and distributes the this compound reference standard, blank matrix, and a detailed analytical protocol to all participating laboratories.

  • Each laboratory prepares their own calibration standards and QC samples.

  • Each laboratory analyzes the samples and reports the raw data, calibration curves, and calculated concentrations for the QC samples to the central laboratory for statistical analysis.

Visualizing Workflows and Pathways

To better illustrate the processes involved in validation and the potential context of the quantified compound, the following diagrams are provided.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Optimize Quantification Method B Prepare & Characterize Reference Material A->B C Draft Detailed Analytical Protocol B->C D Distribute Materials & Protocol to Participating Labs C->D E Lab 1: Analysis D->E F Lab 2: Analysis D->F G Lab 'n': Analysis D->G H Collect Raw Data from all Labs E->H F->H G->H I Statistical Analysis (Repeatability & Reproducibility) H->I J Final Validation Report I->J

Caption: Workflow for an Inter-laboratory Validation Study.

G cluster_pathway Illustrative Cellular Signaling Pathway SA This compound Receptor Cell Surface Receptor SA->Receptor Activation Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Example of a signaling pathway involving a bioactive compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Auraptenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the safe handling and disposal of (S)-Auraptenol, a member of the coumarin class of compounds. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Auraptenol is provided below to inform handling and disposal procedures.

PropertyValue
Molecular Formula C₁₅H₁₆O₄[1]
Molecular Weight 260.28 g/mol [1]
Appearance Powder[2]
Solubility Practically insoluble in water[3]
Class Coumarins and derivatives[3]

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure and ensure personal safety.

  • Eye Protection: Safety glasses with side-shields conforming to EN 166 or NIOSH-approved goggles are mandatory.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be conducted by trained personnel in a controlled laboratory environment.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.

3. Storage of Waste:

  • Waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area.

  • Store away from incompatible materials, particularly strong oxidizing agents.

4. Waste Disposal:

  • Disposal of this compound waste must be conducted through a licensed chemical waste disposal agency.

  • Incineration is a common and effective method for the disposal of organic compounds like coumarins.

  • Do not dispose of this compound down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately to contain and clean up the material safely.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure adequate ventilation.

2. Personal Protective Equipment:

  • Wear appropriate PPE, including respiratory protection if dust is generated.

3. Containment and Cleanup:

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a suitable container for disposal.

4. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All cleaning materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

Workflow for this compound Disposal cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill_management Spill Management start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store dispose Arrange for Professional Waste Disposal (Incineration) store->dispose end End: Disposal Complete dispose->end spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate contain Contain and Clean Up Spill evacuate->contain dispose_spill Dispose of Spill Waste as Hazardous Material contain->dispose_spill dispose_spill->store

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (S)-Auraptenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling (S)-Auraptenol, particularly in its solid, powdered form, a multi-layered approach to personal protection is crucial to prevent skin contact, eye irritation, and inhalation of dust particles. The following table summarizes the recommended PPE based on the known hazards of coumarin compounds.

PPE CategoryRecommendationSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN 166 (EU) or NIOSH (US) approved.Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant GlovesNitrile rubber, minimum thickness of 0.11 mm.Prevents skin contact and potential allergic reactions. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory Coat or Protective ClothingStandard lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Dust MaskN95 (US) or P1/P3 (EU) particulate respirator.Recommended when handling the powder to avoid inhalation of dust. To be used in conjunction with a well-ventilated workspace.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to maintain a safe laboratory environment when working with this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing the solid compound, do so carefully to minimize the creation of airborne dust. Use a spatula for transfers.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect all waste material, including unused this compound, contaminated gloves, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol Considerations

While specific experimental protocols for this compound are not detailed here, any procedure involving this compound should incorporate the safety measures outlined above. Key considerations for protocol development include:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new experiment. This should identify potential hazards and outline specific mitigation strategies.

  • Scale of Operation: The quantity of this compound being used will influence the level of containment required. Larger scale operations may necessitate more stringent engineering controls.

  • Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and spill kits.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting appropriate PPE, the following diagram illustrates the logical workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound CheckPowder Is it a powder? Start->CheckPowder CheckSplash Potential for splash? CheckPowder->CheckSplash No RespProtection Wear Dust Mask (N95 or P3) CheckPowder->RespProtection Yes EyeProtection Wear Safety Glasses with Side Shields CheckSplash->EyeProtection Yes HandProtection Wear Nitrile Gloves CheckSplash->HandProtection No RespProtection->CheckSplash EyeProtection->HandProtection BodyProtection Wear Lab Coat HandProtection->BodyProtection Proceed Proceed with Handling BodyProtection->Proceed

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

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